Kala
Description
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Properties
Molecular Formula |
C144H248N40O35S |
|---|---|
Molecular Weight |
3131.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C144H248N40O35S/c1-73(2)61-105(177-121(195)85(19)157-128(202)97(44-28-35-55-146)170-118(192)82(16)165-139(213)108(64-76(7)8)181-134(208)101(48-32-39-59-150)172-115(189)79(13)161-132(206)103(50-52-113(185)186)174-126(200)94(152)67-91-69-154-95-42-26-25-41-93(91)95)136(210)162-80(14)116(190)168-96(43-27-34-54-145)127(201)156-87(21)123(197)179-107(63-75(5)6)138(212)164-84(18)120(194)173-102(49-33-40-60-151)135(209)183-111(68-92-70-153-72-155-92)142(216)182-109(65-77(9)10)140(214)166-83(17)119(193)171-98(45-29-36-56-147)129(203)158-86(20)122(196)178-106(62-74(3)4)137(211)163-81(15)117(191)169-99(46-30-37-57-148)130(204)159-88(22)124(198)180-110(66-78(11)12)141(215)175-100(47-31-38-58-149)131(205)160-89(23)125(199)184-112(71-220)143(217)176-104(51-53-114(187)188)133(207)167-90(24)144(218)219/h25-26,41-42,69-70,72-90,94,96-112,154,220H,27-40,43-68,71,145-152H2,1-24H3,(H,153,155)(H,156,201)(H,157,202)(H,158,203)(H,159,204)(H,160,205)(H,161,206)(H,162,210)(H,163,211)(H,164,212)(H,165,213)(H,166,214)(H,167,207)(H,168,190)(H,169,191)(H,170,192)(H,171,193)(H,172,189)(H,173,194)(H,174,200)(H,175,215)(H,176,217)(H,177,195)(H,178,196)(H,179,197)(H,180,198)(H,181,208)(H,182,216)(H,183,209)(H,184,199)(H,185,186)(H,187,188)(H,218,219)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |
InChI Key |
HIRASVAJSLACPX-HDEIQLLVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Silent Entry: A Technical Guide to Leishmania Parasite Invasion of Macrophages
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leishmania, a genus of trypanosomatid protozoa, are the causative agents of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral illness. The success of this parasite hinges on its remarkable ability to invade and establish a replicative niche within host macrophages, cells that are ordinarily equipped to destroy microbial intruders. This technical guide provides an in-depth exploration of the core mechanisms governing Leishmania parasite invasion of macrophages. We dissect the critical molecular interactions, from initial contact and receptor engagement to the intricate signaling pathways hijacked by the parasite to ensure its survival. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key processes to facilitate a deeper understanding and guide future research and therapeutic strategies.
Introduction: The Macrophage as a Trojan Horse
The interaction between Leishmania and macrophages is a classic example of host-parasite co-evolution, where the parasite has developed sophisticated strategies to subvert the very cells meant to eliminate it. The invasion process is not a passive event but rather a meticulously orchestrated series of molecular interactions that ultimately lead to the parasite's "silent entry" and the establishment of a protective parasitophorous vacuole. Understanding these mechanisms is paramount for the development of novel anti-leishmanial therapies that can disrupt this critical stage of the parasite's life cycle.
This guide will focus on the two main infective stages of the parasite: the flagellated promastigote, transmitted by the sandfly vector, and the non-motile amastigote, which resides and replicates within the macrophage.
The Initial Handshake: Receptor-Ligand Interactions
The first step in the invasion process is the attachment of the Leishmania parasite to the macrophage surface. This is a receptor-mediated event involving a complex interplay between parasite surface molecules and macrophage receptors.
Key Parasite Ligands
Two major surface molecules on the Leishmania promastigote play a pivotal role in macrophage binding:
-
Lipophosphoglycan (LPG): This abundant, multifunctional glycoconjugate is a major virulence factor. It is implicated in the attachment to the sandfly midgut, resistance to complement-mediated lysis, and binding to macrophage receptors. While deficiency in LPG doesn't completely abrogate phagocytosis, it significantly impacts the parasite's intracellular survival by affecting the modulation of host cell signaling and the inhibition of phagolysosome maturation.[1][2][3][4]
-
GP63 (Leishmanolysin): This is a zinc-dependent metalloprotease, the most abundant surface protein on promastigotes.[1][5][6] GP63 is crucial for degrading extracellular matrix components, which may aid parasite migration.[5] It also plays a role in resistance to complement-mediated lysis by cleaving complement component C3b into its inactive form, iC3b.[7] Furthermore, GP63 can directly interact with macrophage receptors and has been shown to cleave various host cell proteins, thereby modulating signaling pathways to the parasite's advantage.[5][6][8]
Macrophage Receptors for Leishmania
Macrophages utilize a variety of surface receptors to bind and internalize Leishmania parasites. The engagement of specific receptors can influence the subsequent intracellular fate of the parasite.[9]
-
Complement Receptors (CR1 and CR3): These are considered the primary receptors for the uptake of opsonized promastigotes.[1][9] Leishmania can activate the complement system, leading to the deposition of C3b and its subsequent cleavage to iC3b on the parasite surface.[3] CR1 (CD35) binds to C3b, while CR3 (Mac-1, CD11b/CD18) binds to iC3b.[9][10] Phagocytosis mediated by complement receptors is often referred to as a "silent entry" as it does not typically trigger a strong oxidative burst, thus favoring parasite survival.[3]
-
Mannose Receptor (MR, CD206): This C-type lectin receptor recognizes mannose-containing glycans on the surface of various pathogens, including the phosphoglycans of Leishmania.[1][9]
-
Fibronectin Receptors (FnRs): These integrin receptors can bind to fibronectin, which can opsonize the parasite, or may interact directly with parasite surface molecules like GP63 that have fibronectin-like domains.[1][9]
-
Fc Gamma Receptors (FcγRs): These receptors are primarily involved in the uptake of amastigotes, which can be opsonized with host IgG antibodies.[1][11] This mode of entry can activate downstream signaling pathways that promote intracellular parasite growth.[1]
-
Toll-Like Receptors (TLRs): TLRs, particularly TLR2 and TLR4, have been shown to interact with Leishmania LPG. This interaction can lead to the modulation of macrophage signaling pathways, often resulting in a dampened pro-inflammatory response.
Quantitative Analysis of Receptor-Ligand Interactions
Quantifying the binding affinities and kinetics of these interactions is crucial for understanding the initial stages of invasion and for designing targeted inhibitors. However, comprehensive and standardized quantitative data remains sparse in the literature. Techniques like Surface Plasmon Resonance (SPR) are being employed to study these interactions in real-time.
| Interaction | Method | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Reference |
| Leishmania promastigotes with host extracellular matrix proteins | Surface Plasmon Resonance (SPR) Imaging | Data not explicitly provided as Kd values in the search results, but interactions were characterized. | - | - | |
| C-reactive protein (CRP) with Leishmania LPG | Plate binding assays | High avidity, dependent on multiple disaccharide repeats. | - | - | |
| Monoclonal antibody (WIC 79.3) with phosphorylated oligosaccharides of L. major LPG | Competitive inhibition assays | P5b showed the highest affinity; P3 and P4b had ~100-fold lower affinities. | - | - | |
| L. amazonensis recombinant Oligopeptidase B with fluorogenic substrate Z-FR-AMC | Enzyme kinetics | Km = 10.46 ± 1.2 µM | - | - |
Note: The table above reflects the limited availability of specific quantitative binding constants in the provided search results. Further targeted biophysical studies are required to populate such a table comprehensively.
The Invasion Process: Signaling Pathways and Cellular Events
Once attached, Leishmania is internalized by the macrophage through phagocytosis. The parasite actively manipulates the host cell's signaling machinery to create a hospitable intracellular environment.
Phagocytosis and Parasitophorous Vacuole Formation
The uptake of Leishmania promastigotes is an active process requiring host cell actin polymerization.[12] Following internalization, the parasite resides within a membrane-bound compartment known as the parasitophorous vacuole (PV). The maturation of this vacuole is a key battleground between the host and the parasite. A mature phagolysosome is characterized by an acidic pH and the presence of hydrolytic enzymes, which are detrimental to most microbes. However, Leishmania has evolved mechanisms to delay or alter the fusion of the PV with lysosomes, a process significantly influenced by LPG.[9] This delay provides a window of opportunity for the promastigote to transform into the more resistant amastigote form.
Subversion of Macrophage Signaling Pathways
Leishmania employs a variety of strategies to manipulate host cell signaling pathways, ultimately suppressing the macrophage's microbicidal functions.
-
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPKs (including ERK, p38, and JNK) are crucial for the production of pro-inflammatory cytokines and nitric oxide (NO). Leishmania infection leads to the downregulation of MAPK activation, often mediated by the induction of host protein tyrosine phosphatases (PTPs).[1][6]
-
Inhibition of JAK/STAT Signaling: The JAK/STAT pathway is critical for the macrophage's response to interferon-gamma (IFN-γ), a key cytokine for activating macrophages to kill intracellular pathogens. Leishmania infection impairs the tyrosine phosphorylation of JAKs and STAT1, thereby blocking IFN-γ-mediated activation.[1][13]
-
Activation of Protein Tyrosine Phosphatases (PTPs): A central strategy used by Leishmania is the activation of host PTPs, particularly SHP-1.[14][15] SHP-1 can dephosphorylate and inactivate key signaling molecules like JAK2 and ERK1/2, leading to the suppression of macrophage activation.[15]
-
Modulation of PI3K/Akt Pathway: The PI3K/Akt signaling pathway is involved in cell survival and apoptosis. Leishmania can manipulate this pathway to inhibit host cell apoptosis, thereby ensuring its own survival within the macrophage.[16][17]
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Leishmania invasion and macrophage manipulation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Leishmania-macrophage interactions.
Culture of Leishmania Promastigotes
-
Media Preparation: Leishmania promastigotes are typically cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine. The pH should be maintained between 7.0 and 7.4.
-
Cultivation: Promastigotes are grown at 24-26°C in tissue culture flasks. Cultures are passaged every 3-4 days to maintain logarithmic growth.
-
Metacyclic Promastigote Purification: To obtain the infective stage, stationary-phase promastigotes (typically 5-7 days old) are harvested. Metacyclic promastigotes can be isolated using density gradient centrifugation (e.g., with Ficoll or Percoll).
Macrophage Culture and Preparation
-
Cell Lines: Commonly used macrophage cell lines include J774 and RAW 264.7. They are maintained in DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Primary Macrophages: Bone marrow-derived macrophages (BMMs) are often used as a more physiologically relevant model. Bone marrow is harvested from the femurs and tibias of mice and differentiated into macrophages over 7-10 days in medium containing M-CSF.
In Vitro Macrophage Infection Assay
-
Plating Macrophages: Macrophages are seeded into 24-well plates containing sterile glass coverslips at a density that allows for adherence and formation of a monolayer (e.g., 2 x 10^5 cells/well). The cells are allowed to adhere overnight.
-
Infection: Stationary-phase promastigotes are added to the macrophage monolayer at a specific multiplicity of infection (MOI), typically ranging from 5:1 to 20:1 (parasites:macrophage).
-
Incubation: The co-culture is incubated for a period of 2-4 hours at 37°C to allow for phagocytosis.
-
Washing: Non-internalized parasites are removed by washing the wells several times with pre-warmed PBS or culture medium.
-
Time Course: Fresh medium is added, and the infected cells are incubated for various time points (e.g., 24, 48, 72 hours) to assess intracellular survival and replication.
-
Quantification: At each time point, the coverslips are fixed (e.g., with methanol) and stained (e.g., with Giemsa). The number of infected macrophages and the number of amastigotes per macrophage are determined by light microscopy.
Quantification of Nitric Oxide (NO) Production
-
Griess Assay: This is a colorimetric assay used to measure nitrite (B80452) (a stable product of NO) in the culture supernatants of infected macrophages.
-
Procedure:
-
Collect culture supernatants from infected and control macrophages at desired time points.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatants.
-
Incubate in the dark for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
GP63 Enzymatic Activity Assay (Gelatin Zymography)
-
Sample Preparation: Prepare lysates of Leishmania promastigotes.
-
Gel Electrophoresis: Run the lysates on a non-reducing SDS-PAGE gel that has been co-polymerized with gelatin (e.g., 1 mg/ml).
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature. Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 at 37°C overnight.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of gelatin degradation by GP63 will appear as clear bands against a blue background, indicating proteolytic activity.[18][19]
Conclusion and Future Directions
The invasion of macrophages by Leishmania is a complex and highly regulated process that is fundamental to the parasite's life cycle and the pathogenesis of leishmaniasis. By dissecting the molecular interactions at the host-parasite interface and the subsequent manipulation of macrophage signaling, we can identify novel targets for therapeutic intervention. The development of drugs that block key receptor-ligand interactions, inhibit essential parasite virulence factors like GP63, or restore the macrophage's natural microbicidal activities holds great promise for the future of anti-leishmanial therapy. Further research focusing on obtaining precise quantitative data on the kinetics of these interactions will be invaluable for the rational design of such targeted therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for advancing our understanding of this intricate host-pathogen relationship and for accelerating the discovery of new treatments for this devastating disease.
References
- 1. Large-scale investigation of Leishmania interaction networks with host extracellular matrix by surface plasmon resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Manipulation of macrophage signaling by Leishmania virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune adherence-mediated opsonophagocytosis: the mechanism of Leishmania infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of Leishmania gp63 with cellular receptors for fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The early interaction of Leishmania with macrophages and dendritic cells and its influence on the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of receptors required for entry of Leishmania major amastigotes into macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | C-reactive protein binds to short phosphoglycan repeats of Leishmania secreted proteophosphoglycans and activates complement [frontiersin.org]
- 9. Interaction of Leishmania gp63 with Cellular Receptors for Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-reactive protein binds to short phosphoglycan repeats of Leishmania secreted proteophosphoglycans and activates complement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a macrophage-binding determinant on lipophosphoglycan from Leishmania major promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Polarization in Leishmaniasis: Broadening Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid quantitative method for measuring phagocytosis of Leishmania promastigotes using a double radiolabelling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Techniques to study phagocytosis and uptake of Leishmania tarentolae by J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Leishmania donovani-macrophage binding mediated by surface glycoproteins/antigens: characterization in vitro by a radioisotopic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Leishmania Surface Protease GP63 Cleaves Multiple Intracellular Proteins and Actively Participates in p38 Mitogen-activated Protein Kinase Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Diversity of Leishmania donovani in India: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the genomic landscape of Leishmania donovani in the Indian subcontinent, this guide provides a comprehensive overview of the parasite's genetic diversity, population structure, and the molecular basis of drug resistance. Detailed experimental protocols and data visualizations are included to support research and development efforts aimed at combating visceral leishmaniasis.
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant public health challenge in India, which accounts for a substantial portion of the global VL burden.[1][2] The genetic heterogeneity of L. donovani plays a crucial role in the parasite's epidemiology, clinical manifestations, and response to chemotherapy. Understanding this diversity is paramount for the development of effective control strategies, including novel diagnostics, drugs, and vaccines. This technical guide synthesizes current knowledge on the genetic landscape of Indian L. donovani strains, providing researchers and drug development professionals with a detailed resource to inform their work.
Population Structure and Genetic Diversity
Whole-genome sequencing (WGS) has revolutionized our understanding of the population structure of L. donovani in the Indian subcontinent.[2][3][4] While earlier studies using traditional molecular markers suggested a relatively homogeneous parasite population, WGS has revealed a more complex and structured genetic landscape.[1][2]
Indian L. donovani strains exhibit low single nucleotide polymorphism (SNP) variation compared to other Leishmania species, likely due to a demographic bottleneck in the 1960s following DDT spraying campaigns.[3] Despite this, genomic studies have identified distinct genetic clusters and subpopulations.[1][4] A core group of parasites is associated with the successive VL epidemics in the lowlands of India, Nepal, and Bangladesh.[4] This core group is further structured into several monophyletic groups (ISC2-7) and other less-defined groups (ISC8-10).[4] Additionally, a genetically distinct outlier subpopulation (ISC1 or 'Yeti' clade) has been identified in the highlands of Nepal and is now emerging in low-lying regions.[5] This ISC1 population harbors genetic variations in coding regions related to virulence and drug susceptibility.[5]
Genetic exchange between different L. donovani populations in the Indian subcontinent has been documented, contributing to the spread of advantageous traits such as drug resistance.[2] Furthermore, intraspecies hybridization has been observed, leading to novel strains with atypical clinical phenotypes, such as cutaneous leishmaniasis (CL) caused by L. donovani in Himachal Pradesh.[5]
Table 1: Population Structure of Leishmania donovani in India
| Genetic Marker | Key Findings | References |
| Whole-Genome Sequencing (WGS) | Revealed a structured population with a core group and several distinct monophyletic groups (ISC2-10). Identified a genetically distinct outlier population (ISC1/'Yeti' clade). | [3][4][5] |
| Single Nucleotide Polymorphisms (SNPs) | Low overall SNP variation. Identified SNPs associated with drug resistance and specific genetic lineages. | [3][6] |
| Microsatellite Markers (MLMT) | Showed limited genetic differentiation among Indian strains in earlier studies. Can be used for determining the origin of infection and monitoring parasite variants. | [7][8] |
| Kinetoplast DNA (kDNA) | Revealed significant genetic polymorphism, with 15 genotypes identified in one study. Useful for distinguishing relapses from reinfections. | [7] |
| Internal Transcribed Spacer (ITS) | Used for species identification and genotyping. Can help in documenting the emergence of new parasite variants. | [7][9] |
Molecular Basis of Drug Resistance
The emergence and spread of drug resistance in L. donovani is a major obstacle to VL control in India. Resistance has been reported for all major antileishmanial drugs, including pentavalent antimonials (SSG), amphotericin B, and miltefosine (B1683995).[1] Genomic studies have been instrumental in identifying the genetic markers and mechanisms underlying drug resistance.
Sodium Stibogluconate (SSG) Resistance: SSG resistance is a significant concern in the Indian subcontinent.[6] Whole-genome sequencing has identified several SNPs and gene copy number variations associated with SSG resistance.[3][6] A key finding is a two-base-pair insertion in the aquaglyceroporin gene (LdAQP1), which prevents the transport of trivalent antimonials into the parasite.[2] This mutation has been shown to have spread through genetic exchange between different L. donovani populations.[2] Multilocus sequence typing (MLST) using a few genomic locations can specifically detect clinically relevant SSG-resistant parasites.[6]
Amphotericin B and Miltefosine Resistance: While still largely effective, cases of resistance to liposomal amphotericin B and miltefosine are emerging.[1] The mechanisms of resistance to these drugs are complex and can involve mutations in transporter proteins, such as ATP-binding cassette (ABC) transporters, and alterations in membrane composition.[10]
Aneuploidy and Drug Resistance: Aneuploidy, the variation in chromosome copy number, is extensive in L. donovani and has been linked to drug resistance.[1] Studies have shown that specific patterns of aneuploidy, such as tetraploidy of chromosome 31 and trisomy of chromosomes 2 and 8, are observed in Indian strains.[11] Drug pressure can also induce changes in aneuploidy patterns; for instance, paromomycin (B158545) has been shown to induce trisomy in chromosome 2.[10][11]
Table 2: Genetic Markers Associated with Drug Resistance in Indian Leishmania donovani
| Drug | Genetic Marker/Mechanism | Gene(s) Involved | References |
| Sodium Stibogluconate (SSG) | 2-bp insertion leading to premature stop codon | LdAQP1 | [2] |
| Single Nucleotide Polymorphisms (SNPs) | Various genes | [6] | |
| Gene copy number variation | Various genes | [3] | |
| Amphotericin B | Mutations in sterol biosynthesis pathway | Not fully elucidated in Indian strains | [1] |
| Aneuploidy | Chromosome copy number changes | [1] | |
| Miltefosine | Mutations in miltefosine transporter | LdMT | [1] |
| Mutations in ABC transporters | ABC transporter family | [10] | |
| Paromomycin | Aneuploidy (Trisomy of chromosome 2) | - | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of L. donovani genetics. Below are summaries of key experimental protocols cited in the literature.
DNA Extraction and Sequencing
-
Sample Collection: Clinical isolates are typically obtained from bone marrow or splenic aspirates of VL patients.[1][4]
-
Parasite Culture: Promastigotes are cultured in M199 medium supplemented with 10% Fetal Bovine Serum at 22°C.[1]
-
Genomic DNA Isolation: Genomic DNA is extracted from cultured promastigotes using commercially available kits (e.g., QIAamp DNA isolation kit).[1]
-
Whole-Genome Sequencing: High-quality, RNA-free DNA libraries are prepared and sequenced using platforms like Ion Proton or Illumina.[1][3]
SNP and Aneuploidy Analysis
-
Read Mapping and Variant Calling: Sequencing reads are aligned to a reference L. donovani genome (e.g., BPK282/0cl4). SNPs are called using software like CLC Genomics Workbench or GATK.[1][3]
-
Filtering: To minimize errors, stringent filtering criteria are applied, such as a minimum read depth coverage (e.g., 100x) and variant allele frequencies (e.g., >25%).[1]
-
Aneuploidy Estimation: Chromosomal copy number (somy) is estimated based on the median read depth of each chromosome relative to the median read depth of the entire genome.[1]
Microsatellite Typing (MLMT)
-
Primer Design: Primers flanking hypervariable microsatellite loci are used for PCR amplification.[7][12]
-
PCR Amplification: PCR is performed with fluorescence-conjugated forward primers.[12]
-
Fragment Analysis: The size variation of the amplified fragments is determined using capillary sequencers.[12]
Kinetoplast DNA (kDNA) and ITS Region Analysis
-
PCR Amplification: Specific primers are used to amplify the kDNA minicircle or the ITS region.[7][9]
-
Restriction Fragment Length Polymorphism (RFLP): The amplified products are digested with restriction enzymes, and the resulting fragments are separated by gel electrophoresis to identify different genotypes.[7][9]
Visualizations
Diagrams illustrating key workflows and concepts provide a clear visual representation of the complex processes involved in studying L. donovani genetics.
Caption: Workflow for genomic analysis of L. donovani.
Caption: Conceptual model of L. donovani population structure.
Conclusion and Future Directions
The genetic diversity of Leishmania donovani in India is a dynamic and evolving field of study. Whole-genome sequencing has provided unprecedented insights into the parasite's population structure, evolutionary history, and the genetic basis of drug resistance. This knowledge is critical for the ongoing visceral leishmaniasis elimination program in the Indian subcontinent.
Future research should focus on:
-
Continuous genomic surveillance: To monitor the emergence and spread of new genetic variants, including those associated with drug resistance and altered clinical phenotypes.
-
Functional genomics: To validate the role of identified genetic markers in drug resistance and virulence.
-
Host-parasite interactions: To understand how parasite genetic diversity influences the host immune response and disease outcome.
-
Translational research: To leverage genomic data for the development of novel diagnostic tools, targeted drug therapies, and effective vaccines.
By integrating advanced genomic technologies with clinical and epidemiological data, the scientific community can develop more effective strategies to control and ultimately eliminate visceral leishmaniasis in India.
References
- 1. hbni.ac.in [hbni.ac.in]
- 2. Evolutionary genomics of epidemic visceral leishmaniasis in the Indian subcontinent - ProQuest [proquest.com]
- 3. Whole genome sequencing of multiple Leishmania donovani clinical isolates provides insights into population structure and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomes of Leishmania parasites directly sequenced from patients with visceral leishmaniasis in the Indian subcontinent | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. An intraspecies Leishmania donovani hybrid from the Indian subcontinent is associated with an atypical phenotype of cutaneous disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Markers for SSG Resistance in Leishmania donovani and SSG Treatment Failure in Visceral Leishmaniasis Patients of the Indian Subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Heterogeneity in Clinical Isolates of Leishmania donovani from India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leishmania donovani complex: genotyping with the ribosomal internal transcribed spacer and the mini-exon | Parasitology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Insights into genetic heterogeneity and drug resistance in Leishmania donovani of the Indian sub-continent from genomic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Microsatellite Typing of New World Leishmania infantum Reveals Low Heterogeneity among Populations and Its Recent Old World Origin - PMC [pmc.ncbi.nlm.nih.gov]
The Biting Edge: A Technical Guide to the Role of Sandfly Saliva in Leishmania Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transmission of Leishmania parasites, the causative agents of leishmaniasis, is a complex interplay between the parasite, the vertebrate host, and the sandfly vector. Far from being a simple syringe, the sandfly's saliva is a sophisticated cocktail of pharmacologically active molecules that potently manipulates the host's hemostatic and immune systems. This manipulation at the bite site is not merely a facilitator of blood-feeding but is a critical determinant of the success of Leishmania infection. In a naive host, sandfly saliva exacerbates the infection, leading to larger lesions and higher parasite burdens. Conversely, previous exposure to sandfly bites can induce a protective immune response against subsequent Leishmania challenge. This dual role of sandfly saliva has profound implications for understanding the pathogenesis of leishmaniasis and for the development of novel control strategies, including vaccines.
This technical guide provides an in-depth exploration of the critical role of sandfly saliva in Leishmania transmission. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the key salivary proteins, their immunomodulatory effects, and the experimental methodologies used to elucidate their function.
Composition of Sandfly Saliva: A Molecular Arsenal (B13267)
The saliva of sandflies is a complex mixture of proteins and other bioactive molecules that have evolved to counteract host defenses during blood-feeding. Transcriptomic and proteomic studies have begun to unravel this complexity, identifying numerous protein families with diverse functions. The composition of saliva can vary between different sandfly species, and even between geographic populations of the same species, which can influence their vector capacity.[1]
Key Salivary Protein Families
Several families of proteins are consistently found in the saliva of both Old World (Phlebotomus) and New World (Lutzomyia) sandflies. These include:
-
Yellow-related Proteins: This family of proteins is often abundant in sandfly saliva.[2] Members like LJM11 and LJM17 from Lutzomyia longipalpis have been shown to be immunogenic and are being investigated as potential vaccine candidates.[3]
-
Apyrases: These enzymes hydrolyze ATP and ADP, thereby inhibiting platelet aggregation and promoting uninterrupted blood flow.[2]
-
D7-related Proteins: These proteins are known to bind biogenic amines such as serotonin (B10506) and histamine, which are key mediators of inflammation and vascular permeability.[4]
-
Antigen 5-related Proteins: The function of these proteins in sandfly saliva is not fully understood, but they are known to be immunogenic.
-
Hyaluronidases: These enzymes break down hyaluronic acid in the extracellular matrix, facilitating the spread of other salivary components and the parasites themselves.
The protein concentration in salivary glands can vary depending on the sandfly species, age, and feeding status. For instance, in Lutzomyia longipalpis, protein content increases with age in unfed females.[5][6] Studies on Phlebotomus papatasi have shown protein concentrations of approximately 1.0 to 1.6 µg/µl in whole salivary glands.[7]
Table 1: Major Protein Families in Sandfly Saliva and Their Functions
| Protein Family | Key Functions | Example Proteins | Molecular Weight (kDa) | Sandfly Genera |
| Yellow-related Proteins | Immunomodulation, Biogenic amine binding | LJM11, LJM17, LJM111 | 43-45 | Lutzomyia, Phlebotomus |
| Apyrases | Inhibition of platelet aggregation | - | 33-36 | Lutzomyia, Phlebotomus |
| D7-related Proteins | Binding of biogenic amines (e.g., serotonin, histamine) | LJL13 | ~27 | Lutzomyia, Phlebotomus |
| Antigen 5-related Proteins | Immunomodulation | LinB-13 | ~28.4 | Lutzomyia, Phlebotomus |
| PpSP15-like Proteins | Immunomodulation | PpSP15 | ~15 | Phlebotomus |
| Maxadilan | Vasodilation, Immunomodulation | Maxadilan | 6.5 | Lutzomyia |
| Hyaluronidases | Degradation of extracellular matrix | LuloHya | - | Lutzomyia |
| Endonucleases | Anti-inflammatory | Lundep (LJL138) | - | Lutzomyia |
Immunomodulatory Effects of Sandfly Saliva
The ability of sandfly saliva to modulate the host's immune response is central to its role in Leishmania transmission. Salivary components can suppress or skew the early inflammatory and immune responses at the bite site, creating a more favorable environment for the parasite to establish infection.
Exacerbation of Leishmania Infection in Naive Hosts
In individuals with no prior exposure to sandfly bites, the co-injection of saliva with Leishmania promastigotes typically leads to a more severe disease outcome. This is characterized by:
-
Suppression of Th1 Responses: Sandfly saliva can inhibit the production of key Th1 cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), which are crucial for the activation of macrophages to kill intracellular amastigotes.[8]
-
Induction of Th2 Responses: Saliva can promote a Th2-biased immune response, characterized by the production of cytokines like IL-4 and IL-10.[8] IL-10, in particular, has a potent deactivating effect on macrophages, further hindering parasite clearance.
-
Recruitment of Permissive Host Cells: Salivary components can act as chemoattractants for macrophages and neutrophils, bringing a fresh supply of potential host cells to the site of infection.[9][10]
Maxadilan, a potent vasodilator found in the saliva of Lutzomyia longipalpis, is a well-studied example of an immunomodulatory protein. It has been shown to upregulate the production of Th2-associated cytokines like IL-6 and IL-10, while downregulating Th1 cytokines.[11]
Table 2: Modulation of Host Cytokine Production by Sandfly Saliva Components
| Salivary Component | Sandfly Species | Host Cell Type | Cytokine | Fold Change / Effect | Reference |
| Salivary Gland Homogenate (SGH) | Lutzomyia longipalpis | Human Monocytes (LPS-stimulated) | TNF-α | Decrease | [12] |
| SGH | Lutzomyia longipalpis | Human Monocytes (LPS-stimulated) | IL-10 | Decrease | [12] |
| SGH | Lutzomyia longipalpis | Human Monocytes (LPS-stimulated) | IL-6 | Increase | [12] |
| SGH | Lutzomyia longipalpis | Human Monocytes (LPS-stimulated) | IL-8 | Increase | [12] |
| SGH | Lutzomyia longipalpis | Human Monocytes (LPS-stimulated) | IL-12p40 | Increase | [12] |
| PpSP15 transcript | Phlebotomus papatasi | - | - | 3.7-fold up-regulation (summer vs. spring) | [13] |
| PpSP44 transcript | Phlebotomus papatasi | - | - | 4.4-fold up-regulation (summer vs. spring) | [13] |
Protective Immunity Following Pre-exposure
In stark contrast to the exacerbatory effect in naive hosts, repeated exposure to the bites of uninfected sandflies can induce a protective immune response against Leishmania. This protection is mediated by a robust cell-mediated immunity targeting salivary proteins. Key features of this protective response include:
-
Induction of a Delayed-Type Hypersensitivity (DTH) Reaction: At the site of a subsequent sandfly bite, a rapid influx of T cells and macrophages occurs, creating an inflammatory environment that is hostile to the invading parasites.[8][14][15][16][17][18]
-
Priming of a Th1 Response: Pre-exposure to salivary antigens primes the immune system for a rapid and potent Th1 response upon challenge, characterized by the early production of IFN-γ and IL-12. This leads to efficient macrophage activation and parasite killing.
Several salivary proteins have been identified as key targets of this protective immunity and are being explored as vaccine candidates. Immunization with specific recombinant salivary proteins has been shown to significantly reduce parasite burden in animal models.
Table 3: Efficacy of Sandfly Salivary Protein-Based Vaccines Against Leishmania Infection
| Vaccine Candidate (Salivary Protein) | Sandfly Species | Leishmania Species | Animal Model | Parasite Load Reduction | Reference |
| LJL143 | Lutzomyia longipalpis | L. infantum chagasi | Dog | 74% reduction in macrophage infection | [19] |
| LJM17 | Lutzomyia longipalpis | L. infantum chagasi | Dog | 82% reduction in macrophage infection | [19] |
| LJM19 | Lutzomyia longipalpis | L. infantum chagasi | Hamster | No parasites detected in liver and spleen at 2 months post-infection | [20] |
| LJM11 | Lutzomyia longipalpis | L. infantum chagasi | Hamster | No parasites detected in liver and spleen at 2 months post-infection | [20] |
| LJM11 (Listeria-vectored) | Lutzomyia longipalpis | L. major | Mouse | Significant decrease in disease burden | [21] |
| Multivalent (incl. LJL143) | Lutzomyia longipalpis | L. infantum | Hamster | 86% reduction in spleen parasite load | [15] |
Signaling Pathways and Experimental Workflows
The interaction of sandfly salivary proteins with host cells triggers a cascade of signaling events that ultimately shape the immune response. The development of vaccines and therapeutics targeting these interactions relies on a variety of experimental models and techniques.
Signaling Pathway of Saliva-Mediated Immune Modulation
Caption: Saliva-mediated immunomodulation pathway in a naive host.
Experimental Workflow for Vaccine Candidate Evaluation
Caption: Workflow for evaluating salivary protein vaccine candidates.
Experimental Protocols
A variety of sophisticated experimental techniques are employed to study the role of sandfly saliva in Leishmania transmission. Below are detailed methodologies for some of the key experiments.
Preparation of Sandfly Salivary Gland Homogenate (SGH)
-
Dissection: Female sandflies (4-7 days old) are anesthetized by chilling. Salivary glands are dissected under a stereomicroscope in a drop of sterile phosphate-buffered saline (PBS) using fine-tipped forceps.
-
Collection and Storage: Dissected glands are transferred to a microcentrifuge tube containing a small volume of PBS on ice. Glands can be pooled and stored at -80°C until use.
-
Homogenization: The collected salivary glands are subjected to repeated freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) to lyse the cells. This is followed by sonication on ice to ensure complete homogenization.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the soluble salivary proteins, is carefully collected and transferred to a fresh tube.
-
Protein Quantification: The protein concentration of the SGH is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Aliquoting and Storage: The SGH is aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Two-Dimensional Gel Electrophoresis (2D-PAGE) of Salivary Proteins
-
Sample Preparation:
-
Protein Precipitation: Salivary proteins (from SGH) are precipitated using a mixture of trichloroacetic acid (TCA) and acetone (B3395972) to concentrate the proteins and remove interfering substances. The protein pellet is washed with cold acetone and air-dried.[22]
-
Solubilization: The protein pellet is resolubilized in a rehydration buffer containing urea, thiourea, a non-ionic detergent (e.g., CHAPS), a reducing agent (e.g., DTT), and carrier ampholytes.[22]
-
-
First Dimension: Isoelectric Focusing (IEF):
-
The protein sample is loaded onto an immobilized pH gradient (IPG) strip.
-
IEF is performed according to the manufacturer's instructions, applying a voltage gradient to separate proteins based on their isoelectric point (pI).
-
-
Second Dimension: SDS-PAGE:
-
The focused IPG strip is equilibrated in a buffer containing SDS, first with a reducing agent (DTT) and then with an alkylating agent (iodoacetamide).
-
The equilibrated strip is placed on top of a polyacrylamide gel (SDS-PAGE).
-
Electrophoresis is performed to separate the proteins based on their molecular weight.
-
-
Staining and Visualization: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots.
-
Image Analysis: The gel is scanned, and the protein spots are analyzed using specialized software to determine their pI and molecular weight.
In Vitro Macrophage Infection Assay
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774) or primary bone marrow-derived macrophages are seeded in a multi-well plate and allowed to adhere.[23][24][25]
-
Parasite Culture: Leishmania promastigotes are cultured to the stationary phase, where they differentiate into the infective metacyclic form.
-
Infection: Macrophages are infected with metacyclic promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1). The infection is carried out in the presence or absence of sandfly SGH or a specific recombinant salivary protein at a predetermined concentration.
-
Incubation: The infected cells are incubated for a set period (e.g., 24-72 hours) to allow for parasite internalization and transformation into amastigotes.
-
Washing: Non-internalized parasites are removed by washing the cells with sterile PBS or culture medium.
-
Quantification of Infection:
-
Microscopy: Cells are fixed, stained (e.g., with Giemsa), and examined under a microscope to determine the percentage of infected macrophages and the average number of amastigotes per macrophage.
-
qPCR: DNA is extracted from the infected cells, and the parasite load is quantified by real-time PCR targeting a Leishmania-specific gene.
-
Hamster Model of Visceral Leishmaniasis
-
Animal Model: Golden Syrian hamsters are a commonly used model for visceral leishmaniasis as they develop a progressive and fatal disease that mimics human VL.[1][20][26]
-
Parasite and Saliva Preparation: Stationary-phase Leishmania infantum or Leishmania donovani promastigotes are harvested and resuspended in sterile saline. SGH is prepared as described above and mixed with the parasite suspension immediately before injection.
-
Infection: Hamsters are anesthetized, and a defined number of parasites (e.g., 1 x 105) along with a specific amount of SGH (e.g., equivalent to 0.5 pairs of salivary glands) are injected intradermally into the ear or another appropriate site.[1][20][26]
-
Monitoring: Animals are monitored regularly for clinical signs of disease, such as weight loss, splenomegaly, and hepatomegaly.
-
Evaluation of Parasite Burden: At specific time points post-infection, animals are euthanized, and the spleen and liver are collected. The parasite load in these organs is quantified by:
Measurement of Delayed-Type Hypersensitivity (DTH) Response
-
Sensitization: Mice or other animal models are sensitized by repeated exposure to uninfected sandfly bites or by intradermal injection of SGH or a specific salivary protein, often emulsified with an adjuvant.[8][14][15][16][17][18]
-
Challenge: After a certain period (e.g., 2 weeks), the animals are challenged by intradermal injection of SGH or the specific salivary protein into the ear pinna or footpad.
-
Measurement of Swelling: The thickness of the ear or footpad is measured using a caliper at various time points after the challenge (e.g., 24, 48, and 72 hours). The DTH response is quantified as the increase in thickness compared to the pre-challenge measurement or a control site injected with saline.
-
Histological Analysis: In some cases, tissue biopsies are taken from the challenge site for histological examination to characterize the cellular infiltrate.
Conclusion and Future Directions
The saliva of sandflies is a pivotal factor in the transmission and establishment of Leishmania infection. Its complex mixture of bioactive molecules creates a window of opportunity for the parasite by disarming the host's initial defense mechanisms. However, this same molecular arsenal can be turned against the parasite, as pre-exposure to salivary proteins can elicit a potent protective immune response. This dichotomy makes sandfly saliva a fascinating area of research with significant potential for the development of novel anti-leishmanial strategies.
The identification and characterization of immunomodulatory salivary proteins have opened new avenues for vaccine development. The use of specific salivary proteins as vaccine antigens, either alone or in combination with Leishmania antigens, represents a promising approach to enhance vaccine efficacy and provide protection against natural, vector-borne transmission.
Future research in this field will likely focus on:
-
Comprehensive Proteomic and Functional Analysis: Further dissecting the salivary proteomes of a wider range of sandfly vectors to identify novel immunomodulatory molecules and their mechanisms of action.
-
Identification of Host Receptors: Elucidating the specific host cell receptors that interact with key salivary proteins to initiate the downstream signaling events.
-
Human Immune Response: Moving beyond animal models to better understand the human immune response to sandfly saliva in endemic areas and its correlation with disease susceptibility or resistance.
-
Optimization of Saliva-Based Vaccines: Refining vaccine formulations and delivery systems to maximize the induction of a protective Th1 response and long-lasting immunity.
By continuing to unravel the intricate molecular dialogue between the sandfly, the parasite, and the host, the scientific community can pave the way for innovative and effective interventions to combat the global burden of leishmaniasis.
References
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- 4. researchgate.net [researchgate.net]
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- 7. Comparative evaluation of salivary glands proteomes from wild Phlebotomus papatasi –proven vector of zoonotic cutaneous leishmaniasis in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contact and delayed hypersensitivity in the mouse: I. Active sensitization and passive transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. Frontiers | The Immune Response to Sand Fly Salivary Proteins and Its Influence on Leishmania Immunity [frontiersin.org]
- 12. Lutzomyia longipalpis Salivary Gland Homogenate Impairs Cytokine Production and Costimulatory Molecule Expression on Human Monocytes and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sand Fly Salivary Proteins Induce Strong Cellular Immunity in a Natural Reservoir of Visceral Leishmaniasis with Adverse Consequences for Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human sand fly challenge elicits saliva-specific innate and TH1-polarized immunity that promotes Leishmania killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
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- 19. Identification of the most abundant secreted proteins from the salivary glands of the sand fly Lutzomyia longipalpis, vector of Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intradermal Immunization of Leishmania donovani Centrin Knock-Out Parasites in Combination with Salivary Protein LJM19 from Sand Fly Vector Induces a Durable Protective Immune Response in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Listeria monocytogenes-Based Vaccine That Secretes Sand Fly Salivary Protein LJM11 Confers Long-Term Protection against Vector-Transmitted Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. med.nyu.edu [med.nyu.edu]
- 24. researchgate.net [researchgate.net]
- 25. Comparative Study of Promastigote- and Amastigote-Initiated Infection of Leishmania infantum (Kinetoplastida: Trypanosomatidae) in Phlebotomus perniciosus (Diptera: Psychodidae) Conducted in Different Biosafety Level Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Parasite Burden in Hamsters Infected with Two Different Strains of Leishmania (Leishmania) infantum: “Leishman Donovan Units” versus Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Parasite burden in hamsters infected with two different strains of leishmania (Leishmania) infantum: "Leishman Donovan units" versus real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Host Immune Response to Early Leishmania Infection: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction Leishmania is a genus of obligate intracellular protozoan parasites responsible for a spectrum of diseases known as leishmaniasis, ranging from self-healing cutaneous lesions to fatal visceral disease.[1][2] The outcome of the infection is critically determined by the initial interactions between the parasite and the host's immune system. Within the first hours and days of infection, a complex series of events unfolds as the innate immune system confronts the invading promastigotes. This guide provides an in-depth examination of the cellular and molecular players involved in the early host immune response, the signaling pathways that govern their actions, and the experimental methodologies used to study these interactions. Understanding these early events is paramount for the development of effective vaccines and immunotherapies.
Initial Host-Parasite Interaction at the Bite Site
Infection begins when an infected female phlebotomine sandfly injects metacyclic promastigotes into the host's dermis during a blood meal.[1][3] The parasite is deposited along with sandfly saliva, which contains immunomodulatory components that aid in establishing the infection.[4][5]
-
Complement System Activation: Upon entering the dermis, promastigotes are exposed to serum components, leading to the activation of the complement system. While this can result in the lysis of a significant portion of the inoculated parasites, Leishmania has evolved mechanisms to resist complement-mediated killing.[4] The parasite can use opsonization by complement component iC3b to facilitate its "silent" entry into phagocytic cells via complement receptors (CR1, CR3), thereby avoiding the triggering of a strong oxidative burst.[1][4][6]
-
Recruitment of Innate Immune Cells: The sandfly bite and the presence of the parasite trigger the release of chemotactic factors, leading to a rapid influx of innate immune cells to the site of infection.[6] Neutrophils are the very first cells to be recruited, followed by monocytes, macrophages, and dendritic cells (DCs).[7][8][9][10]
Key Innate Immune Cells in Early Infection
The initial battleground of leishmaniasis involves a dynamic interplay between the parasite and various innate immune cells.
Neutrophils: The First Responders
Neutrophils are the most abundant leukocytes recruited to the infection site within minutes to hours.[7][8][11] Their role is complex and remains a subject of debate, as they exhibit both protective and detrimental functions.[7][8]
-
Protective Role: Neutrophils can phagocytose and kill Leishmania promastigotes through the release of reactive oxygen species (ROS) and the formation of neutrophil extracellular traps (NETs).[4][11] In some experimental models, neutrophil depletion leads to increased parasite burdens in the early stages of infection, suggesting a protective function.[12][13][14]
-
"Trojan Horse" Hypothesis: A key aspect of the neutrophil response is their short lifespan and subsequent apoptosis.[7] Leishmania can accelerate neutrophil apoptosis.[2][15] These apoptotic, parasite-laden neutrophils are then phagocytosed by macrophages and DCs. This process, termed the "Trojan Horse" model, allows the parasite to gain entry into its definitive host cell (the macrophage) silently, without activating the macrophage's killing mechanisms.[4] The engulfment of apoptotic cells can also induce the production of anti-inflammatory cytokines like TGF-β and IL-10, further dampening the host's anti-leishmanial response.[4]
Macrophages: The Definitive Host Cell
Macrophages are central to the pathogenesis of leishmaniasis, serving as the primary host cell where parasites differentiate into amastigotes and replicate.[1][3][9] However, they are also the principal effector cells capable of eliminating the parasite upon proper activation.[3][9]
-
Phagocytosis and Parasitophorous Vacuole: Leishmania enters macrophages through receptor-mediated phagocytosis, involving receptors like CR1, CR3, mannose receptor, and Fc receptors.[1] Inside the macrophage, it resides within a modified phagolysosome known as the parasitophorous vacuole, where it transforms into the non-motile amastigote form.[1]
-
Macrophage Polarization: The functional state of the macrophage is critical. Classically activated macrophages (M1), induced by IFN-γ, produce high levels of inducible nitric oxide synthase (iNOS) and ROS, which are leishmanicidal.[16][17] Conversely, alternatively activated macrophages (M2), induced by cytokines like IL-4 and IL-10, have reduced microbicidal activity and promote parasite survival and replication.[16][17] Leishmania actively skews the macrophage response towards an M2 phenotype to ensure its survival.[18]
Dendritic Cells (DCs): Bridging Innate and Adaptive Immunity
DCs are crucial antigen-presenting cells (APCs) that orchestrate the adaptive immune response.[3][4]
-
Antigen Presentation and T Cell Priming: Upon encountering Leishmania, DCs phagocytose the parasite, process its antigens, and migrate to the draining lymph nodes to present these antigens to naive T cells.[4]
-
IL-12 Production: A key function of DCs in early infection is the production of IL-12.[3][19][20] IL-12 is a critical cytokine that drives the differentiation of naive CD4+ T cells into Th1 cells.[3][10] Th1 cells are the cornerstone of a protective immune response, primarily through their production of IFN-γ, which activates macrophages to kill intracellular amastigotes.[19]
-
Parasite Modulation: Leishmania has evolved strategies to subvert DC function, including inhibiting IL-12 production and impairing the ability of DCs to present antigens, thereby weakening the ensuing cell-mediated immunity.[3]
Natural Killer (NK) Cells: Early Source of IFN-γ
NK cells are components of the innate immune system that contribute to the early defense against Leishmania.[4][21]
-
IFN-γ Production: Activated NK cells are a significant early source of IFN-γ.[21][22][23] This early wave of IFN-γ can contribute to the initial activation of macrophages and help steer the developing T cell response towards a protective Th1 phenotype.[22]
-
Activation: NK cell activation is often dependent on IL-12 produced by DCs.[22][23][24] Studies have shown that depleting NK cells in mice can lead to an exacerbation of infection in the first few weeks.[21]
Core Signaling Pathways in Early Infection
The interaction between Leishmania and host cells is governed by a complex network of intracellular signaling pathways. The parasite actively manipulates these pathways to suppress host defense mechanisms.
Toll-Like Receptor (TLR) Signaling
TLRs are pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs).[4][25] TLRs like TLR2, TLR4, and TLR9 are implicated in recognizing Leishmania components such as lipophosphoglycan (LPG).[25]
-
Protective Signaling: Activation of TLRs, particularly through the MyD88 adaptor protein, can lead to the production of pro-inflammatory cytokines and the initiation of a Th1 response.[3]
-
Parasite Evasion: Leishmania can exploit TLR signaling. For instance, recognition of LPG by TLR2 can inhibit IL-12 production, thereby favoring parasite survival.[25] The parasite's surface metalloprotease, GP63, can cleave and inactivate components of the TLR signaling cascade, dampening the inflammatory response.[26][27]
MAP Kinase (MAPK) and Phosphatase Pathways
MAPK pathways (including p38, ERK, and JNK) are crucial for regulating the production of inflammatory cytokines and nitric oxide.[3]
-
Host Defense: Activation of p38 MAPK is generally associated with a pro-inflammatory, anti-leishmanial response, including the production of IL-12.[28]
-
Parasite Subversion: Leishmania infection often leads to the downregulation of p38 MAPK activation while promoting ERK activation, which is linked to the production of the anti-inflammatory cytokine IL-10.[3][28] The parasite also activates host cell phosphatases, such as SHP-1, which dephosphorylate and inactivate key signaling molecules like JAK2 and STAT1, thereby blocking IFN-γ signaling.[27][28]
Quantitative Data Summary
The host response to Leishmania varies significantly based on the host's genetic background and the parasite species. Murine models are central to studying these differences.
Table 1: Comparative Early Immune Response in Susceptible (BALB/c) vs. Resistant (C57BL/6) Mice to L. major
| Feature | Susceptible (BALB/c) Mice | Resistant (C57BL/6) Mice | Citation(s) |
| Primary CD4+ T Cell Response | Predominantly Th2 | Predominantly Th1 | [3],[19] |
| Early Cytokine Profile | High IL-4, IL-10, IL-13 | High IFN-γ, IL-12 | [3],[19] |
| Macrophage Activation | Alternative (M2) | Classical (M1) | [16],[17] |
| Disease Outcome | Progressive, non-healing lesions | Self-healing lesions, sterile immunity | [29] |
| Neutrophil Role | Depletion can increase early control | Depletion has less effect | [12],[13] |
Table 2: Key Cytokines in Early Leishmania Infection
| Cytokine | Primary Cellular Source(s) | Key Function(s) | Role in Pathogenesis | Citation(s) |
| IL-12 | Dendritic Cells, Macrophages | Drives Th1 differentiation; Activates NK cells. | Resistance | [3],[19],[20] |
| IFN-γ | NK Cells, Th1 Cells | Activates macrophage microbicidal functions (iNOS). | Resistance | [21],[19],[22] |
| IL-4 | T cells, Mast cells | Drives Th2 differentiation; Promotes M2 macrophages. | Susceptibility | [3],[19] |
| IL-10 | Macrophages, T cells (Th2, Treg) | Suppresses macrophage activation and Th1 responses. | Susceptibility | [18],[28] |
| TGF-β | Neutrophils, Macrophages | Suppresses macrophage activation; Inhibits T cell responses. | Susceptibility | [4],[30] |
| TNF-α | Macrophages, T cells | Pro-inflammatory; Synergizes with IFN-γ for macrophage activation. | Resistance | [7] |
Experimental Protocols and Methodologies
Studying the early host-parasite interaction requires a combination of in vivo and in vitro models.
In Vivo Murine Model of Cutaneous Leishmaniasis
This protocol outlines the basic workflow for establishing and analyzing an infection in mice, the most common animal model.[29][31]
-
Parasite Culture: Leishmania promastigotes (e.g., L. major) are cultured in appropriate media (e.g., M199) until they reach the stationary phase, which is enriched for infectious metacyclic promastigotes.[32]
-
Infection: Susceptible (e.g., BALB/c) and resistant (e.g., C57BL/6) mice are infected with a low dose (e.g., 10³-10⁵) of stationary-phase promastigotes, typically via subcutaneous or intradermal injection into the footpad or ear dermis.[31]
-
Monitoring: Disease progression is monitored by measuring the size of the lesion (e.g., footpad swelling) with calipers over several weeks.
-
Tissue Harvest: At early time points (e.g., 24h, 48h, 1 week), the infected tissue (footpad/ear) and draining lymph nodes are harvested.
-
Parasite Burden Quantification:
-
Limiting Dilution Assay (LDA): Tissue homogenates are serially diluted and plated in 96-well plates. The number of viable parasites is determined by microscopic examination after 7-10 days of culture.
-
Quantitative PCR (qPCR): DNA is extracted from tissues, and parasite load is quantified by qPCR using primers specific for Leishmania DNA (e.g., targeting the kDNA or SSU rRNA genes).[33]
-
-
Immunological Analysis:
-
Flow Cytometry: Single-cell suspensions from tissues and lymph nodes are stained with fluorescently-labeled antibodies to identify and quantify immune cell populations (e.g., neutrophils, macrophages, DCs, T cells).
-
Cytokine Measurement: Cells from draining lymph nodes can be restimulated in vitro with Leishmania antigen. Cytokine levels (IFN-γ, IL-4, IL-10) in the supernatant are then measured using ELISA or multiplex bead arrays.
-
In Vitro Macrophage Infection Assay
This protocol is used to study the direct interaction between Leishmania and its primary host cell.
-
Macrophage Culture: Primary bone marrow-derived macrophages (BMDMs) from mice or a macrophage-like cell line (e.g., J774, RAW264.7) are cultured and plated in multi-well plates.
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a specific multiplicity of infection (MOI), typically ranging from 5:1 to 10:1 (parasites:macrophage).
-
Incubation and Washing: The co-culture is incubated for 4-6 hours to allow for phagocytosis. Extracellular parasites are then removed by washing.
-
Analysis at Time Points: At various time points post-infection (e.g., 4h, 24h, 48h, 72h), the cells are analyzed.
-
Infection Rate: Cells are fixed, stained (e.g., with Giemsa or DAPI), and visualized by microscopy to determine the percentage of infected macrophages and the average number of amastigotes per cell.
-
Cytokine/Nitric Oxide Production: Culture supernatants are collected to measure secreted cytokines (e.g., IL-12, IL-10, TNF-α) by ELISA or nitric oxide production using the Griess reagent.
-
Gene Expression: RNA is extracted from the infected macrophages, and host gene expression (e.g., iNOS, Arg1, cytokines) is analyzed by RT-qPCR.
-
Signaling Pathway Analysis: Cell lysates are collected for Western blot analysis to examine the phosphorylation status of key signaling proteins (e.g., p38, ERK, STAT1).
-
Conclusion
The early host immune response to Leishmania infection is a decisive phase that dictates the ultimate outcome of the disease. It is characterized by a rapid innate immune response, led by neutrophils, macrophages, and dendritic cells, and governed by a complex network of cellular interactions and signaling pathways. The parasite has evolved sophisticated mechanisms to manipulate this early response, subverting cellular signaling to inhibit microbicidal functions and promote a regulatory environment conducive to its survival. A thorough understanding of these early events, facilitated by the experimental models detailed herein, is essential for identifying novel targets for drugs and designing vaccines capable of inducing a rapid, protective Th1-mediated immune response.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The early interaction of Leishmania with macrophages and dendritic cells and its influence on the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Responses in Leishmaniasis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Leishmania Spp-Host Interaction: There Is Always an Onset, but Is There an End? [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | The influence of early neutrophil-Leishmania interactions on the host immune response to infection [frontiersin.org]
- 8. The influence of early neutrophil-Leishmania interactions on the host immune response to infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immune responses during cutaneous and visceral leishmaniasis | Parasitology | Cambridge Core [cambridge.org]
- 10. Frontiers | The development and maintenance of immunity against visceral leishmaniasis [frontiersin.org]
- 11. Frontiers | Determinants of Innate Immunity in Visceral Leishmaniasis and Their Implication in Vaccine Development [frontiersin.org]
- 12. Neutrophils have a protective role during early stages of Leishmania amazonensis infection in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutrophils have a protective role during early stages of Leishmania amazonensis infection in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophils contribute to development of a protective immune response during onset of infection with Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Macrophage Polarization in Leishmaniasis: Broadening Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Dendritic Cells and Leishmania Infection: Adding Layers of Complexity to a Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Natural killer cells participate in the early defense against Leishmania major infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Natural killer cells in experimental and human leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Natural killer cells in experimental and human leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modulation of Dendritic Cell Function by Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Innate Immunity against Leishmania Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. heraldopenaccess.us [heraldopenaccess.us]
- 27. Manipulation of macrophage signaling by Leishmania virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Leishmania Interferes with Host Cell Signaling to Devise a Survival Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 30. An overview of host immune responses against Leishmania spp. infections - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Leishmania Animal Models Used in Drug Discovery: A Systematic Review [mdpi.com]
The Kinetoplast DNA of Leishmania donovani: A Technical Guide to its Molecular Biology and Therapeutic Potential
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The kinetoplast DNA (kDNA) of Leishmania donovani, the causative agent of visceral leishmaniasis, represents a fascinating and complex mitochondrial genome architecture. This unique structure, a network of thousands of interlocked circular DNA molecules, is not only central to the parasite's viability but also presents a compelling target for novel chemotherapeutic strategies. This technical guide provides a comprehensive overview of the molecular biology of L. donovani kDNA, detailing its structure, replication, and the functional significance of its components. We present quantitative data in structured tables, offer detailed experimental protocols for kDNA analysis, and visualize key molecular processes using Graphviz diagrams. This document is intended to serve as a core resource for researchers engaged in basic parasitology and for professionals in the field of drug development seeking to exploit the unique vulnerabilities of this deadly parasite.
Introduction
Leishmania donovani is a protozoan parasite that causes visceral leishmaniasis, a severe and often fatal disease endemic in many parts of the world. A hallmark of the order Kinetoplastida is the presence of the kinetoplast, a specialized region within the single mitochondrion that houses the parasite's mitochondrial DNA, known as kDNA.[1] The kDNA is a remarkable structure, a massive network of catenated DNA circles, which can constitute up to 30% of the total cellular DNA.[2][3] This intricate network is composed of two types of circular DNA molecules: maxicircles and minicircles.[4][5] Maxicircles, analogous to the mitochondrial DNA of other eukaryotes, encode ribosomal RNAs and proteins essential for mitochondrial function.[5] Minicircles, present in thousands of copies, encode guide RNAs (gRNAs) that are crucial for the post-transcriptional editing of maxicircle transcripts, a process vital for the production of functional mitochondrial proteins.[5] The unique structure and replication mechanism of kDNA, which are absent in the human host, make it an attractive target for the development of selective anti-leishmanial drugs.[6]
Structure and Organization of L. donovani kDNA
The kDNA of L. donovani is a highly organized, disc-shaped structure located within the mitochondrial matrix. This network is a complex catenane of maxicircles and minicircles, with the minicircles being the more abundant component.
Maxicircles
Maxicircles are the larger of the two kDNA components and are functionally equivalent to the mitochondrial DNA of other eukaryotes. They are present in a few dozen identical copies and are threaded through the network of minicircles.[5] The maxicircles contain genes encoding ribosomal RNAs and subunits of the respiratory chain complexes. A significant portion of the maxicircle transcripts in Leishmania undergo a unique process of RNA editing, where uridines are inserted or deleted as specified by the guide RNAs encoded by the minicircles.
Minicircles
Minicircles are small, circular DNA molecules that constitute the majority of the kDNA network.[5] They are heterogeneous in sequence but generally uniform in size within a given species.[5] The primary function of minicircles is to encode guide RNAs (gRNAs) that direct the editing of maxicircle-derived transcripts.[5] Each minicircle contains a conserved region, which includes the origin of replication, and a variable region, where the gRNA-encoding sequences are located. The high copy number and sequence diversity of minicircles have made them valuable markers for the diagnosis and genotyping of Leishmania species.[7][8][9]
Quantitative Data on L. donovani kDNA
For a clear comparison of the kDNA components, the following tables summarize the key quantitative data for Leishmania donovani and related species.
| kDNA Component | Parameter | Value | References |
| Maxicircles | Copy Number per Network | 20 - 50 | [10] |
| Size | ~20 - 40 kb | [5][10] | |
| Coding Capacity | Encodes rRNAs and mitochondrial proteins | [5] | |
| Minicircles | Copy Number per Network | 5,000 - 10,000 | [2][3] |
| Size | ~0.5 - 1.0 kb | [5] | |
| Coding Capacity | Encode guide RNAs (gRNAs) | [5] |
Table 1: General Quantitative Characteristics of Leishmania kDNA
| Gene | Function |
| rRNA Genes | |
| 12S rRNA | Small ribosomal subunit RNA |
| 9S rRNA | Large ribosomal subunit RNA |
| Protein-Coding Genes (Cryptogenes) | |
| ND1, ND2, ND3, ND4, ND5, ND7, ND8, ND9 | Subunits of NADH dehydrogenase (Complex I) |
| COI, COII, COIII | Subunits of Cytochrome c oxidase (Complex IV) |
| CYb | Cytochrome b (Complex III) |
| ATP6 | Subunit of ATP synthase (Complex V) |
| RPS12 | Ribosomal protein S12 |
Table 2: Gene Content of the Leishmania donovani Maxicircle Coding Region. (Adapted from publicly available Leishmania maxicircle annotations)[11][12][13]
kDNA Replication: A Unique Molecular Process
The replication of the kDNA network is a complex and highly regulated process that occurs in synchrony with the nuclear S phase. It involves the release of individual minicircles from the network, their replication via a theta mechanism, and their subsequent reattachment to the network periphery.
The key steps in kDNA replication are:
-
Minicircle Release: Covalently closed minicircles are released from the kDNA network by a type II topoisomerase.[5]
-
Replication Initiation: The released, free minicircles are replicated by a mitochondrial DNA polymerase.
-
Progeny Reattachment: The newly replicated, gapped minicircles are reattached to the periphery of the network at two antipodal sites.[5]
-
Network Growth: As replication proceeds, the network grows in size, with the newly synthesized minicircles accumulating at the periphery.
-
Network Segregation: Upon completion of replication, the kDNA network divides, and the two daughter networks are segregated into the daughter cells during cell division.
Leishmania donovani follows an annular replication model, where the newly replicated minicircles are distributed around the network periphery.[5][14]
Caption: Workflow of Leishmania donovani kDNA minicircle replication.
kDNA as a Drug Target
The unique structure and replication mechanism of kDNA, particularly the enzymes involved, present prime targets for the development of anti-leishmanial drugs.
Topoisomerases
Type II DNA topoisomerases are essential for the release and reattachment of minicircles during kDNA replication.[5] These enzymes introduce transient double-strand breaks in DNA to allow for strand passage.[6] The Leishmania topoisomerase II is structurally and functionally distinct from its human counterpart, making it an attractive drug target.[6] Several compounds, including etoposide, have been shown to inhibit the ATPase activity of L. donovani topoisomerase II.[8][11]
Caption: Mechanism of action of Topoisomerase II inhibitors on L. donovani kDNA replication.
Drug Resistance and kDNA
Drug resistance is a significant challenge in the treatment of leishmaniasis. While many resistance mechanisms involve alterations in drug uptake or efflux, changes in kDNA have also been implicated.[6][7] For instance, mutations in the genes encoding topoisomerases can lead to reduced drug binding and efficacy. Furthermore, the high genetic plasticity of the kDNA network may allow for the selection of parasite populations with altered minicircle content, potentially affecting parasite fitness and drug susceptibility.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of L. donovani kDNA.
Isolation of Kinetoplast DNA (kDNA)
This protocol is adapted from methods described for the purification of kDNA networks from Leishmania species.[4][15]
Materials:
-
Leishmania donovani promastigotes
-
NET buffer (100 mM NaCl, 10 mM EDTA pH 8.0, 10 mM Tris-HCl pH 8.0)
-
Proteinase K (20 mg/mL stock)
-
20% Sodium Dodecyl Sulfate (SDS)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
5 M NaCl
-
Ice-cold absolute ethanol (B145695)
-
70% ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest late-log phase L. donovani promastigotes by centrifugation at 2,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold NET buffer.
-
Resuspend the cell pellet in NET buffer at a concentration of approximately 10⁸ cells/mL.
-
Add Proteinase K to a final concentration of 200 µg/mL and 20% SDS to a final concentration of 1%.
-
Incubate the lysate at 50°C for 2-4 hours or overnight with gentle agitation to ensure complete lysis.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, mix gently by inversion for 10 minutes, and centrifuge at 10,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction until the interface is clean.
-
To the final aqueous phase, add 1/10 volume of 5 M NaCl and 2.5 volumes of ice-cold absolute ethanol.
-
Precipitate the DNA at -20°C overnight or at -80°C for 1 hour.
-
Pellet the kDNA by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the kDNA pellet in an appropriate volume of TE buffer.
-
Assess the purity and concentration of the kDNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
Caption: Experimental workflow for the isolation of kDNA from Leishmania donovani.
PCR Amplification of kDNA Minicircles
This protocol is a general guideline for the PCR-based detection of Leishmania kDNA, a common diagnostic and research tool.
Materials:
-
Purified kDNA or total genomic DNA from L. donovani
-
Forward and reverse primers targeting the conserved region of kDNA minicircles
-
dNTP mix
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
-
Thermocycler
Primer Example:
-
JW11: 5'-CCTATTTTACACCAACCCCCAGT-3'
-
JW12: 5'-GGGTAGGGGCGTTCTGCGAAA-3'
Procedure:
-
Prepare a PCR master mix containing the reaction buffer, dNTPs, primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add the template DNA (1-10 ng) to each reaction tube. Include a positive control (known L. donovani DNA) and a negative control (nuclease-free water).
-
Perform PCR using the following cycling conditions (these may need optimization):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 30-60 seconds
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis. A band of the expected size (e.g., ~120 bp for JW11/JW12 primers) indicates successful amplification.
Conclusion and Future Directions
The kinetoplast DNA of Leishmania donovani remains a subject of intense scientific interest due to its unique biological properties and its potential as a therapeutic target. The intricate network of maxicircles and minicircles, and the complex machinery required for its replication and expression, offer multiple avenues for the development of novel anti-leishmanial agents. A deeper understanding of the proteins involved in kDNA replication and maintenance will be crucial for the design of specific and effective inhibitors. Furthermore, the study of kDNA dynamics in the context of drug resistance will provide valuable insights into the mechanisms of parasite adaptation and survival. Continued research into the molecular biology of L. donovani kDNA is therefore essential for the development of new tools to combat the devastating disease of visceral leishmaniasis.
References
- 1. Molecular Mechanisms of Drug Resistance in Natural Leishmania Populations Vary with Genetic Background | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug resistance mechanisms in clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Kinetoplast Genome of Leishmania spp. Is under Strong Purifying Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular and Functional Characteristics of DNA Polymerase Beta-Like Enzymes From Trypanosomatids [frontiersin.org]
- 13. Evaluation of a kDNA-Based qPCR Assay for the Detection and Quantification of Old World Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time PCR for Detection and Quantitation of Leishmania in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Organ Assault: An In-depth Technical Guide to the Pathophysiology of Hepatosplenomegaly in Visceral Leishmaniasis
For Immediate Release
This technical guide provides a comprehensive examination of the complex immunopathological mechanisms underlying hepatosplenomegaly in visceral leishmaniasis (VL), a systemic disease caused by protozoan parasites of the Leishmania donovani complex. Tailored for researchers, scientists, and drug development professionals, this document elucidates the cellular and molecular cascades that drive the enlargement of the liver and spleen, hallmark clinical manifestations of severe VL.
Visceral leishmaniasis remains a significant global health challenge, with the pathophysiology of its primary symptoms being a critical area of study for the development of effective therapeutic interventions. This guide synthesizes current experimental evidence to offer a detailed understanding of the distinct immunological landscapes of the liver and spleen during infection, the signaling pathways governing these responses, and the resulting pathological changes.
Introduction: The Systemic Spread and Organ Tropism of Leishmania donovani
Following the bite of an infected sandfly, Leishmania donovani promastigotes are introduced into the host's dermis and are phagocytosed by resident macrophages and other phagocytic cells. The parasites transform into amastigotes, the obligate intracellular stage, and replicate within these cells. Subsequently, the parasites disseminate systemically, homing to the visceral organs of the reticuloendothelial system, primarily the spleen, liver, and bone marrow.[1] The profound enlargement of the liver (hepatomegaly) and spleen (splenomegaly) is a direct consequence of the host's immune response to the burgeoning parasite load in these organs.[2]
The Dichotomous Immune Response: Liver vs. Spleen
A striking feature of the pathophysiology of VL is the divergent immune response mounted in the liver and spleen. While the liver often demonstrates a capacity to control parasite replication through granuloma formation, the spleen becomes a site of persistent parasite proliferation and significant immunopathology.[3][4]
The Liver: A Site of Granulomatous Inflammation and Partial Parasite Control
In the liver, the immune response is characterized by the formation of granulomas around infected Kupffer cells (resident liver macrophages).[5][6] This process is largely dependent on a Th1-type immune response, orchestrated by cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[7][8] These cytokines activate infected macrophages, leading to the production of nitric oxide (NO) and other microbicidal molecules that are crucial for parasite killing.[9]
The development of mature, functional granulomas is associated with the clearance of parasites from the liver.[5][6] However, in progressive disease, this granulomatous response can become disorganized and less effective, contributing to liver damage.[9][10]
The Spleen: A Haven for Parasite Persistence and Immunopathology
In contrast to the liver, the spleen in VL is characterized by a progressive and often uncontrolled parasite replication.[11] This is associated with a profound disruption of the splenic architecture, including the disorganization of the white pulp, which is crucial for adaptive immune responses.[12][13][14]
The splenic microenvironment in VL is marked by a mixed cytokine milieu, with the presence of both pro-inflammatory (IFN-γ, TNF-α) and anti-inflammatory/regulatory cytokines, most notably Interleukin-10 (IL-10).[1][15] High levels of IL-10 are strongly implicated in the suppression of effective anti-leishmanial immunity, leading to parasite persistence and exacerbation of splenomegaly.[10][15] This immunosuppressive environment contributes to T-cell exhaustion and impaired macrophage function.[16]
Cellular and Molecular Mechanisms Driving Hepatosplenomegaly
The enlargement of the liver and spleen in VL is a multifactorial process involving:
-
Cellular Infiltration: A massive influx of immune cells, including macrophages, lymphocytes (T and B cells), and plasma cells, into the liver and spleen contributes significantly to the increased organ size.[17][18][19]
-
Hyperplasia of Resident Macrophages: The proliferation of resident macrophages (Kupffer cells in the liver and red pulp macrophages in the spleen) in response to the infection is a key driver of organ enlargement.[2][20]
-
Extramedullary Hematopoiesis: In the spleen, the disruption of normal architecture can lead to the establishment of extramedullary hematopoiesis, the production of blood cells outside of the bone marrow, further contributing to splenomegaly.
-
Fibrosis: Chronic inflammation can lead to the deposition of extracellular matrix proteins, resulting in fibrosis in both the liver and spleen, which contributes to organ enlargement and dysfunction.[9]
-
Edema: In the liver, non-obstructive sinusoidal dilation can lead to edema, which also contributes to the increase in organ weight.[21][22]
Quantitative Data on Hepatosplenomegaly in Experimental Models
Animal models, particularly mice (e.g., BALB/c) and hamsters, are invaluable tools for studying the pathogenesis of VL. The following tables summarize quantitative data from experimental studies, illustrating the progressive nature of hepatosplenomegaly and the associated parasite burden.
Table 1: Organ Weight Changes in BALB/c Mice Infected with Leishmania donovani
| Time Post-Infection | Spleen Weight (mg) (Mean ± SD/SE) | Liver Weight (g) (Mean ± SD/SE) | Reference |
| Naive (Uninfected) | 95.8 ± 5.3 | 1.16 ± 0.05 | [23] |
| 12 Weeks | ~300 | ~1.5 | [18][21] |
| 15 Days | 129.6 ± 22.1 | - | [23] |
| 17 Days | 185.7 ± 35.8 | - | [23] |
| 21 Days | 224.2 ± 37.2 | - | [23] |
| 24 Weeks | ~450 | ~2.0 | [18][21] |
| 36 Days | 358.4 ± 46.1 | - | [23] |
| 42 Days | 412.7 ± 61.3 | - | [23] |
Table 2: Parasite Burden (Leishman-Donovan Units - LDU) in BALB/c Mice Infected with Leishmania donovani
| Time Post-Infection | Spleen LDU (Mean ± SE) | Liver LDU (Mean ± SE) | Reference |
| 15 Days | 4.9 ± 0.9 | 199.1 ± 19.8 | [23] |
| 17 Days | 10.3 ± 2.6 | 299.7 ± 45.3 | [23] |
| 20 Days | - | 150 ± 25 | [14] |
| 21 Days | 29.8 ± 4.9 | 352.4 ± 34.1 | [23] |
| 36 Days | 129.3 ± 24.3 | 311.9 ± 37.5 | [23] |
| 40 Days | - | 250 ± 50 | [14] |
| 42 Days | 211.8 ± 36.5 | 187.6 ± 28.9 | [23] |
| 60 Days | 450 ± 75 | 175 ± 25 | [14] |
LDU = (number of amastigotes / 1000 host cell nuclei) x organ weight (in mg)
Table 3: Organ Weight and Parasite Burden in Hamsters Infected with Leishmania infantum via Sandfly Bites
| Parameter | Infected Hamsters (Mean) | Uninfected Hamsters (Mean) | Reference |
| Spleen Weight (g) | 1.5 | 0.3 | [24][25] |
| Spleen Parasite Load (Geometric Mean) | 4.0 x 1013 | 0 | [24][25] |
Key Signaling Pathways in Hepatosplenomegaly
The complex interplay of cytokines and immune cells in the liver and spleen during VL is governed by specific signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
IFN-γ Signaling Pathway for Macrophage Activation
The IFN-γ signaling pathway is central to the activation of macrophages for anti-leishmanial activity. However, Leishmania has evolved mechanisms to subvert this pathway.
Caption: IFN-γ signaling pathway leading to macrophage activation and its subversion by Leishmania.
IL-10 Signaling Pathway and Immune Suppression
The IL-10 signaling pathway plays a crucial role in downregulating the pro-inflammatory response, which is exploited by Leishmania to promote its survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor necrosis factor alpha (TNF-alpha) and TNF-beta and their receptors in experimental cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time PCR for Detection and Quantitation of Leishmania in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifunctional, TNF-α and IFN-γ-Secreting CD4 and CD8 T Cells and CD8High T Cells Are Associated With the Cure of Human Visceral Leishmaniasis [frontiersin.org]
- 5. A Quantitative Polymerase Chain Reaction (qPCR) Protocol Predictive of Treatment Outcome in Cutaneous Leishmaniasis Caused by Leishmania braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Tissue granuloma structure-function in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The early interaction of Leishmania with macrophages and dendritic cells and its influence on the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-10 (IL-10) in Experimental Visceral Leishmaniasis and IL-10 Receptor Blockade as Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. academic.oup.com [academic.oup.com]
- 13. Real-Time PCR Assay for Detection and Quantification of Leishmania (Viannia) Organisms in Skin and Mucosal Lesions: Exploratory Study of Parasite Load and Clinical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunobiology of visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leishmania intercepts IFN-γR signaling at multiple levels in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Interferon Gamma in Leishmaniasis [frontiersin.org]
- 21. Immunomodulatory Role of Interleukin-10 in Visceral Leishmaniasis: Defective Activation of Protein Kinase C-Mediated Signal Transduction Events - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Asymptomatic Leishmania Infection in Endemic Regions: An In-depth Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asymptomatic Leishmania infection represents a significant and often overlooked aspect of the epidemiology of leishmaniasis. In endemic regions, a substantial portion of the population harbors the parasite without exhibiting clinical symptoms, acting as a silent reservoir for transmission. Understanding the prevalence, immunological control, and potential for progression to active disease in these individuals is critical for the development of effective control strategies, including targeted therapies and vaccines. This technical guide provides a comprehensive overview of asymptomatic Leishmania infection, consolidating current knowledge on its epidemiology, the host immune response, diagnostic methodologies, and the molecular pathways governing the host-parasite interaction. Detailed experimental protocols and data are presented to serve as a resource for researchers and drug development professionals in this field.
Introduction
Leishmania infection presents a wide spectrum of clinical manifestations, ranging from self-healing cutaneous lesions to fatal visceral leishmaniasis (VL). However, a significant number of individuals in endemic areas maintain an asymptomatic status despite being infected with the parasite. These asymptomatic carriers are immunologically distinct from individuals who develop active disease, mounting an effective immune response that controls parasite replication and prevents the onset of symptoms. The ratio of asymptomatic to symptomatic infections can vary significantly depending on the Leishmania species, geographical location, and host factors, with estimates ranging from 4:1 in Bangladesh to as high as 50:1 in Spain.[1] The presence of this large asymptomatic population has profound implications for disease transmission and control, as these individuals can potentially transmit the parasite to sand fly vectors, thereby sustaining the parasite's life cycle. This guide delves into the multifaceted nature of asymptomatic Leishmania infection, providing a technical foundation for future research and therapeutic development.
Epidemiology and Prevalence
The prevalence of asymptomatic Leishmania infection varies considerably across different endemic regions and is influenced by the diagnostic methods employed. Serological and molecular assays are the primary tools for detecting asymptomatic infections in population-based studies. The following tables summarize the prevalence data from various endemic settings.
Table 1: Prevalence of Asymptomatic Leishmania Infection in Different Endemic Regions
| Region/Country | Leishmania Species | Population Studied | Diagnostic Method(s) | Prevalence (%) | Reference(s) |
| Asia | |||||
| India & Nepal | L. donovani | General Population | DAT | 4:1 to 8.9:1 (Asymptomatic:Symptomatic) | [1] |
| Bangladesh | L. donovani | General Population | DAT | 4:1 (Asymptomatic:Symptomatic) | [2] |
| Africa | |||||
| Ethiopia | L. donovani | General Population | rK39, DAT, LST, PCR | 5.6:1 (Asymptomatic:Symptomatic), 3.2% (rK39), 6.0% (LST), 5.9% (DAT) | [1][3] |
| Sudan | L. donovani | General Population | - | 2.4:1 (Asymptomatic:Symptomatic) | [1] |
| Europe | |||||
| Spain | L. infantum | General Population | IFAT, DAT, WBA (IL-2) | 0.1% (IFAT), 1.1% (DAT), 20.7% (WBA) | [1] |
| Portugal | L. infantum | Blood Donors | ELISA | 5.3% | [4] |
| South America | |||||
| Brazil | L. infantum | General Population | - | 18:1 (Asymptomatic:Symptomatic) | [1] |
DAT: Direct Agglutination Test; LST: Leishmanin Skin Test; PCR: Polymerase Chain Reaction; IFAT: Immunofluorescence Antibody Test; WBA: Whole Blood Assay; ELISA: Enzyme-Linked Immunosorbent Assay.
Host Immune Response in Asymptomatic Infection
The control of parasite replication in asymptomatic individuals is attributed to a robust and well-regulated cell-mediated immune response. This contrasts with the compromised and often polarized immune response observed in patients with active VL.
Cellular Immunity
A hallmark of asymptomatic Leishmania infection is a strong Th1-type immune response, characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by CD4+ and CD8+ T cells. IFN-γ activates infected macrophages to produce nitric oxide (NO) and reactive oxygen species (ROS), which are crucial for killing intracellular amastigotes. In contrast, active VL is often associated with a Th2-polarized response, with elevated levels of anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), which deactivate macrophages and promote parasite survival.
Humoral Immunity
Asymptomatic individuals typically have lower antibody titers compared to patients with active VL. While high antibody levels in VL are generally considered non-protective, the role of the humoral response in asymptomatic infection is less clear.
Table 2: Comparative Cytokine Profiles in Asymptomatic vs. Symptomatic Visceral Leishmaniasis
| Cytokine | Asymptomatic Infection | Symptomatic VL | Reference(s) |
| IFN-γ | Higher | Lower | [5][6] |
| TNF-α | Higher | Lower | [5][6] |
| IL-2 | Higher | Lower | [5][6] |
| IL-12 | Higher | Lower | [5][6] |
| IL-10 | Lower | Higher | [5][6][7][8] |
| IL-4 | Lower | Higher | [5][6] |
| IL-6 | No significant difference | Higher | [7][8] |
| IL-17A | No significant difference | Higher | [7][8] |
Progression to Symptomatic Disease
While the majority of asymptomatic individuals remain healthy, a small proportion may progress to active VL. The factors influencing this progression are multifactorial and include host genetics, nutritional status, and co-infections. High antibody titers (DAT and rK39 ELISA) and a positive quantitative PCR (qPCR) result have been identified as significant predictors of progression to VL.[9][10][11]
Table 3: Risk Factors for Progression from Asymptomatic Infection to Visceral Leishmaniasis
| Risk Factor | Association with Progression | Reference(s) |
| High antibody titers (DAT, rK39 ELISA) | Strong | [9][10][11] |
| Positive qPCR | Strong | [9][10] |
| Host genetics (e.g., HLA-DRB1 alleles) | Moderate | [9][11] |
| Age (14-24 years) | Moderate | [12][13] |
| Presence of other infected individuals in the household | Moderate | [12][13] |
Diagnostic Methodologies
The accurate detection of asymptomatic Leishmania infection is essential for epidemiological surveillance and for identifying individuals at risk of developing the disease. A variety of serological and molecular methods are employed for this purpose.
Table 4: Performance of Diagnostic Tests for Asymptomatic Leishmania Infection
| Test | Principle | Sensitivity (%) | Specificity (%) | Reference(s) |
| Serological Tests | ||||
| Direct Agglutination Test (DAT) | Detects anti-Leishmania antibodies | 97.5 | 99.0 | [2] |
| rK39 ELISA | Detects antibodies to the rK39 antigen | 93 | - | [14] |
| rK39 Rapid Diagnostic Test (RDT) | Immunochromatographic detection of anti-rK39 antibodies | 82.5 (saliva), 100 (serum) | 84-91 (saliva), 94-100 (serum) | [15] |
| Molecular Tests | ||||
| Quantitative PCR (qPCR) | Detects and quantifies parasite DNA | 85.6 | 96.1 | [2] |
| Loop-Mediated Isothermal Amplification (LAMP) | Isothermal amplification of parasite DNA | 99.8 | 96.7 | [2] |
| Cellular Assays | ||||
| Leishmanin Skin Test (LST) | Measures delayed-type hypersensitivity | - | - | [3] |
| Whole Blood Assay (IFN-γ release) | Measures IFN-γ production in response to Leishmania antigen | - | - | [16][17] |
Performance characteristics can vary depending on the study population and the specific assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of asymptomatic Leishmania infection.
Quantitative PCR (qPCR) for Leishmania DNA Detection in Human Blood
Objective: To detect and quantify Leishmania parasite DNA in peripheral blood samples.
Materials:
-
Whole blood collected in EDTA tubes
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
qPCR primers and probe targeting a conserved region of the Leishmania kinetoplast DNA (kDNA)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract total DNA from 200 µL of whole blood using a commercial DNA extraction kit according to the manufacturer's instructions. Elute the DNA in 50-100 µL of elution buffer.
-
qPCR Reaction Setup: Prepare a qPCR reaction mixture containing the qPCR master mix, forward and reverse primers (e.g., 15 pmol each), a fluorescently labeled probe (e.g., 50 pmol of a FAM-TAMRA probe), and 1-5 µL of the extracted DNA.[18] Adjust the final reaction volume to 20-25 µL with nuclease-free water.
-
Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of Leishmania DNA to allow for absolute quantification of the parasite load.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a thermal cycling protocol typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.[18]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Quantify the parasite load in the samples by comparing their Ct values to the standard curve.
rK39 Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To detect anti-rK39 antibodies in human serum or plasma.
Materials:
-
Serum or plasma samples
-
rK39 antigen-coated microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Horseradish peroxidase (HRP)-conjugated anti-human IgG
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with rK39 antigen and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block the wells with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate thoroughly with wash buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate with wash buffer.
-
Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 10-15 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Interpretation: A sample is considered positive if its optical density (OD) is above a pre-determined cut-off value.
Whole Blood IFN-γ Release Assay
Objective: To measure the production of IFN-γ by T cells in whole blood in response to Leishmania antigens.
Materials:
-
Heparinized whole blood
-
Soluble Leishmania antigen (SLA)
-
Phytohemagglutinin (PHA) as a positive control
-
Saline or PBS as a negative control
-
Culture medium (e.g., RPMI 1640)
-
IFN-γ ELISA kit
-
CO₂ incubator
Procedure:
-
Blood Collection: Collect whole blood into heparinized tubes.
-
Stimulation: Within a few hours of collection, aliquot the whole blood into separate tubes. Add SLA, PHA, or saline/PBS to the respective tubes.[16]
-
Incubation: Incubate the tubes for 24-48 hours at 37°C in a 5% CO₂ incubator.[19][20]
-
Plasma Separation: After incubation, centrifuge the tubes to separate the plasma.
-
IFN-γ Measurement: Measure the concentration of IFN-γ in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Subtract the IFN-γ concentration in the negative control from the values obtained for the SLA- and PHA-stimulated samples. A positive response is defined as an IFN-γ level above a certain cut-off.
In Vitro Macrophage Infection Model
Objective: To study the interaction between Leishmania parasites and macrophages in a controlled in vitro setting.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary bone marrow-derived macrophages (BMDMs)
-
Leishmania promastigotes (stationary phase)
-
Culture medium (e.g., RPMI 1640 supplemented with FBS)
-
Culture plates or coverslips
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding: Seed the macrophages in culture plates or on coverslips and allow them to adhere for several hours.[21]
-
Parasite Preparation: Harvest stationary phase Leishmania promastigotes by centrifugation.
-
Infection: Add the promastigotes to the macrophage culture at a specific multiplicity of infection (MOI), typically ranging from 5:1 to 20:1 (parasites:macrophage).[22][23]
-
Incubation: Incubate the co-culture for 4-24 hours to allow for phagocytosis of the parasites.[22][23]
-
Washing: Gently wash the cells with warm PBS to remove extracellular parasites.[21]
-
Further Incubation: Add fresh medium and incubate the infected macrophages for the desired duration (e.g., 24, 48, 72 hours) to allow for amastigote replication.
-
Assessment of Infection: At different time points, fix and stain the cells with Giemsa to visualize and quantify the number of intracellular amastigotes per macrophage.
Signaling Pathways in Macrophage-Leishmania Interaction
The outcome of a Leishmania infection is largely determined by the complex interplay of signaling pathways within the host macrophage. Asymptomatic infection is associated with the activation of pathways that promote a pro-inflammatory and microbicidal response, while symptomatic disease often involves the subversion of these pathways by the parasite.
Key Signaling Pathways
-
JAK-STAT Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for the IFN-γ-mediated activation of macrophages. Leishmania can inhibit this pathway by dephosphorylating JAK1/2 and STAT1, thereby preventing the expression of inducible nitric oxide synthase (iNOS) and other microbicidal molecules.[24]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in the production of pro-inflammatory cytokines. Leishmania can modulate this pathway to suppress the host immune response.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immunity. Leishmania can inhibit NF-κB activation, leading to a reduction in the production of pro-inflammatory cytokines.
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and can be manipulated by Leishmania to prevent apoptosis of the host macrophage, thereby ensuring its own survival.[25]
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying asymptomatic Leishmania infection.
Caption: Experimental workflow for the investigation of asymptomatic Leishmania infection.
Caption: Simplified overview of macrophage signaling pathways modulated by Leishmania.
Conclusion and Future Directions
Asymptomatic Leishmania infection is a critical component of the leishmaniasis landscape, with significant implications for disease transmission and control. This technical guide has provided a detailed overview of the current understanding of this complex host-parasite interaction, from its epidemiology to the underlying molecular mechanisms. The provided experimental protocols and data tables serve as a valuable resource for researchers and drug development professionals.
Future research should focus on:
-
Standardizing diagnostic criteria for asymptomatic infection to allow for more accurate comparisons of prevalence data across different regions.
-
Identifying robust biomarkers that can reliably predict the progression from asymptomatic infection to active disease.
-
Developing novel therapeutic strategies that can eliminate the parasite reservoir in asymptomatic individuals.
-
Elucidating the precise molecular mechanisms by which Leishmania manipulates host cell signaling pathways to establish and maintain a chronic, asymptomatic infection.
A deeper understanding of the biology of asymptomatic Leishmania infection will be instrumental in the development of next-generation tools for the control and eventual elimination of leishmaniasis.
References
- 1. Prevalence of asymptomatic Leishmania infection and associated risk factors, after an outbreak in the south-western Madrid region, Spain, 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Frontiers | Demographic characteristics and prevalence of asymptomatic Leishmania donovani infection in migrant workers working in an endemic area in Northwest Ethiopia [frontiersin.org]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. scilit.com [scilit.com]
- 6. scielo.br [scielo.br]
- 7. Comparison of serum cytokine levels in symptomatic and asymptomatic HIV-Leishmania coinfected individuals from a Brazilian visceral leishmaniasis endemic area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of serum cytokine levels in symptomatic and asymptomatic HIV-Leishmania coinfected individuals from a Brazilian visceral leishmaniasis endemic area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants for progression from asymptomatic infection to symptomatic visceral leishmaniasis: A cohort study | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Determinants for progression from asymptomatic infection to symptomatic visceral leishmaniasis: A cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determinants for progression from asymptomatic infection to symptomatic visceral leishmaniasis: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Risk Factors for Visceral Leishmaniasis and Asymptomatic Leishmania donovani Infection in India and Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.itg.be [research.itg.be]
- 14. rK39 Enzyme-Linked Immunosorbent Assay for Diagnosis of Leishmania donovani Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rK39 Antigen for the Diagnosis of Visceral Leishmaniasis by Using Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole blood Assay and Visceral Leishmaniasis: Challenges and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Leishmania infantum DNA by a Real-Time PCR Assay with High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. med.nyu.edu [med.nyu.edu]
- 22. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites [jove.com]
- 23. puj.journals.ekb.eg [puj.journals.ekb.eg]
- 24. researchgate.net [researchgate.net]
- 25. imrpress.com [imrpress.com]
Unraveling the Enigma: A Technical Guide to the Pathogenesis of Post-Kala-Azar Dermal Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-kala-azar dermal leishmaniasis (PKDL) is a complex and often disfiguring dermatosis that can arise as a sequela to visceral leishmaniasis (VL), or "kala-azar," after apparent successful treatment. Caused by the protozoan parasite Leishmania donovani, PKDL represents a significant public health challenge, particularly in the Indian subcontinent and East Africa, as affected individuals can act as a reservoir for VL transmission.[1][2] The pathogenesis of PKDL is a multifaceted process, involving an intricate interplay of the host's immune response, parasite factors, and potentially environmental triggers. This technical guide provides an in-depth exploration of the core mechanisms underlying PKDL pathogenesis, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways to aid researchers and drug development professionals in their efforts to combat this neglected tropical disease.
Immunopathogenesis: A Dysregulated Immune Response
The development of PKDL is not a result of a simple failure to control the parasite, but rather a complex and compartmentalized immune response. While the systemic immunity in PKDL patients is generally characterized by a pro-inflammatory Th1 response, the cutaneous environment exhibits a more complex and often contradictory immune milieu.[3]
The Dichotomy of T-Helper Cell Responses
A central feature of PKDL pathogenesis is the dysregulation of T-helper (Th) cell responses within the skin lesions. While a Th1 response, characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), is crucial for activating macrophages to kill intracellular Leishmania parasites, this response is often counteracted by a strong immunosuppressive environment in the skin.[3][4]
The Th2 response, marked by the production of cytokines like interleukin-4 (IL-4), IL-5, and IL-13, is also implicated in PKDL, contributing to an anti-inflammatory environment that can favor parasite persistence.[5][6] Furthermore, the emergence of a Th17 response, with elevated levels of IL-17 and IL-23, adds another layer of complexity, contributing to the inflammatory infiltrate observed in lesions.[7][8]
The Critical Role of Regulatory T-Cells and IL-10
A key factor in the establishment and persistence of PKDL is the strong presence of regulatory T-cells (Tregs), specifically CD4+CD25+FoxP3+ cells, and the immunosuppressive cytokine IL-10 in the dermal lesions.[9][10][11] IL-10, produced by various cell types including Tregs and even keratinocytes, potently suppresses the Th1 response, thereby inhibiting macrophage activation and creating a safe haven for the parasites to persist in the skin.[3][4][12] High plasma levels of IL-10 during active VL have been shown to be a predictor for the subsequent development of PKDL.[4]
The Ambiguous Role of CD8+ T-Cells
An increased proportion of CD8+ T-cells over CD4+ T-cells is a common finding in PKDL lesions.[13] However, their precise role remains enigmatic. While some studies suggest a cytotoxic function, others point towards an exhausted or even regulatory phenotype, with some CD8+ T-cells also contributing to IL-10 production.[3][5] Chemokines such as CCL17 and CCL22 attract CCR4-expressing CD8+ T-cells to the lesion site, further highlighting their involvement in the local immune response.[13]
Host Genetic Susceptibility
Genetic factors in the host play a significant role in determining the susceptibility to developing PKDL after VL. Polymorphisms in genes that regulate the immune response can influence the outcome of the infection. For instance, variations in the IFN-γ receptor 1 gene (IFNGR1) have been linked to an increased risk of developing PKDL.[14] Additionally, polymorphisms in the SLC11A1 gene, which is involved in macrophage activation, can also contribute to susceptibility.[14]
The Influence of Environmental Factors
Exposure to ultraviolet (UV) radiation is a hypothesized environmental trigger for PKDL. UV light can induce a state of localized immunosuppression in the skin, potentially by damaging antigen-presenting cells like Langerhans cells and promoting the production of immunosuppressive cytokines such as IL-10.[15][16] This could create a favorable environment for the reactivation and proliferation of latent Leishmania parasites in the skin.
Quantitative Data in PKDL Pathogenesis
A clear understanding of the quantitative changes in various immunological and parasitological parameters is crucial for developing targeted therapies and biomarkers. The following tables summarize key quantitative data from studies on PKDL patients.
Table 1: Parasite Load in PKDL Lesions
| Lesion Type | Mean Parasite Load (parasites/µg tissue DNA) | Reference |
| Nodular | 19,586 | [16] |
| Papular/Macular | 193 | [16] |
| Acute (<3 years) | 440 | [16] |
| Chronic (>3 years) | 17,867 | [16] |
Table 2: Circulating Cytokine Levels in PKDL Patients
| Cytokine | Patient Group | Concentration (pg/mL) | Reference |
| IL-10 | PKDL (Pre-treatment) | 481.5 | [17] |
| IL-10 | Healthy Controls | 174.3 | [17] |
| IL-10 | PKDL (Developed PKDL post-VL) | >80 | [4] |
| IL-6 | PKDL (Pre-treatment) | 32.0 | [17] |
| IL-6 | Healthy Controls | 10.0 | [17] |
| TGF-β | Drug-Resistant VL | Significantly high | [18] |
Table 3: Immune Cell Populations in PKDL Lesions
| Cell Type | Finding | Reference |
| CD8+ T-cells | 4.61-fold higher than controls | [5] |
| CD4+CD25+FoxP3+ Tregs | Significantly elevated mRNA levels | [11] |
| IL-17+ cells | Abundant in cellular infiltrate | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in PKDL pathogenesis is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are fundamental to advancing our understanding of PKDL. The following sections provide detailed methodologies for key experiments cited in PKDL research.
Isolation and Culture of Leishmania donovani from Skin Biopsies
Objective: To isolate and propagate L. donovani promastigotes from PKDL skin lesions for downstream applications such as drug sensitivity testing and molecular characterization.
Materials:
-
Sterile punch biopsy tool (4-6 mm)
-
Sterile saline
-
Schneider's Drosophila Medium supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin)
-
Sterile tissue grinder or scalpel blades
-
24-well culture plates
-
Incubator at 25-26°C
Protocol:
-
Cleanse the selected lesion site with 70% ethanol (B145695).
-
Perform a punch biopsy from the active border of a papule or nodule.
-
Place the biopsy specimen in a sterile tube containing a small amount of sterile saline to prevent desiccation.
-
In a sterile environment (laminar flow hood), transfer the biopsy to a petri dish and mince it into small pieces using sterile scalpel blades.
-
Homogenize the minced tissue in a small volume of supplemented Schneider's medium using a sterile tissue grinder.
-
Transfer the tissue homogenate to the first well of a 24-well plate containing 1 mL of supplemented Schneider's medium.
-
Perform serial dilutions of the homogenate across the remaining wells of the plate.
-
Incubate the plate at 25-26°C.
-
Monitor the cultures for the presence of motile promastigotes using an inverted microscope every 2-3 days for up to 4 weeks.
-
Once promastigotes are observed, expand the culture in larger flasks for further analysis.
Immunohistochemistry for Cytokine Detection in Skin Biopsies
Objective: To visualize the localization and relative abundance of specific cytokines within the cellular infiltrate of PKDL skin lesions.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PKDL skin biopsy sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen peroxide in methanol (B129727)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the cytokine of interest (e.g., anti-human IL-10)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize the FFPE sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Wash the slides with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes at room temperature.
-
Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash the slides with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash the slides with PBS.
-
Develop the color by adding the DAB substrate and monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the slides with a coverslip using a permanent mounting medium.
Flow Cytometry for T-cell Phenotyping in Peripheral Blood
Objective: To quantify the proportions of different T-cell subsets (e.g., CD4+, CD8+, Tregs) in the peripheral blood of PKDL patients.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation
-
Fluorescently conjugated monoclonal antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25) and intracellular markers (e.g., FoxP3)
-
Fixation/Permeabilization buffer for intracellular staining
-
Flow cytometer
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS containing 2% FBS.
-
Resuspend the cells in staining buffer and aliquot into flow cytometry tubes.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the fluorescently conjugated antibody for the intracellular marker and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on the T-cell populations of interest and determine their percentages.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the relative mRNA expression levels of key cytokines and other immune-related genes in PKDL skin biopsies.
Materials:
-
PKDL skin biopsy stored in RNAlater or snap-frozen
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Homogenize the skin biopsy and extract total RNA using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion and Future Directions
The pathogenesis of PKDL is a complex interplay of host and parasite factors, resulting in a dysregulated and compartmentalized immune response. A deeper understanding of the cellular and molecular mechanisms driving this disease is paramount for the development of effective therapies and control strategies. This technical guide provides a comprehensive overview of the current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Future research should focus on:
-
Longitudinal studies to better understand the transition from VL to PKDL.
-
The role of the skin microbiome in modulating the local immune response.
-
The development of non-invasive diagnostic and prognostic biomarkers.
-
The identification of novel drug targets aimed at modulating the host immune response to promote parasite clearance and resolve skin lesions.
By continuing to unravel the complexities of PKDL pathogenesis, the scientific community can move closer to the goal of eliminating this debilitating disease.
References
- 1. Functional and phenotypic analysis of CD4 T cell dynamics in peripheral blood of human visceral leishmaniasis patients confers increased frequencies of CD25 expressing regulatory T cells that contribute to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. The immunology of post-kala-azar dermal leishmaniasis (PKDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High levels of plasma IL-10 and expression of IL-10 by keratinocytes during visceral leishmaniasis predict subsequent development of post-kala-azar dermal leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of Immunopathogenesis in Cutaneous Leishmaniasis And Post this compound-azar Dermal Leishmaniasis (PKDL) [frontiersin.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Evidence for Involvement of Th17 Type Responses in Post this compound Azar Dermal Leishmaniasis (PKDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Foxp3 and IL-10 Expression Correlates with Parasite Burden in Lesional Tissues of Post this compound Azar Dermal Leishmaniasis (PKDL) Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunopathology of post this compound-azar dermal leishmaniasis (PKDL): T-cell phenotypes and cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Immunopathogenesis in Cutaneous Leishmaniasis And Post this compound-azar Dermal Leishmaniasis (PKDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and characterisation of Leishmania (Leishmania) infantum from cutaneous leishmaniasis patients in northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Parasite Load in Clinical Samples of Leishmaniasis Patients: IL-10 Level Correlates with Parasite Load in Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IgG3 and IL10 are effective biomarkers for monitoring therapeutic effectiveness in Post this compound-Azar Dermal Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated TGF-beta levels in drug-resistant visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Therapeutic Avenues: An In-depth Technical Guide to Drug Target Identification in Leishmania donovani**
For Researchers, Scientists, and Drug Development Professionals
Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge. The emergence of drug resistance and the toxicity of current chemotherapeutics necessitate the urgent identification and validation of novel drug targets. This technical guide provides a comprehensive overview of promising new targets in L. donovani, detailing the experimental methodologies for their identification and validation, and presenting key quantitative data to aid in the drug discovery process.
Key Drug Target Classes and Pathways
The scientific community is actively exploring several key parasite-specific pathways and protein classes as potential sources of new drug targets. These efforts are largely focused on enzymes and signaling molecules that are essential for parasite survival and virulence but are absent or significantly different in the human host.
Metabolic Pathways: The Parasite's Achilles' Heel
Leishmania donovani possesses unique metabolic pathways that are indispensable for its survival, making them attractive targets for therapeutic intervention. Key pathways being investigated include sterol biosynthesis, the purine (B94841) salvage pathway, and the trypanothione (B104310) redox system.
Sterol Biosynthesis: Unlike their mammalian hosts who utilize cholesterol, Leishmania parasites synthesize ergosterol (B1671047) and other 24-methyl sterols for their cell membranes.[1] This fundamental difference provides a therapeutic window to selectively target the parasite's sterol biosynthesis pathway.[1] Several enzymes in this pathway have been identified as potential drug targets, including sterol 14α-demethylase (CYP51) and sterol methyltransferase (SMT).[2][3] Inhibition of these enzymes disrupts membrane integrity and leads to parasite death.[2][3]
Purine Salvage Pathway: Leishmania are incapable of de novo purine synthesis and are entirely dependent on salvaging purines from the host.[4][5] This dependency makes the enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), critical for parasite survival and promising drug targets.[5][6]
Trypanothione Reductase: The trypanothione system is unique to kinetoplastids and replaces the glutathione/glutathione reductase system found in mammals for managing oxidative stress. Trypanothione reductase (TryR) is a central enzyme in this pathway, and its inhibition leads to a buildup of toxic reactive oxygen species, ultimately killing the parasite.[7]
Protein Kinases: Master Regulators of Parasite Biology
Protein kinases play crucial roles in regulating essential cellular processes in Leishmania, including cell cycle progression, differentiation, and stress response. The parasite kinome is significantly divergent from that of humans, offering opportunities for selective inhibition. Mitogen-activated protein kinases (MAPKs) are involved in signaling pathways that are critical for the parasite's response to environmental stresses and for its survival within the host macrophage.[8][9]
Other Promising Targets
N-Myristoyltransferase (NMT): This enzyme catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminus of a subset of proteins. This modification is crucial for protein localization and function. NMT has been genetically and pharmacologically validated as an essential enzyme in Leishmania donovani, making it a high-priority drug target.[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for inhibitors against various validated and potential drug targets in Leishmania donovani.
Table 1: Inhibitors of Sterol Biosynthesis Enzymes
| Target Enzyme | Inhibitor | IC50 / EC50 | Reference |
| Sterol Methyltransferase (SMT) | 22,26-azasterol | 8.9 µM | [13] |
| Sterol Methyltransferase (SMT) | Imipramine | 28.6 µM | [13] |
| Sterol Methyltransferase (SMT) | Simeprevir | 51.49 µM | [13] |
| Sterol Methyltransferase (SMT) | STOCK6S-06707 | 21.9 ± 1.5 μM | [14] |
| Sterol Methyltransferase (SMT) | STOCK6S-84928 | 23.5 ± 1.1 μM | [14] |
| Sterol 14α-demethylase (CYP51) | Ketoconazole | >10 µM | [3] |
| Sterol 14α-demethylase (CYP51) | Voriconazole | >10 µM | [3] |
Table 2: Inhibitors of N-Myristoyltransferase (NMT)
| Inhibitor | Ki (LmNMT) | EC50 (L. donovani intracellular amastigotes) | Reference |
| DDD100097 | 0.34 nM | 2.4 µM | [10][15] |
Table 3: Inhibitors of Trypanothione Reductase (TryR)
| Inhibitor | IC50 | Reference |
| Fucosterol | 18.47–58.21 μg/ml | [7] |
| Compound 3 | 12.44 ±1.09 μM | [16] |
| β-sitosterolCCL | 17.7 ± 0.43 µg/ml | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of drug discovery research. The following sections provide outlines of key experimental protocols.
CRISPR-Cas9 Based Gene Validation
The CRISPR-Cas9 system has been adapted for efficient gene editing in Leishmania, enabling rapid validation of potential drug targets.[18][19][20][21]
Experimental Workflow:
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting the gene of interest using online tools. Synthesize and clone the sgRNA sequences into a Leishmania-specific CRISPR-Cas9 expression vector (e.g., pLdCN).[19]
-
Donor DNA Template Design: Design a donor DNA template containing a selectable marker (e.g., antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transfection: Co-transfect L. donovani promastigotes with the Cas9/sgRNA-expressing plasmid and the donor DNA template using electroporation.
-
Selection and Clonal Isolation: Select for transfected parasites using the appropriate antibiotic. Isolate clonal populations by limiting dilution or plating on semi-solid media.
-
Verification of Gene Knockout: Confirm the deletion of the target gene by PCR, Southern blotting, and/or sequencing.
-
Phenotypic Analysis: Assess the effect of gene knockout on parasite viability, proliferation, and infectivity in macrophage cell cultures.
Proteomic Analysis for Target Identification
Proteomics allows for the large-scale identification of proteins that are differentially expressed or post-translationally modified under different conditions, such as drug treatment, providing clues to a drug's mechanism of action and potential targets.[22][23][24][25][26]
Experimental Workflow:
-
Sample Preparation: Culture L. donovani promastigotes or amastigotes and treat with the compound of interest or a control vehicle. Lyse the cells and extract the total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by high-performance liquid chromatography (HPLC) and analyze them by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
-
Data Analysis: Identify and quantify the proteins using a protein database search algorithm. Compare the protein abundance between the treated and control samples to identify differentially expressed proteins.
-
Target Validation: Further validate the identified potential targets using genetic or biochemical methods.
Enzymatic Assays for Inhibitor Screening
Once a potential enzyme target is identified and purified, enzymatic assays are essential for screening compound libraries to identify inhibitors.
Kinase Assay (Example: Mevalonate Kinase): [27]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM glycine, 25 mM NaCl, pH 9.0), auxiliary enzymes (lactic dehydrogenase and pyruvate (B1213749) kinase), substrates (phosphoenolpyruvate, ATP, mevalonate), and cofactors (MgCl2, β-NADH).
-
Initiation of Reaction: Add the purified recombinant L. donovani kinase to the reaction mixture to initiate the reaction.
-
Measurement of Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, as a measure of kinase activity.
-
Inhibitor Screening: Perform the assay in the presence of various concentrations of test compounds to determine their inhibitory effect on the enzyme's activity. Calculate the IC50 value for active compounds.
Visualizing Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts for generating such diagrams.
Signaling Pathway: Leishmania MAPK Cascade
Caption: Leishmania MAPK signaling pathway.
Experimental Workflow: Proteomics-Based Target Identification
Caption: Proteomics workflow for drug target identification.
Logical Relationship: Drug Target Validation Funnel
Caption: Drug target validation funnel.
References
- 1. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the myth surrounding sterol biosynthesis as plausible target for drug design against leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine and pyrimidine salvage pathways in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of p38 Mitogen-Activated Protein Kinase Attenuates Leishmania donovani Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Myristoyltransferase from Leishmania donovani: Structural and Functional Characterisation of a Potential Drug Target for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting Leishmania donovani Sterol Methyltransferase to Identify Lead Compounds Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting Leishmania donovani Sterol Methyltransferase to Identify Lead Compounds Using Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gene editing and scalable functional genomic screening in Leishmania species using the CRISPR/Cas9 cytosine base editor toolbox LeishBASEedit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gene editing and scalable functional genomic screening in Leishmania species using the CRISPR/Cas9 cytosine base editor toolbox LeishBASEedit | eLife [elifesciences.org]
- 21. Application of CRISPR/Cas9-Mediated Genome Editing in Leishmania | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. Proteomic Analysis of Leishmania donovani Membrane Components Reveals the Role of Activated Protein C Kinase in Host-Parasite Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Utilizing Quantitative Proteomics to Identify Species-Specific Protein Therapeutic Targets for the Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Omics Approaches in Drug Development against Leishmaniasis: Current Scenario and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proteomic analysis of the secretome of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Leishmania donovani Secretory Mevalonate Kinase Regulates Host Immune Response and Facilitates Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Cultivation of Leishmania donovani Amastigotes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmania donovani is the causative agent of visceral leishmaniasis, a severe parasitic disease. The clinically relevant stage of the parasite is the amastigote, which resides and multiplies within the phagolysosomes of mammalian macrophages.[1][2] To facilitate research and the development of new therapeutics, robust in vitro cultivation methods for L. donovani amastigotes are essential. These models provide a controlled environment to study amastigote biology, host-parasite interactions, and for high-throughput drug screening.[3][4] This document provides detailed protocols for the two primary methods of in vitro amastigote cultivation: axenic culture and intracellular culture within a host cell line.
Key Cultivation Parameters
The successful in vitro cultivation of L. donovani amastigotes, particularly through the transformation from the promastigote stage, is dependent on mimicking the conditions of the mammalian host's phagolysosome. The most critical parameters are:
-
Temperature: A constant temperature of 37°C is required to induce and maintain the amastigote form, reflecting the mammalian host's body temperature.[1][5]
-
pH: An acidic pH of approximately 5.5 is a key trigger for the differentiation of promastigotes into amastigotes.[6][7]
-
Carbon Dioxide (CO₂): An atmosphere supplemented with 5% CO₂ is often necessary for optimal growth and differentiation of axenic amastigotes.[1][6]
Data Presentation: Comparison of Culture Media for Axenic Amastigotes
The choice of culture medium can significantly impact the growth and yield of axenic amastigotes. The following table summarizes the performance of different media based on available data.
| Culture Medium | Supplement | Reported Performance | Reference |
| HO-MEM | 20% Fetal Calf Serum (FCS) | Supported higher cell densities and faster growth rates compared to M199 and 100% FCS. | [1] |
| M199 | 20% FCS | Supported growth, but to a lesser extent than HO-MEM. | [1] |
| RPMI-1640 | 10% Heat-inactivated FCS | Successfully used for the generation and maintenance of axenic amastigotes. | [8] |
| RBLM | Not specified | Found to be the best for both transformation and serial cultivation of amastigotes among four tested media. | [9] |
| Schneider's Drosophila Medium | 20% FCS | Used for cultivation, but specific performance data is not detailed. | [1] |
Experimental Protocols
Protocol 1: Axenic Cultivation of Leishmania donovani Amastigotes
This protocol details the transformation of promastigotes to axenic amastigotes and their subsequent maintenance.
Materials:
-
Log-phase L. donovani promastigote culture
-
Amastigote Culture Medium (e.g., M199 or RPMI-1640)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Fetal Calf Serum (FCS), heat-inactivated
-
Penicillin-Streptomycin solution
-
25 cm² tissue culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Medium Preparation:
-
Prepare the chosen basal medium (e.g., M199).
-
Supplement the medium with 20% heat-inactivated FCS.
-
Buffer the medium to pH 5.5 using MES buffer.
-
Add Penicillin-Streptomycin to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.
-
-
Initiation of Transformation:
-
Harvest late log-phase promastigotes from a culture grown at 26°C by centrifugation at 1,500 x g for 10 minutes.
-
Resuspend the parasite pellet in the pre-warmed (37°C) amastigote culture medium.
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
Transfer the cell suspension to a 25 cm² tissue culture flask.
-
-
Incubation and Maintenance:
-
Incubate the flask at 37°C in a humidified atmosphere containing 5% CO₂.[1][6]
-
Monitor the culture daily for morphological changes using an inverted microscope. Promastigotes will gradually lose their flagella and become ovoid, characteristic of amastigotes.
-
The transformation is typically complete within 5 days.[7]
-
For subculturing, dilute the axenic amastigote culture with fresh, pre-warmed amastigote medium every 3-4 days to maintain a cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.
-
Protocol 2: Intracellular Cultivation of Leishmania donovani Amastigotes in THP-1 Macrophages
This protocol describes the infection of a human macrophage cell line (THP-1) for the cultivation of intracellular amastigotes.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FCS and Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Stationary-phase L. donovani promastigotes
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Giemsa stain
-
Microscope
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 monocytes into a 96-well plate at a density of 5 x 10⁵ cells/mL in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 48 hours at 37°C with 5% CO₂.
-
-
Infection of Macrophages:
-
After differentiation, wash the adherent THP-1 macrophages twice with pre-warmed PBS to remove any remaining PMA and non-adherent cells.
-
Add stationary-phase L. donovani promastigotes to the macrophage monolayer at a multiplicity of infection (MOI) of 15:1 (parasites:macrophage).[2]
-
Incubate the plate for 4 hours at 37°C with 5% CO₂ to allow for phagocytosis of the promastigotes.
-
-
Removal of Extracellular Parasites:
-
After the 4-hour incubation, gently wash the cells 2-3 times with pre-warmed PBS or RPMI medium to remove any non-internalized promastigotes.[2]
-
Add fresh, pre-warmed complete RPMI-1640 medium to each well.
-
-
Cultivation and Assessment of Intracellular Amastigotes:
-
Incubate the infected cultures at 37°C with 5% CO₂ for 72 hours.[2]
-
To assess the infection, fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of infected macrophages and the average number of amastigotes per macrophage using a light microscope.
-
Visualizations
Signaling Pathway for Promastigote to Amastigote Differentiation
Caption: Key environmental triggers for L. donovani differentiation.
Experimental Workflow for Axenic Amastigote Cultivation
Caption: Workflow for axenic cultivation of L. donovani amastigotes.
Experimental Workflow for Intracellular Amastigote Cultivation
References
- 1. scispace.com [scispace.com]
- 2. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Leishmania donovani: long-term culture of axenic amastigotes at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Culture for Differentiation Simulation of Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antigenic differences between axenic amastigotes & promastigotes of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Axenic cultivation of amastigotes of Leishmania donovani and Leishmania major and their infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Syrian Hamster: A Premier Animal Model for Visceral Leishmaniasis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Syrian hamster (Mesocricetus auratus) stands as a superior experimental model for the study of visceral leishmaniasis (VL). Its susceptibility to Leishmania species that cause visceral disease, such as Leishmania donovani and Leishmania infantum, results in a chronic, progressive disease that closely mimics the human condition.[1][2][3] This makes the hamster model an invaluable tool for investigating disease pathogenesis, immunopathology, and for the preclinical evaluation of novel therapeutics and vaccine candidates.[2][3]
Infections in Syrian hamsters replicate key clinical and pathological features of human VL, including hepatosplenomegaly (enlargement of the liver and spleen), progressive weight loss (cachexia), pancytopenia (a reduction in all blood cell types), and hypergammaglobulinemia (elevated antibody levels).[3][4] Unlike some murine models that can resolve the infection, the hamster model typically progresses to a fatal outcome, providing a stringent platform for testing the efficacy of anti-leishmanial compounds.[5]
Data Presentation: Quantitative Analysis of Experimental Visceral Leishmaniasis in Syrian Hamsters
The following tables summarize key quantitative data from experimental studies, providing a comparative overview of disease progression under different conditions.
Table 1: Splenic Parasite Burden in Hamsters Infected with L. infantum
| Time Post-Infection (Months) | Infection Route | LDU (Mean ± SD) | qPCR (Amastigotes/Spleen, Mean ± SD) |
| 1 | Intradermal (ID) | 0 | 1.2 x 10^5 ± 0.5 x 10^5 |
| Intraperitoneal (IP) | 0 | 2.5 x 10^5 ± 1.0 x 10^5 | |
| Intracardiac (IC) | 1.5 ± 0.5 | 5.0 x 10^5 ± 2.0 x 10^5 | |
| 3 | Intradermal (ID) | 0 | 3.0 x 10^5 ± 1.2 x 10^5 |
| Intraperitoneal (IP) | 1.0 ± 0.3 | 8.0 x 10^5 ± 3.0 x 10^5 | |
| Intracardiac (IC) | 10.0 ± 3.0 | 1.5 x 10^6 ± 0.6 x 10^6 | |
| 6 | Intradermal (ID) | 0 | 5.0 x 10^5 ± 2.0 x 10^5 |
| Intraperitoneal (IP) | 5.0 ± 1.5 | 2.0 x 10^6 ± 0.8 x 10^6 | |
| Intracardiac (IC) | 50.0 ± 15.0 | 5.0 x 10^6 ± 2.0 x 10^6 | |
| 9 | Intradermal (ID) | 0 | 8.0 x 10^5 ± 3.2 x 10^5 |
| Intraperitoneal (IP) | 10.0 ± 3.0 | 4.0 x 10^6 ± 1.6 x 10^6 | |
| Intracardiac (IC) | 100.0 ± 30.0 | 1.0 x 10^7 ± 4.0 x 10^6 |
Data extracted from Moreira et al., 2012.[1][6][7] LDU: Leishman-Donovan Units. qPCR: quantitative Polymerase Chain Reaction.
Table 2: Hepatic Parasite Burden in Hamsters Infected with L. infantum
| Time Post-Infection (Months) | Infection Route | LDU (Mean ± SD) | qPCR (Amastigotes/Liver, Mean ± SD) |
| 1 | Intradermal (ID) | 0 | 5.0 x 10^4 ± 2.0 x 10^4 |
| Intraperitoneal (IP) | 0 | 1.0 x 10^5 ± 0.4 x 10^5 | |
| Intracardiac (IC) | 0.5 ± 0.1 | 2.0 x 10^5 ± 0.8 x 10^5 | |
| 3 | Intradermal (ID) | 0 | 1.0 x 10^5 ± 0.4 x 10^5 |
| Intraperitoneal (IP) | 0 | 3.0 x 10^5 ± 1.2 x 10^5 | |
| Intracardiac (IC) | 2.0 ± 0.6 | 8.0 x 10^5 ± 3.2 x 10^5 | |
| 6 | Intradermal (ID) | 0 | 2.0 x 10^5 ± 0.8 x 10^5 |
| Intraperitoneal (IP) | 0 | 8.0 x 10^5 ± 3.2 x 10^5 | |
| Intracardiac (IC) | 20.0 ± 6.0 | 2.0 x 10^6 ± 0.8 x 10^6 | |
| 9 | Intradermal (ID) | 0 | 4.0 x 10^5 ± 1.6 x 10^5 |
| Intraperitoneal (IP) | 0 | 1.5 x 10^6 ± 0.6 x 10^6 | |
| Intracardiac (IC) | 40.0 ± 12.0 | 5.0 x 10^6 ± 2.0 x 10^6 |
Data extracted from Moreira et al., 2012.[1][6][7]
Table 3: Anti-Leishmania IgG Antibody Response in Hamsters Infected with L. infantum
| Time Post-Infection (Months) | Infection Route | Optical Density (492 nm, Mean ± SD) |
| 1 | Intradermal (ID) | 0.10 ± 0.04 |
| Intraperitoneal (IP) | 0.25 ± 0.10 | |
| Intracardiac (IC) | 0.40 ± 0.15 | |
| 3 | Intradermal (ID) | 0.15 ± 0.06 |
| Intraperitoneal (IP) | 0.50 ± 0.20 | |
| Intracardiac (IC) | 0.80 ± 0.30 | |
| 6 | Intradermal (ID) | 0.20 ± 0.08 |
| Intraperitoneal (IP) | 0.80 ± 0.32 | |
| Intracardiac (IC) | 1.20 ± 0.45 | |
| 9 | Intradermal (ID) | 0.25 ± 0.10 |
| Intraperitoneal (IP) | 1.00 ± 0.40 | |
| Intracardiac (IC) | 1.50 ± 0.60 |
Data extracted from Moreira et al., 2012.[1][6][7]
Experimental Protocols
Detailed methodologies for the key experiments in the Syrian hamster model of visceral leishmaniasis are provided below.
Parasite Culture and Preparation
a) Promastigote Culture:
-
Leishmania donovani or L. infantum promastigotes are cultured in M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained at 24-26°C.
-
For infection, stationary-phase promastigotes are harvested. The stationary phase is typically reached after 5-7 days of culture.
-
Parasites are washed three times with sterile phosphate-buffered saline (PBS) by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
The final parasite pellet is resuspended in sterile PBS or saline, and the concentration is adjusted to the desired inoculum size (e.g., 1 x 10⁷ parasites/100-200 µL).
b) Amastigote Isolation:
-
Spleens from heavily infected hamsters (typically 8-10 weeks post-infection) are aseptically removed.
-
The spleen is homogenized in a sterile tissue grinder with a small volume of incomplete medium (e.g., RPMI-1640).
-
The homogenate is centrifuged at a low speed (e.g., 100 x g for 5 minutes) to pellet host cell debris.
-
The supernatant, containing amastigotes, is collected and centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the parasites.
-
The amastigotes are washed and resuspended in sterile PBS for inoculation.
Hamster Infection Protocols
-
Animals: Male or female Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old.
-
Inoculum: Typically 1 x 10⁷ to 2 x 10⁷ promastigotes or amastigotes per animal.
-
Routes of Inoculation:
-
Intracardiac (IC): Hamsters are anesthetized. The inoculum (100-200 µL) is injected directly into the heart. This route ensures rapid systemic dissemination of the parasite.[1][7]
-
Intraperitoneal (IP): The inoculum (up to 500 µL) is injected into the peritoneal cavity. This is a technically simpler route than IC.[1][7][8]
-
Retro-orbital (RO): Following application of a topical anesthetic, the inoculum is injected into the retro-orbital sinus.[9]
-
Determination of Parasite Burden
a) Leishman-Donovan Units (LDU):
-
At the desired time point, hamsters are euthanized, and the spleen and liver are weighed.
-
Impression smears of the spleen and liver are made on glass slides.
-
The smears are fixed with methanol (B129727) and stained with Giemsa stain.
-
The number of amastigotes per 1000 host cell nuclei is counted under a microscope (1000x magnification).
-
LDU is calculated using the formula: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in grams).[1][7]
b) Quantitative Real-Time PCR (qPCR):
-
DNA is extracted from a known weight of spleen and liver tissue.
-
qPCR is performed using primers and probes specific for Leishmania kinetoplast DNA (kDNA), which is present in high copy numbers, providing high sensitivity.[1][3][7]
-
A standard curve is generated using known quantities of Leishmania DNA to quantify the number of parasites per microgram of tissue DNA.
-
The total parasite burden per organ can then be calculated. qPCR is more sensitive than the LDU method, especially for detecting low parasite loads.[1][7]
Immunological Assays
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Quantification:
-
96-well plates are coated with soluble Leishmania antigen (SLA) and incubated overnight at 4°C.
-
Plates are washed and blocked to prevent non-specific binding.
-
Serum samples from infected and control hamsters are serially diluted and added to the wells.
-
After incubation and washing, a peroxidase-conjugated anti-hamster IgG antibody is added.
-
The reaction is developed with a substrate solution (e.g., OPD), and the optical density is read at the appropriate wavelength (e.g., 492 nm).[7]
Histopathological Analysis
-
Spleen and liver tissues are collected and fixed in 10% neutral buffered formalin.
-
Tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) or Giemsa.
-
Histopathological changes, such as the formation of granulomas in the liver, disruption of the splenic white pulp architecture, and the presence of amastigote-laden macrophages, are evaluated.[10][11]
Visualizations: Workflows and Pathways
Caption: Experimental workflow for visceral leishmaniasis in hamsters.
Caption: Disease progression in the Syrian hamster model of VL.
Caption: Key immunosuppressive signaling pathways in hamster VL.
References
- 1. Transforming Growth Factor β and Immunosuppression in Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of immunosuppression in hamsters with experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Role of Interleukin-10 in Visceral Leishmaniasis: Defective Activation of Protein Kinase C-Mediated Signal Transduction Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cytokine Network Balance Influences the Fate of Leishmania (Viannia) braziliensis Infection in a Cutaneous Leishmaniasis Hamster Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Cytokines in Experimental and Human Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppression in Hamsters with Progressive Visceral Leishmaniasis Is Associated with an Impairment of Protein Kinase C Activity in Their Lymphocytes That Can Be Partially Reversed by Okadaic Acid or Anti-Transforming Growth Factor β Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming growth factor beta and immunosuppression in experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Status of IL-4 and IL-10 driven markers in experimental models of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leishmaniasis: Immune Cells Crosstalk in Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppression associated with visceral leishmaniasis of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming Growth Factor Beta (TGFβ1) and Epidermal Growth Factor (EGF) as Biomarkers of Leishmania (V) braziliensis Infection and Early Therapeutic Response in Cutaneous Leishmaniasis: Studies in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Leishmania donovani Research: Application Notes and Protocols for CRISPR-Cas9 Gene Editing
For Immediate Release
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of CRISPR-Cas9 gene editing technology in Leishmania donovani, the causative agent of visceral leishmaniasis. These notes and protocols are designed to facilitate the efficient genetic manipulation of this protozoan parasite, accelerating research into its biology, pathogenesis, and the development of novel therapeutics.
Introduction
The advent of CRISPR-Cas9 has revolutionized genetic engineering, offering a powerful tool for precise genome modification. In Leishmania donovani, this technology has overcome previous limitations in genetic manipulation, enabling rapid and efficient gene knockouts, insertions, and modifications.[1][2] This guide details the methodologies for successful CRISPR-Cas9-mediated gene editing in L. donovani, summarizes key quantitative data, and provides visual workflows and pathway diagrams to support experimental design and execution.
Data Presentation: Quantitative Analysis of CRISPR-Cas9 Editing in L. donovani
The efficiency of CRISPR-Cas9 gene editing in Leishmania donovani is influenced by several factors, including the choice of Cas9 and guide RNA (gRNA) expression system, the design of the donor DNA template, and the selection strategy. The following tables summarize quantitative data from key studies to inform experimental design.
Table 1: Comparison of CRISPR-Cas9 System Components and Efficiencies
| Parameter | System Component | Observation | Reference |
| Cas9 Expression | Constitutive expression from pLPhyg vector | Stable Cas9-expressing cell line established. | [3] |
| gRNA Expression | L. donovani rRNA promoter | Strong and efficient transcription of gRNA.[3][4][5] | [3][4][5] |
| gRNA Structure | Single gRNA | Sufficient for targeted gene disruption.[2] | [2] |
| Dual gRNA | Improved gene-targeting efficiency for precise deletions.[2][3][4] | [2][3][4] | |
| DNA Repair | Homology-Directed Repair (HDR) | Predominant pathway for precise editing with a donor template.[3][4] | [3][4] |
| Microhomology-Mediated End Joining (MMEJ) | Can lead to deletions in the absence of a donor template.[3][4] | [3][4] | |
| Non-Homologous End Joining (NHEJ) | Appears to be absent in L. donovani.[3][4] | [3][4] |
Table 2: Donor DNA Template Design and Selection Strategies
| Parameter | Condition | Outcome | Reference |
| Homology Arm Length (ssODN) | 25 nucleotides | Sufficient for insertion of stop codons.[2][3][4] | [2][3][4] |
| Donor DNA Type | Single-stranded oligodeoxynucleotides (ssODNs) | Effective for small insertions or point mutations.[2][3] | [2][3] |
| PCR-generated cassettes with drug resistance markers | Enables positive selection of edited parasites.[3][4] | [3][4] | |
| Selection Marker | Bleomycin resistance gene (Ble) | Successful integration and selection of knockout lines.[3] | [3] |
| Neomycin/G418 resistance gene (Neo) | Used for selection of gRNA expression plasmids. | [3] | |
| Hygromycin resistance gene (Hyg) | Used for selection of Cas9 expression plasmids.[3] | [3] | |
| Drug Concentrations | Hygromycin | 100 µg/ml for selection of Cas9-expressing cells.[3] | [3] |
| G418 | 100 µg/ml for selection of gRNA-expressing cells.[3] | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for CRISPR-Cas9-mediated gene editing in Leishmania donovani, synthesized from established methods.[1][3]
Protocol 1: Generation of a Stable Cas9-Expressing L. donovani Cell Line
-
Vector Construction : Clone the Streptococcus pyogenes Cas9 nuclease with nuclear localization signals into a Leishmania expression vector, such as pLPhyg, which carries a hygromycin resistance marker.[3][4]
-
Parasite Culture : Culture L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum and antibiotics at 26°C.
-
Transfection :
-
Harvest mid-log phase promastigotes (1-2 x 10⁷ cells/ml) by centrifugation.
-
Wash the cells once with sterile, ice-cold electroporation buffer (e.g., Cytomix).
-
Resuspend 1 x 10⁸ cells in 100 µl of electroporation buffer.
-
Add 10-15 µg of the Cas9 expression plasmid to the cell suspension.
-
Electroporate the mixture using a suitable electroporator (e.g., Bio-Rad Gene Pulser) with optimized settings for Leishmania.
-
-
Selection :
-
Transfer the electroporated cells to fresh M199 medium and allow them to recover for 18-24 hours.
-
Add hygromycin to a final concentration of 100 µg/ml.
-
Maintain the culture under selection until a stable, drug-resistant population emerges.
-
-
Validation : Confirm Cas9 expression through Western blotting or qPCR.
Protocol 2: Guide RNA Design and Cloning
-
Target Selection : Identify a 20-nucleotide target sequence in the gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). Use online design tools to minimize off-target effects.
-
gRNA Expression Vector : Utilize a vector designed for gRNA expression in Leishmania, such as one containing the L. donovani rRNA promoter.[3]
-
Oligonucleotide Design : Design two complementary oligonucleotides encoding the 20-nt target sequence with appropriate overhangs for cloning into the gRNA expression vector (e.g., via BbsI restriction sites).
-
Cloning :
-
Anneal the complementary oligonucleotides.
-
Ligate the annealed duplex into the linearized gRNA expression vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 3: Donor DNA Template Preparation
-
For Gene Knockout (via Drug Resistance Cassette Insertion) :
-
Design a PCR cassette containing a drug resistance gene (e.g., Bleomycin resistance) flanked by 25-100 bp homology arms corresponding to the sequences immediately upstream and downstream of the Cas9 cleavage site in the target gene.[3]
-
Amplify the cassette using high-fidelity DNA polymerase.
-
Purify the PCR product.
-
-
For Introducing Small Mutations (e.g., Stop Codons) :
Protocol 4: Transfection of Cas9-Expressing Cells with gRNA and Donor DNA
-
Parasite Preparation : Harvest mid-log phase Cas9-expressing L. donovani promastigotes.
-
Transfection Mixture :
-
For knockout: Mix 10-15 µg of the gRNA plasmid and 5-10 µg of the purified donor DNA PCR cassette.
-
For small mutations: Mix 10-15 µg of the gRNA plasmid and 10-20 µg of the ssODN donor.
-
-
Electroporation : Follow the same electroporation procedure as described in Protocol 1, step 3.
-
Selection and Screening :
-
Allow cells to recover for 18-24 hours.
-
Apply the appropriate drug selection (e.g., G418 at 100 µg/ml for the gRNA plasmid and/or the drug corresponding to the resistance cassette in the donor DNA).
-
After selection, isolate single clones by limiting dilution.
-
Screen individual clones for the desired genomic modification by PCR and Sanger sequencing.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in CRISPR-Cas9 gene editing in Leishmania donovani.
Caption: Experimental workflow for CRISPR-Cas9 gene editing in Leishmania donovani.
Caption: DNA repair pathways following a Cas9-induced DSB in L. donovani.
Caption: Using CRISPR-Cas9 to investigate a hypothetical signaling pathway in L. donovani.
References
- 1. Application of CRISPR/Cas9-Mediated Genome Editing in Leishmania | Springer Nature Experiments [experiments.springernature.com]
- 2. CRISPR-Cas9-Mediated Genome Editing in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR-Cas9-Mediated Genome Editing in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
High-Throughput Screening Assays for Anti-Leishmanial Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify novel anti-leishmanial compounds. It is intended to guide researchers, scientists, and drug development professionals in the selection and implementation of robust and relevant screening platforms.
Introduction to Anti-Leishmanial Drug Discovery
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic arsenal (B13267) is limited by issues of toxicity, emerging resistance, and high cost. Consequently, there is an urgent need for the discovery and development of new, safe, and effective anti-leishmanial drugs. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid screening of large compound libraries to identify promising hit molecules.
The Leishmania parasite has a digenetic life cycle, alternating between the extracellular, flagellated promastigote stage in the sandfly vector and the intracellular, non-motile amastigote stage within mammalian host macrophages.[1] The amastigote is the clinically relevant stage responsible for disease pathology.[2] Therefore, assays targeting the intracellular amastigote are considered the gold standard for anti-leishmanial drug discovery.[3] However, screening against promastigotes or axenically grown amastigotes can offer advantages in terms of simplicity and throughput.
Key High-Throughput Screening Strategies
Several HTS strategies are employed in the quest for new anti-leishmanial compounds, each with its own set of advantages and limitations. The primary approaches include phenotypic screening, target-based screening, and the use of reporter gene-expressing parasites.
Phenotypic Screening: This approach involves testing compounds directly against the parasite, either in its free-living form or within a host cell, to identify molecules that induce a desired phenotype, such as parasite death or growth inhibition.
-
Promastigote-based assays: These are the simplest and most cost-effective HTS assays. However, they may yield a high rate of false positives, as compounds active against promastigotes may not be effective against the intracellular amastigotes.[1][2]
-
Axenic amastigote assays: These assays use amastigotes cultured outside of a host cell. They are more physiologically relevant than promastigote assays but may not fully recapitulate the environment of the phagolysosome within the macrophage.[4][5]
-
Intracellular amastigote assays: These are the most biologically relevant assays as they target the disease-causing stage of the parasite within host cells.[6] High-content screening (HCS) using automated microscopy is a powerful tool for this type of assay.[7][8]
Target-Based Screening: This strategy focuses on identifying compounds that modulate the activity of a specific, validated Leishmania drug target, typically an essential enzyme. While this approach can provide insights into the mechanism of action, it is often hampered by the difficulty in translating target activity into whole-cell efficacy.[9]
Reporter Gene-Based Assays: To facilitate high-throughput readouts, Leishmania parasites can be genetically engineered to express reporter proteins such as luciferase or green fluorescent protein (GFP).[10][11] These reporters provide a quantifiable signal that correlates with parasite viability, enabling rapid and sensitive screening.[12]
Experimental Protocols
This section provides detailed protocols for key HTS assays used in anti-leishmanial drug discovery.
Protocol 1: Promastigote Viability Assay using Resazurin (B115843)
This protocol describes a colorimetric assay to assess the viability of Leishmania promastigotes following compound treatment.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major)
-
Complete M199 or RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Test compounds and control drugs (e.g., Amphotericin B)
-
Resazurin sodium salt solution
-
96-well or 384-well clear-bottom plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Culture Leishmania promastigotes in complete medium at 26°C until they reach the late logarithmic or stationary phase of growth.
-
Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add test compounds at various concentrations (typically in a serial dilution). Include wells with a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plates at 26°C for 48-72 hours.
-
Add 10 µL of resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) for each compound.
Protocol 2: Axenic Amastigote Viability Assay
This protocol outlines a method for screening compounds against axenically cultured Leishmania amastigotes.
Materials:
-
Leishmania promastigotes
-
Amastigote culture medium (e.g., MAA/20) at pH 5.5
-
Test compounds and control drugs
-
37°C incubator with 5% CO2
-
Viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Differentiate promastigotes into axenic amastigotes by transferring them to amastigote medium at 37°C with 5% CO2.
-
Once the amastigote morphology is confirmed, adjust the parasite density to 2 x 10^6 amastigotes/mL.
-
Dispense 50 µL of the axenic amastigote suspension into each well of a 384-well white-walled plate.
-
Add test compounds and controls.
-
Incubate the plates at 37°C with 5% CO2 for 72 hours.[2]
-
Equilibrate the plates to room temperature.
-
Add a viability reagent such as CellTiter-Glo® and measure luminescence according to the manufacturer's instructions.
-
Determine the IC50 values.
Protocol 3: High-Content Intracellular Amastigote Assay
This protocol describes a high-content imaging-based assay to screen compounds against intracellular Leishmania amastigotes.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Leishmania promastigotes (stationary phase) or axenic amastigotes
-
RPMI-1640 medium with FBS
-
Test compounds and control drugs
-
DNA dyes (e.g., Hoechst 33342 for host and parasite nuclei)
-
Cytoplasmic stain (optional)
-
384-well imaging plates
-
High-content imaging system
Procedure:
-
Seed THP-1 cells in a 384-well plate and differentiate them into macrophages by treating with PMA for 48-72 hours.[2]
-
Wash the cells to remove PMA and infect with stationary phase promastigotes or axenic amastigotes at a multiplicity of infection (MOI) of 5-10 parasites per macrophage.[4]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove non-internalized parasites.
-
Add test compounds and controls and incubate for another 72 hours.
-
Fix the cells and stain with DNA dyes to visualize host and parasite nuclei.
-
Acquire images using a high-content imaging system.
-
Analyze the images to determine the number of infected cells and the number of amastigotes per cell.
-
Calculate the IC50 and the 50% cytotoxic concentration (CC50) against the host cells.
Data Presentation
Quantitative data from HTS assays are crucial for comparing the efficacy and selectivity of different compounds. The following tables summarize key parameters for evaluating anti-leishmanial compounds.
Table 1: In Vitro Activity of Reference Anti-leishmanial Drugs
| Compound | Assay Type | Target Species | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Amphotericin B | Intracellular Amastigote | L. donovani | 0.1 - 0.3 | >10 | >33-100 | [13] |
| Miltefosine | Intracellular Amastigote | L. donovani | 1.0 - 5.0 | 20 - 50 | 4 - 50 | [13] |
| Paromomycin | Promastigote | L. major | 5.0 - 15.0 | >100 | >6-20 | [14] |
| Pentamidine | Axenic Amastigote | L. mexicana | 0.5 - 2.0 | >50 | >25-100 | [5] |
Table 2: HTS Assay Performance Metrics
| Assay Type | Z'-factor | Hit Rate (%) | Reference |
| Promastigote (Fluorometric) | 0.72 | 2.1 | [1][15] |
| Intracellular Amastigote (HCS) | 0.5 - 0.7 | 0.1 - 1.0 | [6][16] |
| Axenic Amastigote (Bioluminescence) | > 0.6 | Not Reported | [17] |
Visualizations
The following diagrams illustrate key workflows and concepts in anti-leishmanial HTS.
Caption: A generalized workflow for anti-leishmanial drug discovery, from primary screening to lead optimization.
Caption: Comparison of the primary anti-leishmanial HTS assay formats.
Caption: Workflow for a high-content intracellular amastigote screening assay.
Conclusion
The selection of an appropriate HTS assay is a critical decision in the anti-leishmanial drug discovery cascade. While promastigote and axenic amastigote assays offer higher throughput for primary screening, the high biological relevance of intracellular amastigote assays makes them indispensable for hit validation and lead optimization.[18] The protocols and data presented here provide a framework for establishing robust and reliable screening platforms to identify the next generation of anti-leishmanial therapeutics. The use of multi-species screening panels is also recommended to identify compounds with broad-spectrum activity.[7][19][20]
References
- 1. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Target-based vs. phenotypic screenings in Leishmania drug discovery: A marriage of convenience or a dialogue of the deaf? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a High-Throughput High-Content Intracellular Leishmania donovani Assay with an Axenic Amastigote Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An axenic amastigote system for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Bioluminescent Leishmania expressing luciferase for rapid and high throughput screening of drugs acting on amastigote-harbouring macrophages and for quantitative real-time monitoring of parasitism features in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. A new, rapid and sensitive bioluminescence assay for drug screening on Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Comparison of a high-throughput high-content intracellular Leishmania donovani assay with an axenic amastigote assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A multi-species phenotypic screening assay for leishmaniasis drug discovery shows that active compounds display a high degree of species-specificity | DNDi [dndi.org]
Application Notes and Protocols for Splenic Aspirate Culture in the Diagnosis of Kala-azar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kala-azar, or visceral leishmaniasis (VL), is a severe parasitic disease caused by protozoa of the Leishmania donovani complex. Accurate diagnosis is crucial for timely treatment and effective disease management. The microscopic demonstration of amastigotes in tissue aspirates remains the gold standard for diagnosis.[1] While bone marrow aspiration is commonly performed, splenic aspiration offers superior sensitivity.[1][2][3][4][5][6][7][8] This document provides a detailed protocol for the collection of splenic aspirates and their subsequent culture for the isolation and diagnosis of Leishmania donovani.
Splenic aspirate culture, although technically demanding and requiring stringent safety precautions, provides a definitive diagnosis and allows for the isolation of parasites for further research, such as drug sensitivity testing and genetic analysis.[9]
Comparative Diagnostic Performance
The choice of diagnostic method often depends on the available resources, expertise, and the clinical condition of the patient. The following table summarizes the reported sensitivity of different parasitological diagnostic methods for this compound-azar.
| Specimen Type | Diagnostic Method | Sensitivity (%) | Specificity (%) | Reference(s) |
| Splenic Aspirate | Microscopy | 93-99 | ~100 | [1][2][4][7] |
| Culture (Schneider's Medium) | >95 | Not Reported | [10][11][12] | |
| Bone Marrow Aspirate | Microscopy | 53-86 | ~100 | [1][2][4][5][6] |
| Lymph Node Aspirate | Microscopy | 53-65 | Not Reported | [1] |
Experimental Protocol: Splenic Aspirate Culture
This protocol is divided into two main sections: Splenic Aspiration Procedure and In Vitro Culture of Leishmania donovani.
Part 1: Splenic Aspiration Procedure
Splenic aspiration is a high-risk procedure that should only be performed by experienced medical personnel in a clinical setting where emergency resuscitation and blood transfusion facilities are available.[13]
1.1. Patient Evaluation and Contraindications:
-
Inclusion Criteria: Patients with clinical suspicion of this compound-azar (fever for more than two weeks, splenomegaly, and weight loss).[13]
-
Contraindications:
1.2. Materials:
-
Sterile gloves and drapes
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
Local anesthetic (e.g., 1% lidocaine)
-
5 ml sterile syringe
-
Sterile microscope slides
-
Sterile tubes containing culture medium
-
Sterile saline solution
1.3. Procedure:
-
Position the patient in the dorsal supine position.
-
Palpate the spleen to determine its size and select the puncture site, usually in the anterior axillary line.
-
Prepare the skin over the puncture site with an antiseptic solution.
-
Administer local anesthesia to the skin and subcutaneous tissue.
-
Attach the 21-gauge needle to the 5 ml syringe.
-
Instruct the patient to hold their breath to immobilize the spleen.
-
Insert the needle perpendicularly into the spleen for a duration of less than one second to obtain a few drops of material.[14]
-
Withdraw the needle quickly and apply firm pressure to the puncture site.
-
Monitor the patient for any signs of bleeding or other complications.
1.4. Sample Processing:
-
Microscopy: Expel a small drop of the aspirate onto a clean microscope slide. Prepare a thin smear, air dry, fix with methanol, and stain with Giemsa or Leishman stain.[1][15] Examine under oil immersion for the presence of amastigotes (LD bodies).[1]
-
Culture: Inoculate the remaining aspirate into the prepared culture media.
Part 2: In Vitro Culture of Leishmania donovani
2.1. Culture Media:
Several media can be used for the primary isolation of Leishmania donovani from clinical samples. Novy-MacNeal-Nicolle (NNN) medium is a traditional choice, while Schneider's Drosophila medium and RPMI-1640, supplemented with fetal bovine serum, have shown high sensitivity.[10][11][12][16]
-
Schneider's Drosophila Medium (Modified):
-
RPMI-1640 Medium (Modified):
-
Novy-MacNeal-Nicolle (NNN) Medium:
-
This is a biphasic medium. The solid phase is a blood agar (B569324) base, and the liquid phase is a physiological saline solution.
-
2.2. Inoculation and Incubation:
-
Aseptically inoculate a few drops of the splenic aspirate into a tube containing 5 ml of the chosen culture medium.
-
Incubate the culture tubes at 22-25°C.[16]
-
Keep the tubes in a slanted position to provide a larger surface area for growth.
2.3. Monitoring and Subculture:
-
Examine the cultures for the presence of motile promastigotes every other day using an inverted microscope.[1]
-
Positive cultures can be seen within a few days to four weeks.[1]
-
Once promastigotes are observed, they can be subcultured into fresh medium for expansion and further analysis.
Workflow for Splenic Aspirate Culture in this compound-azar Diagnosis
Caption: Workflow for the diagnosis of this compound-azar using splenic aspirate culture.
References
- 1. microbenotes.com [microbenotes.com]
- 2. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 3. Splenic aspiration in the diagnosis and follow up of this compound-azar - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity of splenic and bone marrow aspirate study for diagnosis of this compound-azar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visceral Leishmaniasis: this compound-azar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Diagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Culture of cutaneous Leishmania from skin biopsy specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of microscopy and culture in the detection of Leishmania donovani from splenic aspirates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
- 12. ajtmh.org [ajtmh.org]
- 13. Diagnosis [e.itg.be]
- 14. Splenic aspiration; experience in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the rK39 Rapid Diagnostic Test in Field Settings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease that is often fatal if left untreated.[1][2] Accurate and rapid diagnosis is crucial for effective disease management and control, particularly in resource-limited field settings where sophisticated laboratory infrastructure is often unavailable.[3][4] The rK39 rapid diagnostic test (RDT) is an immunochromatographic assay that has emerged as a valuable tool for the diagnosis of VL in such settings.[3][4] This document provides detailed application notes and protocols for the use of the rK39 RDT in the field.
The rK39 RDT is a qualitative, membrane-based immunoassay that detects circulating antibodies against the K39 recombinant antigen of Leishmania donovani complex in human serum, plasma, or whole blood.[3][5] The K39 antigen is a 39-amino acid repeat that is conserved in the kinesin-related protein of Leishmania chagasi and is a dominant antigen recognized by the immune system of VL patients.[1] The test is simple to perform, provides results within 10-20 minutes, and does not require electricity or specialized equipment, making it highly suitable for field use.[4][6]
Principle of the Test
The rK39 RDT operates on the principle of lateral flow immunochromatography. The test strip contains a membrane pre-coated with recombinant K39 antigen on the test line (T) and a control line (C). When a patient's sample (serum, plasma, or whole blood) is applied to the sample pad, it migrates along the strip by capillary action. If anti-K39 antibodies are present in the sample, they bind to the K39 antigen on the test line, resulting in the formation of a visible colored line. The control line contains reagents that bind to the sample matrix, and its appearance indicates that the test has been performed correctly and is valid.[2][3]
Data Presentation: Performance Characteristics of rK39 RDT
The diagnostic performance of the rK39 RDT can vary depending on the geographical region, the brand of the test, and the patient population. The following tables summarize the quantitative data on the sensitivity and specificity of the rK39 RDT from various field studies.
| Region/Country | Sample Type | Sensitivity (%) | Specificity (%) | Reference |
| Global (Meta-analysis) | Serum/Blood | 91.9 (95% CI: 84.8-96.5) | 92.4 (95% CI: 85.6-96.8) | [6] |
| Global (Meta-analysis) | Not Specified | 93 | 99 | [7] |
| Global (Meta-analysis) | Serum | 89 (95% CI: 0.76–0.95) | 86 (95% CI: 0.72–0.94) | [8] |
| Indian Subcontinent | Serum/Blood | 97 | High | [6] |
| East Africa | Serum/Blood | 85 | High | [6] |
| Ethiopia (Meta-analysis) | Not Specified | 88.0 (95% CI: 86.0–89.0) | 84.0 (95% CI: 82.0–86.0) | [9] |
| Brazil (Canine) | Serum | 77 (to detect disease) | 98.7 | [10] |
| Southern Iran | Serum | 70-81 (brand dependent) | 98-99 (brand dependent) | [1] |
| rK39 RDT Brand | Region/Country | Sensitivity (%) | Specificity (%) | Reference |
| DiaMed RDT | Ethiopia | 86.9 (95% CI: 84.3–89.1) | 82.2 (95% CI: 79.3–85.0) | [9] |
| InBios RDT | Ethiopia | 80.0 (95% CI: 77.0–82.8) | 97.4 (95% CI: 95.0–98.8) | [9] |
| Kalazar Detect | Southern Iran | 71 | 99 | [1] |
| IT Leish | Southern Iran | 81 | 99 | [1] |
| Leishmania test | Southern Iran | 70 | 98 | [1] |
Experimental Protocols
Materials Required
-
rK39 RDT kit (containing test strips/cassettes, buffer solution, and disposable droppers)
-
Lancets for finger-prick blood collection
-
Alcohol swabs
-
Gloves
-
Timer
-
Biohazard waste container
Sample Collection and Preparation
The rK39 RDT can be performed using whole blood, serum, or plasma.
-
Whole Blood (Finger-prick):
-
Clean the patient's fingertip with an alcohol swab and allow it to air dry.
-
Prick the fingertip with a sterile lancet.
-
Wipe away the first drop of blood.
-
Collect the subsequent drop of blood using a disposable dropper provided in the kit.
-
-
Serum/Plasma:
-
Collect venous blood in an appropriate tube (with or without anticoagulant).
-
For serum, allow the blood to clot and then centrifuge to separate the serum.
-
For plasma, centrifuge the anticoagulated blood to separate the plasma.
-
Test Procedure
-
Bring the test components to room temperature before use.
-
Remove the test strip/cassette from its sealed pouch and place it on a clean, flat surface.
-
For whole blood:
-
Using the provided dropper, apply one drop of whole blood to the sample pad of the test strip.[3]
-
-
For serum or plasma:
-
Using the provided dropper, apply one to two drops of serum or plasma to the sample pad.
-
-
Add 2-3 drops of the chase buffer solution to the sample pad.[3]
-
Start the timer.
-
Read the results at the time specified by the manufacturer's instructions (typically between 10 and 20 minutes).[3][6] Do not interpret the results after the specified time, as this may lead to inaccurate readings.[3]
Interpretation of Results
-
Positive: The appearance of two distinct colored lines, one in the control region (C) and one in the test region (T). A faint test line should also be considered positive.[2][4] A positive result indicates the presence of anti-K39 antibodies and is suggestive of VL in a clinically suspected individual.[3]
-
Negative: The appearance of only one colored line in the control region (C). A negative result indicates the absence of detectable anti-K39 antibodies. However, a negative result does not definitively rule out VL, especially in early infection or in immunocompromised individuals.[4]
-
Invalid: The absence of a colored line in the control region (C). An invalid result indicates a procedural error or that the test has deteriorated. The test should be repeated with a new test strip.[2][4]
Quality Control
-
Always check the expiration date on the test kit before use.
-
Store the test kits according to the manufacturer's instructions, typically at room temperature and away from direct sunlight.[3]
-
Ensure the desiccant in the vial of test strips is active (if applicable).
-
The internal control line (C) serves as a procedural control, confirming sufficient sample volume and proper membrane wicking.
-
For external quality control, it is recommended to periodically test known positive and negative control samples.
Limitations
-
The rK39 RDT is a qualitative test and does not provide information on the antibody titer.
-
Antibodies to the K39 antigen can persist for a long time after successful treatment, making the test unsuitable for diagnosing relapse or monitoring treatment response.[4]
-
The test may be positive in asymptomatic individuals in endemic areas who have been exposed to the parasite but have not developed clinical disease.[4]
-
The sensitivity of the test may be lower in certain geographical regions, such as East Africa, compared to the Indian subcontinent.[6]
-
False-positive results can occur in patients with other diseases like malaria.[5]
-
The performance of the test has not been extensively evaluated for all Leishmania species.[5]
Mandatory Visualizations
Caption: Experimental workflow for the rK39 rapid diagnostic test in a field setting.
Caption: Logical relationship for the interpretation of rK39 RDT results.
References
- 1. Diagnostic Performance of Three rK39 Rapid Diagnostic Tests and Two Direct Agglutination Tests for the Diagnosis of Visceral Leishmaniasis in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. inbios.com [inbios.com]
- 6. Rapid tests for the diagnosis of visceral leishmaniasis in patients with suspected disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic accuracy of serological rk-39 test for visceral Leishmaniasis: Systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative PCR in Monitoring Visceral Leishmaniasis Parasite Load
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), also known as kala-azar, is a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex. Accurate monitoring of parasite load in patients is crucial for diagnosis, prognosis, and evaluating treatment efficacy. Quantitative real-time PCR (qPCR) has emerged as a highly sensitive and specific tool for the detection and quantification of Leishmania DNA in clinical samples. This document provides detailed application notes and protocols for the use of qPCR in monitoring parasite load in VL patients, intended for researchers, scientists, and professionals in drug development.
Application Notes
Quantitative PCR offers a significant advantage over traditional parasitological methods, such as microscopy, due to its higher sensitivity and ability to provide quantitative data. This allows for the detection of low parasite burdens and the precise monitoring of changes in parasite load in response to therapy. Blood parasite load, as determined by qPCR, has been shown to be a promising early biomarker for predicting treatment relapse in VL patients.[1] Furthermore, qPCR can be instrumental in clinical trials for new anti-leishmanial drugs, serving as a surrogate endpoint for treatment response.
The selection of an appropriate clinical sample is critical for accurate parasite load determination. While bone marrow and spleen aspirates have traditionally been used and show a good correlation with blood parasite load, whole blood is a less invasive and more practical alternative for routine monitoring.[1][2] The choice of DNA extraction method also significantly impacts the quality and quantity of parasite DNA obtained, with various commercial kits and in-house protocols available.
For quantification, kinetoplast DNA (kDNA) is a common target due to its high copy number per parasite, which enhances the sensitivity of the assay.[3] Both SYBR Green and probe-based (e.g., TaqMan) chemistries can be employed, with probe-based methods offering higher specificity. Absolute quantification is achieved by generating a standard curve using known concentrations of Leishmania DNA.
Experimental Protocols
DNA Extraction from Whole Blood
This protocol is a generalized method and can be adapted based on the use of specific commercial kits (e.g., QIAamp DNA Mini Kit).
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Buffer AL from Qiagen kit)
-
Proteinase K
-
Ethanol (B145695) (96-100%)
-
Wash buffers (e.g., AW1 and AW2 from Qiagen kit)
-
Elution buffer (e.g., Buffer AE from Qiagen kit) or sterile nuclease-free water
-
Microcentrifuge tubes
-
Microcentrifuge
-
Heating block or water bath
Procedure:
-
Pipette 20 µL of proteinase K into the bottom of a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the whole blood sample to the tube.
-
Add 200 µL of lysis buffer and mix immediately by pulse-vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes in a heating block or water bath.
-
Briefly centrifuge the tube to remove drops from the inside of the lid.
-
Add 200 µL of ethanol (96-100%) to the sample and mix again by pulse-vortexing.
-
Carefully apply the mixture to the spin column (in a 2 mL collection tube) without wetting the rim. Close the cap and centrifuge at 6000 x g (8000 rpm) for 1 minute.
-
Place the spin column in a clean 2 mL collection tube and discard the tube containing the filtrate.
-
Open the spin column and add 500 µL of wash buffer 1. Centrifuge at 6000 x g for 1 minute.
-
Place the spin column in a clean 2 mL collection tube and discard the tube containing the filtrate.
-
Open the spin column and add 500 µL of wash buffer 2. Centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes.
-
Place the spin column in a new 1.5 mL microcentrifuge tube.
-
Add 50-200 µL of elution buffer or sterile nuclease-free water directly to the center of the membrane.
-
Incubate at room temperature for 1 minute, and then centrifuge at 6000 x g for 1 minute to elute the DNA.
-
The eluted DNA is ready for use in qPCR or can be stored at -20°C for later use.
Quantitative PCR (qPCR) for Leishmania kDNA
This protocol is based on a TaqMan probe-based assay targeting the conserved region of the Leishmania kDNA minicircle.
Materials:
-
Extracted DNA from clinical samples
-
TaqMan Gene Expression Master Mix (2X) or equivalent
-
Forward and reverse primers for Leishmania kDNA
-
TaqMan probe for Leishmania kDNA
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Primer and Probe Sequences (Example):
-
Forward Primer (kDNA): 5'-GGGGAGGGGCGTTCTGCGAA-3'
-
Reverse Primer (kDNA): 5'-GGCCGGTACACATTAGCAGAA-3'
-
Probe (kDNA): 5'-(FAM)-GCGACGTCCGTGGAAAGAA-(TAMRA)-3'
Procedure:
-
Reaction Setup: Prepare a master mix for the number of reactions to be performed, including patient samples, positive controls, negative controls (no template control), and standards for the standard curve. For a single 20 µL reaction:
-
10 µL TaqMan Gene Expression Master Mix (2X)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL TaqMan Probe (5 µM)
-
2 µL Nuclease-free water
-
5 µL Template DNA
-
-
Plate Setup: Pipette 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of the respective template DNA (patient sample, standard, or water for the negative control) to the appropriate wells.
-
Seal the plate with an optical adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
qPCR Cycling Conditions: Place the plate in the real-time PCR instrument and run the following thermal cycling program:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40-45 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Use the standard curve to calculate the parasite load in the clinical samples. The results are typically expressed as parasites per milliliter of blood or per microgram of tissue DNA.
Preparation of Standard Curve for Absolute Quantification
A standard curve is essential for determining the absolute number of parasites in a sample.
Procedure:
-
Source of DNA: Use a known concentration of Leishmania donovani promastigotes or a plasmid containing the target kDNA sequence.
-
DNA Extraction: Extract DNA from a known number of cultured promastigotes.
-
Serial Dilution: Perform a 10-fold serial dilution of the extracted DNA to create a range of standards (e.g., from 10^6 to 1 parasite equivalent per reaction).
-
qPCR of Standards: Run the qPCR assay with the serially diluted standards in triplicate.
-
Generate Standard Curve: Plot the Ct values against the logarithm of the parasite concentration for each standard. The resulting standard curve should have a high correlation coefficient (R² > 0.98) and an amplification efficiency between 90% and 110%.
Data Presentation
The following tables summarize quantitative data from published studies on parasite load in VL patients.
Table 1: Parasite Load in Different Clinical Samples of VL Patients
| Clinical Sample | Number of Patients (n) | Mean Parasite Load | Range of Parasite Load | Reference |
| Blood | 31 | 8,372 parasites/mL | 39 to 2.1 x 10^5 parasites/mL | [4] |
| Bone Marrow Aspirate | 12 | 194,962 parasites/million nucleated cells | 106 to 10.9 x 10^5 parasites/million nucleated cells | [4] |
| Blood (Symptomatic VL) | 40 | Median = 574.5 parasite genomes/mL | 8 to 54,610 parasite genomes/mL | [5] |
| Blood (Asymptomatic) | 130 (48 positive) | Median = 0.17 parasite genomes/mL | 0.009 to 5.07 parasite genomes/mL | [5] |
Table 2: Parasite Load as a Predictor of Treatment Outcome
| Time Point | Parasite Load Cut-off | Sensitivity | Specificity | Outcome Prediction | Reference |
| Day 56 post-treatment | 20 parasites/mL of blood | 89% | 91% | Relapse within 6 months | [1] |
Visualization of Key Pathways and Workflows
Host Immune Response to Leishmania Infection
The host immune response to Leishmania infection is complex, involving the interplay of various immune cells and signaling pathways. Macrophages are the primary host cells for Leishmania. The outcome of the infection depends on the balance between pro-inflammatory (Th1) and anti-inflammatory (Th2) responses.
Caption: Macrophage signaling in response to Leishmania infection.
Experimental Workflow for qPCR-based Parasite Load Monitoring
The following diagram illustrates the logical flow of the experimental process from sample collection to data analysis.
Caption: Workflow for qPCR monitoring of parasite load in VL patients.
References
- 1. Frontiers | Cytokines: Key Determinants of Resistance or Disease Progression in Visceral Leishmaniasis: Opportunities for Novel Diagnostics and Immunotherapy [frontiersin.org]
- 2. Toll-Like Receptors in Leishmania Infections: Guardians or Promoters? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of Macrophage and Parasite Phosphatases in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical immune response in leishmaniasis: The role of toll‐like receptors in disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of host immune responses against Leishmania spp. infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cell Populations in Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a complex parasitic disease with a wide spectrum of clinical manifestations, largely determined by the host's immune response. The interplay between Leishmania parasites and various immune cell populations is critical in dictating the outcome of infection, ranging from asymptomatic carriage to severe visceral or cutaneous disease. Flow cytometry is an indispensable tool for dissecting this complex cellular immune response, allowing for the high-throughput, multi-parametric analysis of individual cells in heterogeneous populations. This document provides detailed application notes and protocols for utilizing flow cytometry to analyze immune cell populations in the context of leishmaniasis research and drug development.
Key Immune Cell Populations in Leishmaniasis
The immune response to Leishmania involves a coordinated effort of both the innate and adaptive immune systems. Key cell populations that are crucial to monitor include:
-
Macrophages and Dendritic Cells (DCs): As the primary host cells for Leishmania amastigotes, macrophages play a dual role in either controlling or promoting parasite replication.[1] DCs are critical for initiating the adaptive immune response by presenting parasite antigens to T cells.[1]
-
T Lymphocytes: The balance between T helper 1 (Th1) and T helper 2 (Th2) CD4+ T cell responses is a central paradigm in leishmaniasis immunity.[2][3][4]
-
Th1 cells, characterized by the production of interferon-gamma (IFN-γ), are essential for activating macrophages to kill intracellular parasites.[4][5]
-
Th2 cells, which produce cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10), are generally associated with susceptibility and disease progression.[2][3][4]
-
-
CD8+ T Lymphocytes: These cells contribute to protective immunity, primarily through IFN-γ production and cytotoxic activity.[5]
-
Regulatory T cells (Tregs): Identified by the expression of CD4, CD25, and FoxP3, Tregs can suppress effector T cell responses, potentially hindering parasite clearance.
-
Natural Killer (NK) and NKT cells: These innate lymphocytes can contribute to the early immune response against Leishmania.
Data Presentation: Immune Cell Phenotypes in Leishmaniasis
The following tables summarize representative quantitative data on the distribution and cytokine production of key immune cell populations in patients with cutaneous leishmaniasis (CL) compared to healthy controls. This data is compiled from various studies and illustrates the typical immunological shifts observed during active disease.
Table 1: T-Lymphocyte Subsets in Peripheral Blood of Cutaneous Leishmaniasis Patients
| Cell Population | Marker | Active CL Patients (%) | Healthy Controls (%) | Reference |
| CD4+ T cells | CD3+CD4+ | 41.1 | Normal Range | [6] |
| CD8+ T cells | CD3+CD8+ | 20.0 | Normal Range | [6] |
| Effector CD8+ T cells | CD3+CD8+CD45RA+CD27- | Increased | Lower | [7] |
| Regulatory T cells | CD4+CD25+FoxP3+ | Increased | Lower | [8] |
Table 2: Antigen-Specific Cytokine Production by T-Lymphocytes in Cutaneous Leishmaniasis
Data represents the percentage of cytokine-producing cells after in vitro stimulation with Leishmania antigen.
| Cytokine | Producing Cell Type | Active CL Patients (%) | Healthy Controls (%) | Reference |
| IFN-γ | CD4+ T cells | Significantly Higher | Low | [6] |
| IFN-γ | CD8+ T cells | Higher | Low | [6] |
| TNF-α | Lymphocytes | Significantly Higher | Low | [6] |
| IL-10 | CD4+ T cells | Higher | Low | [6] |
| IL-4 | Lymphocytes | Not Detected/Low | Not Detected/Low | [6] |
Table 3: Monocyte and Dendritic Cell Phenotypes in Leishmaniasis
| Cell Population | Marker | Condition | Observation | Reference |
| Monocytes | CD14+ | Active VL | Decreased HLA-DR expression | [9] |
| Monocytes | CD14+CD40+ | Active CL | Increased frequency | [10] |
| Monocytes | CD14+CD80+ | Active CL | Increased frequency | [10] |
| Dendritic Cells | CD11c+ | L. braziliensis infection | Bystander DCs upregulate CD80, CD86, and MHC Class II | [11] |
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the staining of surface markers on PBMCs to identify major lymphocyte and monocyte populations.
Materials:
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescently conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-CD56)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting and Viability: Wash the isolated PBMCs with PBS and perform a cell count and viability assessment using trypan blue exclusion.
-
Cell Staining: a. Resuspend 1 x 10^6 PBMCs in 100 µL of staining buffer (PBS with 2% FBS). b. Add the pre-titrated fluorescently conjugated antibodies for the surface markers of interest. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes.
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of staining buffer. b. Acquire the samples on a flow cytometer. Be sure to include compensation controls (single-stained beads or cells) and fluorescence minus one (FMO) controls for accurate gating.
Protocol 2: Intracellular Cytokine Staining of Antigen-Stimulated PBMCs
This protocol is for the detection of intracellular cytokines produced by T cells in response to Leishmania antigens.
Materials:
-
PBMCs (isolated as in Protocol 1)
-
Complete RPMI medium (RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Soluble Leishmania Antigen (SLA)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer (commercially available kits are recommended)
-
Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-4, anti-IL-10)
-
Flow cytometry tubes
-
CO2 incubator
-
Centrifuge
-
Flow cytometer
Methodology:
-
Cell Culture and Stimulation: a. Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL. b. Add SLA to the desired final concentration (e.g., 10 µg/mL). Include an unstimulated control (medium alone) and a positive control (e.g., PHA or anti-CD3/CD28). c. Incubate for 6-24 hours at 37°C in a 5% CO2 incubator. d. For the final 4-6 hours of incubation, add a protein transport inhibitor (Brefeldin A or Monensin) to the cultures to trap cytokines intracellularly.
-
Surface Staining: a. Harvest the cells and wash them with PBS. b. Stain for surface markers as described in Protocol 1 (steps 3a-d).
-
Fixation and Permeabilization: a. Following surface staining, resuspend the cells in fixation buffer and incubate according to the manufacturer's instructions. b. Wash the cells and resuspend them in permeabilization buffer.
-
Intracellular Staining: a. Add the pre-titrated fluorescently conjugated anti-cytokine antibodies to the permeabilized cells. b. Incubate for 30-45 minutes at 4°C in the dark. c. Wash the cells twice with permeabilization buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in staining buffer. b. Acquire the samples on a flow cytometer, including necessary compensation and FMO controls.
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometric analysis of immune cells in leishmaniasis.
Th1/Th2 Signaling in Macrophage Activation
Caption: Th1 vs. Th2 immune response in Leishmania-infected macrophages.
References
- 1. Frontiers | The early interaction of Leishmania with macrophages and dendritic cells and its influence on the host immune response [frontiersin.org]
- 2. Comparison of Th1 and Th2 responses in non-healing and healing patients with cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Th1/Th2 immune responses are associated with active cutaneous leishmaniasis and clinical cure is associated with strong interferon-gamma production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CD8+ T cells in cutaneous leishmaniasis: The good, the bad and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Determination of Cellular Sources and Frequencies of Key Cytokine-Producing Lymphocytes Directed against Recombinant LACK and Soluble Leishmania Antigen in Human Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immunoregulatory Profile of Monocytes from Cutaneous Leishmaniasis Patients and Association with Lesion Size - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional dichotomy of dendritic cells following interaction with Leishmania braziliensis: Infected cells produce high levels of TNF-alpha, while bystander dendritic cells are activated to promote T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Humanized Mouse Model for Kala-azar (Visceral Leishmaniasis)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kala-azar, or visceral leishmaniasis (VL), is a severe systemic disease caused by the protozoan parasite Leishmania donovani. The lack of a vaccine and the limitations of current drug therapies, including toxicity and emerging resistance, necessitate the development of advanced preclinical models to test new therapeutic strategies.[1][2] Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), offer a promising in vivo platform to study human-specific host-pathogen interactions and evaluate the efficacy of novel anti-leishmanial drugs in the context of a human immune system.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the development and utilization of a humanized mouse model for this compound-azar.
Data Presentation
Table 1: Typical Human Immune Cell Engraftment Levels in Peripheral Blood of Humanized Mice
| Mouse Strain | Human Cell Source | Time Post-Engraftment | % Human CD45+ Cells (Mean ± SD) | Key Human Cell Subsets Present | Reference |
| NOD/SCID IL2rγnull | Cord Blood CD34+ HSCs | 12-16 weeks | 75 ± 4% | T cells (CD4+, CD8+), B cells, NK cells, Dendritic cells | [6] |
| NOD/SCID IL2rγnull | Cord Blood CD34+ HSCs | 24 weeks | 65.8 ± 5.35% | Multiple leukocyte lineages | [7] |
| NOD-scid IL2rγnull | Umbilical Cord Blood CD34+ | 12 weeks | Significantly higher than BALB/c-Rag1null IL2rγnull | T cells (CD3+), B cells (CD20+) | [8] |
Note: Engraftment levels can vary depending on the specific mouse strain, the source and quality of human cells, and the engraftment protocol.
Table 2: Parasite Burden in Spleen and Liver of L. donovani-Infected Mice
| Mouse Model | Time Post-Infection | Treatment | Spleen Parasite Burden (LDU ± SEM) | Liver Parasite Burden (LDU ± SEM) | Reference |
| BALB/c | 12 weeks | Untreated Control | 2850 ± 250 | 3500 ± 300 | [9] |
| BALB/c | 12 weeks | Amphotericin B (2 mg/kg) | 50 ± 15 | 75 ± 20 | [9] |
| BALB/c | 2 months | Untreated Control | ~4.5 x 107 (parasites/organ) | ~3.5 x 107 (parasites/organ) | [10] |
| BALB/c | 2 months | KALSOME™10 (7.5 mg/kg x 2) | Near complete clearance | Near complete clearance | [10] |
LDU = Leishman-Donovan Units: (number of amastigotes / number of host cell nuclei) x organ weight in mg. Note: Data from conventional BALB/c mice are presented as a proxy due to the limited availability of specific quantitative data from L. donovani-infected humanized mice.
Table 3: Efficacy of Anti-Leishmanial Drugs in Preclinical and Clinical Settings
| Drug | Model/Study Population | Dosing Regimen | Efficacy (Cure Rate / % Parasite Reduction) | Reference |
| Miltefosine | Humanized mice (L. major) | 2.5 mg/kg/day, oral | Significant reduction in parasite load in visceral organs | [4][11][12] |
| Miltefosine | Human PKDL patients | 100 mg/day for 90 days | 75% cure rate (25% relapse) | [8] |
| Liposomal Amphotericin B (L-AmB) | BALB/c mice (L. donovani) | 3.5 mg/kg, single dose | Almost complete elimination of parasites from liver and spleen | [5] |
| L-AmB + Miltefosine | Human PKDL patients | L-AmB (3 x 5 mg/kg) + Miltefosine (100 mg/day for 45 days) | 100% cure rate, no relapse | [8] |
PKDL: Post-Kala-azar Dermal Leishmaniasis
Experimental Protocols
Protocol 1: Generation of Humanized Mice
This protocol describes the generation of humanized mice by engrafting immunodeficient mice with human hematopoietic stem cells (HSCs).
Materials:
-
Immunodeficient mice (e.g., NOD/SCID IL2rγnull), 1-3 days old
-
Human CD34+ HSCs isolated from umbilical cord blood
-
Sub-lethal X-ray irradiator
-
Sterile PBS
-
30-gauge insulin (B600854) syringes
Procedure:
-
Conditioning: Irradiate newborn pups with a sub-lethal dose of X-rays (e.g., 100-140 cGy for NOD/SCID IL2rγnull mice).[6]
-
Cell Preparation: Resuspend purified human CD34+ HSCs in sterile PBS at a concentration of 1-5 x 105 cells in 30-50 µL.
-
Injection: Within 4-24 hours post-irradiation, inject the HSC suspension intrahepatically into the newborn pups using a 30-gauge insulin syringe.
-
Engraftment Monitoring: At 8-12 weeks of age, collect peripheral blood from the tail vein and perform flow cytometry to determine the percentage of human CD45+ cells to confirm successful engraftment.[2] A human CD45+ level of >2% is considered positive, with levels often reaching over 30% for experimental use.[2][13]
Protocol 2: Leishmania donovani Infection
This protocol outlines the procedure for infecting humanized mice to establish a visceral leishmaniasis model.
Materials:
-
Humanized mice with stable human immune cell engraftment
-
Leishmania donovani promastigotes (stationary phase) or amastigotes
-
Sterile saline or PBS
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Parasite Preparation: Culture L. donovani promastigotes to the stationary phase. Alternatively, use amastigotes derived from an infected hamster spleen.
-
Inoculum Preparation: Resuspend the parasites in sterile saline or PBS to a final concentration of approximately 1-2 x 107 parasites per 100-200 µL.
-
Infection: Inject the parasite suspension intravenously via the tail vein.
-
Disease Progression: Monitor the mice for clinical signs of visceral leishmaniasis, such as weight loss and splenomegaly. The infection is typically allowed to establish for 4-8 weeks before experimental interventions.
Protocol 3: Assessment of Parasite Burden
This protocol describes the quantification of parasite load in the spleen and liver.
Materials:
-
Infected humanized mice
-
Sterile dissection tools
-
Microscope slides and coverslips
-
Giemsa stain
-
Microscope with oil immersion lens
-
Sterile saline or PBS
-
Tissue grinders
-
DNA extraction kit
-
qPCR machine and reagents for Leishmania kDNA
Procedure (Microscopy - LDU):
-
Organ Harvest: Euthanize the mouse and aseptically remove the spleen and liver. Weigh each organ.
-
Impression Smears: Make impression smears by gently touching a clean microscope slide to a small, cut surface of the spleen and liver.
-
Staining: Air-dry the smears, fix with methanol, and stain with Giemsa.
-
Quantification: Count the number of amastigotes per 1000 host cell nuclei under oil immersion.
-
Calculation: Calculate the Leishman-Donovan Units (LDU) as follows: LDU = (number of amastigotes / number of host cell nuclei) x organ weight in mg.
Procedure (qPCR):
-
Homogenization: Homogenize a weighed portion of the spleen and liver in sterile saline or PBS.
-
DNA Extraction: Extract total DNA from the tissue homogenate using a commercial kit.
-
qPCR: Perform quantitative real-time PCR using primers and probes specific for Leishmania kinetoplast DNA (kDNA) to determine the number of parasite equivalents per microgram of tissue DNA.
Protocol 4: Evaluation of Drug Efficacy
This protocol details the assessment of anti-leishmanial drug efficacy in the humanized mouse model.
Materials:
-
L. donovani-infected humanized mice
-
Anti-leishmanial drugs (e.g., Liposomal Amphotericin B, Miltefosine)
-
Appropriate vehicle for drug administration
-
Gavage needles (for oral administration)
Procedure:
-
Treatment Groups: Divide the infected mice into treatment and control groups.
-
Drug Administration:
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and determine the parasite burden in the spleen and liver as described in Protocol 3.
-
Data Analysis: Compare the parasite burden in the treated groups to the control group to determine the percentage of parasite reduction.
Visualizations
Caption: Experimental workflow for the humanized mouse model of this compound-azar.
Caption: Human immune response to Leishmania donovani infection.
References
- 1. Induction of macrophage killing of Leishmania donovani by human CD4+ T cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Humanized mice: novel model for studying mechanisms of human immune-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miltefosine for visceral and cutaneous leishmaniasis: drug characteristics and evidence-based treatment recommendations [pubmed.ncbi.nlm.nih.gov]
- 4. Leishmania major Infection in Humanized Mice Induces Systemic Infection and Provokes a Nonprotective Human Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mice engrafted with human hematopoietic stem cells supports a human myeloid cell inflammatory response in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Busulfan produces efficient human cell engraftment in NOD/LtSz-scid IL2Rγ null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parameters for Establishing Humanized Mouse Models to Study Human Immunity: Analysis of Human Hematopoietic Stem Cell Engraftment in Three Immunodeficient Strains of Mice Bearing the IL2rγnull Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Leishmania major infection in humanized mice induces systemic infection and provokes a nonprotective human immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leishmania major Infection in Humanized Mice Induces Systemic Infection and Provokes a Nonprotective Human Immune Response | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Application of Metabolomics in Understanding Leishmania Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Metabolomics, the comprehensive analysis of small molecules within a biological system, has emerged as a powerful tool for elucidating the intricate metabolic landscape of the protozoan parasite Leishmania. This organism is the causative agent of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral infections. A deeper understanding of Leishmania's metabolism is paramount for the development of novel and effective chemotherapies, particularly in the face of rising drug resistance.
Metabolomic studies have been instrumental in identifying unique metabolic pathways in Leishmania that are absent in their mammalian hosts, making them attractive targets for drug development.[1] Key areas of investigation include the parasite's unique sterol biosynthesis pathway, its reliance on purine (B94841) salvage, and the critical role of the trypanothione (B104310) redox system. By comparing the metabolomes of different Leishmania species, life cycle stages (promastigotes and amastigotes), and drug-resistant versus susceptible strains, researchers can pinpoint metabolic adaptations crucial for parasite survival, virulence, and drug resistance.
Key Applications:
-
Drug Target Identification: Metabolomics helps to identify enzymes and pathways that are essential for the parasite's survival and are significantly different from the host's metabolism.[1]
-
Mechanism of Drug Action and Resistance: By analyzing metabolic changes in response to drug treatment, researchers can elucidate the mechanism of action of antileishmanial compounds and uncover the metabolic rewiring that leads to drug resistance.
-
Biomarker Discovery: Metabolic signatures associated with infection or drug resistance can serve as potential biomarkers for diagnosis, prognosis, and monitoring treatment efficacy.
-
Understanding Host-Parasite Interactions: Metabolomic analysis of infected host cells can shed light on the metabolic interplay between Leishmania and its host, revealing how the parasite manipulates the host's metabolism to its advantage.
Quantitative Metabolomic Data
The following tables summarize quantitative data from various metabolomic studies on Leishmania, highlighting key metabolic differences between species, life cycle stages, and drug-resistant strains.
Table 1: Metabolite Differences Between Leishmania major and Leishmania tropica Metacyclic Promastigotes
| Metabolite | Fold Change (L. tropica vs. L. major) | Direction of Change in L. tropica |
| Methionine | 3.45 | Increased |
| Aspartate | - | Increased |
| Betaine | 2.87 | Increased |
| Acetylcarnitine | - | Increased |
| Asparagine | - | Decreased |
| 3-Hydroxybutyrate | - | Decreased |
| L-Proline | - | Decreased |
| Kynurenine | - | Decreased |
Data extracted from a study comparing Iranian isolates of L. major and L. tropica.[2][3]
Table 2: Altered Metabolites in Logarithmic vs. Stationary Phase Leishmania major Promastigotes
| Metabolite | Phase of Higher Abundance |
| Citraconic acid | Logarithmic |
| Isopropylmalic acid | Logarithmic |
| L-leucine | Logarithmic |
| Ornithine | Stationary |
| Caprylic acid | Stationary |
| Capric acid | Stationary |
| Acetic acid | Stationary |
This table reflects significant metabolic shifts as promastigotes differentiate towards the infective metacyclic stage.[4][5]
Table 3: Metabolomic Changes Associated with Antimony Resistance in Leishmania
| Metabolite | Change in Resistant Strain |
| Proline | Increased |
| Lactate | Increased |
| Alanine | Increased |
| Arginine | Increased |
| Betaine | Increased |
| Glycerophosphocholine | Increased |
These changes suggest a metabolic remodeling to counteract drug-induced stress.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments in Leishmania metabolomics, compiled from various research articles.
Protocol 1: Metabolite Extraction from Leishmania Promastigotes for LC-MS Analysis
1. Parasite Culture and Harvesting:
- Culture Leishmania promastigotes in your desired medium (e.g., M199) at 26°C.
- Harvest parasites in the desired growth phase (e.g., logarithmic or stationary). For stationary phase, harvest on day 3 of this phase for reproducibility.[8]
- Count parasites to ensure a consistent number for each sample (e.g., 1 x 10⁸ parasites).[9]
2. Quenching of Metabolism:
- Rapidly cool the culture flasks to 0-2°C in a dry ice/ethanol bath to halt metabolic activity.[8][10] This step should be performed in under 20 seconds.[8]
- Maintain samples at low temperature throughout the extraction process.[10]
3. Cell Washing:
- Centrifuge the quenched parasite suspension at 1,000 x g for 10 minutes at 4°C.[9]
- Discard the supernatant and wash the parasite pellet twice with ice-cold phosphate-buffered saline (PBS).[9]
4. Metabolite Extraction:
- Resuspend the washed cell pellet in 500 µL of cold, pure methanol (B129727) (HPLC grade).[9]
- Lyse the cells using an ultrasound probe for 1 minute at an output power of 30%.[9]
- Alternatively, a chloroform/methanol/water (20/60/20 v/v/v) extraction can be performed.[8]
- Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[9]
5. Sample Preparation for LC-MS:
- Transfer 200 µL of the supernatant to a new vial for LC-MS analysis.[9]
- Store samples at -80°C until analysis.
Protocol 2: Sample Preparation for NMR-Based Metabolomics of Leishmania
1. Parasite Culture and Harvesting:
- Follow the same procedure as for LC-MS to culture and harvest a consistent number of parasites.
2. Cell Washing:
- Wash the harvested promastigotes at least three times with sterile, ice-cold PBS (pH 7.4) to remove culture medium components.[3]
- Centrifuge at 3,500 x g for 20 minutes at 4°C between washes.[3]
3. Metabolite Extraction:
- Add 800 µL of cold 1.8 M perchloric acid to the cell pellet.[3][11]
- Vortex and sonicate the sample for five minutes at 4°C.[3][11]
- Centrifuge the lysed cells at 12,000 x g for 10 minutes at 4°C.[3][11]
- Adjust the pH of the supernatant to 6.8 with potassium hydroxide.[3][11]
- Keep the supernatant on ice for one hour to precipitate potassium perchlorate.[11]
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitate.[11]
4. NMR Sample Preparation:
- Add D₂O (to a final concentration of 20%) containing a known concentration of an internal standard (e.g., 0.25 mM trimethylsilyl (B98337) propionate (B1217596) - TSP) to the supernatant.[11]
- Vortex the sample and centrifuge at 12,000 x g for 15 minutes at 4°C.[11]
- Transfer 550 µL of the supernatant into a 5-mm NMR tube.[11]
Visualizations
The following diagrams illustrate key concepts and workflows in the application of metabolomics to Leishmania research.
References
- 1. lcms.cz [lcms.cz]
- 2. A Nuclear Magnetic Resonance-Based Metabolomic Study to Identify Metabolite Differences between Iranian Isolates of Leishmania major and Leishmania tropica [ijms.sums.ac.ir]
- 3. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 4. Metabolomics-Based Study of Logarithmic and Stationary Phases of Promastigotes in Leishmania major by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for identifying immune mediators during Leishmania infection in mice using metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Biomarkers of Leishmania Antimony Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics to Unveil and Understand Phenotypic Diversity between Pathogen Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untargeted Liquid Chromatography–High-Resolution Mass Spectrometry Metabolomic Investigation Reveals Altered Lipid Content in Leishmania infantum Lacking Lipid Droplet Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomic Analyses of Leishmania Reveal Multiple Species Differences and Large Differences in Amino Acid Metabolism | PLOS One [journals.plos.org]
- 11. A Nuclear Magnetic Resonance-Based Metabolomic Study to Identify Metabolite Differences between Iranian Isolates of Leishmania major and Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Miltefosine Resistance in Leishmania donovani
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming miltefosine (B1683995) resistance in Leishmania donovani.
Troubleshooting Guides
Issue 1: High IC50 values for miltefosine in in vitro assays, suggesting resistance.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reduced drug accumulation | Perform a drug accumulation assay using radiolabeled or fluorescently-tagged miltefosine. Compare uptake in your test strain to a known miltefosine-sensitive strain (e.g., DD8). | A significantly lower intracellular concentration of miltefosine in the test strain compared to the sensitive strain. |
| Increased drug efflux | Conduct an ATPase activity assay on isolated plasma membranes. Measure ATP hydrolysis in the presence and absence of miltefosine. | Increased ATPase activity in the presence of miltefosine suggests the involvement of ABC transporters in drug efflux. |
| Mutations in transporter genes | Sequence the LdMT and LdRos3 genes in your parasite isolate. Compare the sequences to those of wild-type, sensitive strains. | Identification of single nucleotide polymorphisms (SNPs) or other mutations that could lead to a non-functional or absent transporter complex.[1] |
| Suppression of apoptosis | Evaluate markers of apoptosis (e.g., DNA fragmentation, phosphatidylserine (B164497) exposure) in response to miltefosine treatment. | The resistant strain may show a significant reduction in apoptotic markers compared to sensitive strains when treated with miltefosine. |
Issue 2: Inconsistent results in drug susceptibility assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Assay variability | Standardize your protocol. Ensure consistent parasite density, drug concentrations, and incubation times. Use a reference sensitive strain in every experiment. | Reduced variability between replicate experiments and clear differentiation between sensitive and resistant phenotypes. |
| Incorrect parasite stage | Confirm that you are using the appropriate life cycle stage for your assay (promastigote vs. amastigote), as susceptibility can differ. | Stage-specific IC50 values will be consistent with published literature for your strain. |
| Reagent quality | Check the quality and expiration date of your reagents (e.g., MTT, resazurin). Prepare fresh solutions as needed. | Reliable and reproducible colorimetric or fluorometric readings. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of miltefosine resistance in Leishmania donovani?
A1: The most common mechanisms are:
-
Decreased drug influx: This is often due to mutations or deletions in the genes encoding the miltefosine transporter (LdMT) and its beta subunit (LdRos3), which form a complex responsible for translocating the drug across the parasite's plasma membrane.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump miltefosine out of the cell, reducing its intracellular concentration.[2]
-
Suppression of oxidative stress and apoptosis: Miltefosine can induce an apoptosis-like cell death in sensitive parasites. Resistant strains may have enhanced mechanisms to counteract oxidative stress and evade this programmed cell death pathway.
Q2: How can I experimentally confirm the mechanism of resistance in my Leishmania strain?
A2: A multi-step approach is recommended:
-
Determine the IC50: Quantify the level of resistance using a standardized in vitro drug susceptibility assay.
-
Assess drug accumulation: Measure the uptake of labeled miltefosine to determine if influx is impaired.
-
Investigate drug efflux: Use an ATPase assay to see if ABC transporters are actively pumping out the drug.
-
Sequence key genes: Analyze the sequences of LdMT and LdRos3 for mutations.
-
Evaluate apoptosis: Look for differences in apoptotic markers between your strain and a sensitive control after miltefosine treatment.
Q3: What are the most promising strategies to overcome miltefosine resistance?
A3: Current research focuses on several key strategies:
-
Combination Therapy: Using miltefosine in combination with other anti-leishmanial drugs (e.g., liposomal amphotericin B, paromomycin) or novel compounds can create synergistic effects and reduce the likelihood of resistance.[3][4][5]
-
ABC Transporter Inhibitors: Compounds like beauvericin (B1667859) have been shown to inhibit the efflux activity of ABC transporters, thereby re-sensitizing resistant parasites to miltefosine.[2]
-
Development of Novel Drugs: Identifying new drug candidates, such as PS-203, that are effective against miltefosine-unresponsive strains is a critical area of research.
Q4: Are there molecular markers for miltefosine resistance that can be used for surveillance?
A4: Yes, specific single nucleotide polymorphisms (SNPs) in the LdMT gene have been identified in miltefosine-resistant clinical isolates and are proposed as potential molecular markers for monitoring the emergence and spread of resistance.[1]
Data Presentation
Table 1: In Vitro Efficacy of Miltefosine Against Sensitive and Resistant Leishmania Strains
| Leishmania Strain | Parasite Stage | Miltefosine IC50 (µM) | Reference |
| L. donovani DD8 (sensitive) | Promastigote | 6.8 ± 0.1181 | [1] |
| L. donovani LD843 (resistant) | Promastigote | > 100 | [1] |
| L. donovani LD860 (resistant) | Promastigote | > 100 | [1] |
| L. donovani Ld1155 (unresponsive) | Promastigote | 100 | [6] |
| L. tropica (sensitive) | Promastigote | 1.5 | [2] |
| L. tropica (resistant) | Promastigote | 30.83 | [2] |
| L. tropica (sensitive) | Axenic Amastigote | 1.1 | [2] |
| L. tropica (resistant) | Axenic Amastigote | 48.17 | [2] |
| L. tropica (sensitive) | Intracellular Amastigote | 2.6 | [2] |
| L. tropica (resistant) | Intracellular Amastigote | 16.9 | [2] |
Table 2: Effect of Combination Therapy on Miltefosine IC50 in Resistant Leishmania
| Leishmania Strain | Treatment | Miltefosine IC50 (µM) | Fold Reduction in IC50 | Reference |
| L. tropica (resistant promastigotes) | Miltefosine alone | 30.83 | - | [2] |
| Miltefosine + Beauvericin (0.01 µM) | 8.14 | 3.79 | [2] | |
| L. tropica (resistant axenic amastigotes) | Miltefosine alone | 48.17 | - | [2] |
| Miltefosine + Beauvericin (0.01 µM) | 11.1 | 4.34 | [2] | |
| L. tropica (resistant intracellular amastigotes) | Miltefosine alone | 16.83 | - | [2] |
| Miltefosine + Beauvericin (0.01 µM) | 7.18 | 2.34 | [2] |
Table 3: Efficacy of Novel Compounds Against Miltefosine-Unresponsive Leishmania donovani
| Compound | Leishmania Strain | IC50 (µM) | Reference |
| PS-203 | Ld1081 (responsive) | 4.0 ± 0.5 | [6] |
| Ld1155 (unresponsive) | 4.0 ± 0.5 | [6] |
Experimental Protocols
In Vitro Drug Susceptibility Assay (MTT-based)
This protocol assesses the viability of Leishmania promastigotes after drug treatment.
Materials:
-
Leishmania donovani promastigotes in mid-log phase
-
M199 medium supplemented with 15% heat-inactivated fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well flat-bottom microtiter plates
-
Miltefosine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed stationary phase promastigotes at a density of 2 x 10^6 cells/mL in a 96-well plate.[7]
-
Add graded concentrations of miltefosine to the wells. Include a drug-free control.
-
Incubate the plate at 25°C for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 50 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite survival against the drug concentration using non-linear regression analysis.
Miltefosine Accumulation Assay
This protocol measures the uptake of miltefosine by Leishmania promastigotes.
Materials:
-
Radiolabeled ([14C]) or fluorescently-tagged miltefosine
-
Leishmania donovani promastigotes (test and sensitive control strains)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Scintillation counter or flow cytometer
Procedure (using radiolabeled miltefosine):
-
Wash and resuspend promastigotes in HBSS.
-
Add [14C]miltefosine to a final concentration of 5 µM in HBSS containing 1% BSA.
-
Add the parasite suspension to a final density of 2 x 10^7 cells/mL.
-
Incubate for 1 hour at 28°C.
-
Stop the reaction by adding ice-cold HBSS.
-
Wash the cells three times with ice-cold HBSS to remove extracellular drug.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Compare the counts per minute (CPM) between the test and control strains.
ABC Transporter ATPase Activity Assay
This protocol assesses the activity of ABC transporters by measuring ATP hydrolysis.
Materials:
-
Isolated plasma membrane vesicles from Leishmania promastigotes
-
HEPES-Tris buffer (pH 7.0)
-
MgCl2
-
ATP
-
[γ-32P]ATP
-
Miltefosine
-
Phosphate (B84403) standards
Procedure:
-
Prepare a reaction mixture containing 20 mM HEPES-Tris (pH 7.0), 10 mM MgCl2, and 5 mM ATP.[2]
-
Add miltefosine to the desired concentration.
-
Initiate the reaction by adding the plasma membrane vesicles (final protein concentration of 0.5 mg/mL).[2]
-
Spike the reaction with [γ-32P]ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold stop solution.
-
Quantify the liberated inorganic phosphate ([32P]Pi) by liquid scintillation counting after separation from the unhydrolyzed [γ-32P]ATP.
-
Compare the ATPase activity in the presence and absence of miltefosine.
Visualizations
Caption: Miltefosine transport dynamics in sensitive vs. resistant Leishmania.
References
- 1. Laboratory confirmed miltefosine resistant cases of visceral leishmaniasis from India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Miltefosine-Lopinavir Combination Therapy Against Leishmania infantum Infection: In vitro and in vivo Approaches [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Miltefosine and Nifuratel Combination: A Promising Therapy for the Treatment of Leishmania donovani Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bone Marrow Aspirate Microscopy for Visceral Leishmaniasis (VL) Diagnosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of bone marrow aspirate microscopy for the diagnosis of visceral leishmaniasis (VL).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in identifying Leishmania amastigotes | - Poor staining quality- Low parasite density- Presence of artifacts (e.g., platelets, stain precipitate, cellular debris)- Observer inexperience | - Optimize Giemsa staining protocol (see Experimental Protocols).- Examine the slide for an adequate amount of time; sensitivity increases with longer observation.[1][2][3]- Ensure proper slide preparation to minimize artifacts.- Amastigotes are small, oval bodies (2-5 µm) with a nucleus and a dot-like kinetoplast.[4] Familiarize yourself with their morphology. |
| Faint or inconsistent Giemsa staining | - Incorrect pH of the buffer solution- Stain solution is too old or improperly prepared- Inadequate fixation- Incorrect staining time or dilution | - Use buffered distilled water at a pH of 6.8 or 7.2 for diluting the Giemsa stock solution.- Prepare fresh working Giemsa solution daily. Store stock solution in a tightly capped bottle in the dark.- Fix air-dried smears with absolute methanol (B129727) before staining.[5][6]- Adjust the staining time and dilution ratio as needed. A common starting point is a 1:10 dilution for 20-30 minutes.[5] |
| Presence of stain precipitate on the slide | - The stain was not filtered before use- The slide was not rinsed properly | - Filter the working Giemsa solution before flooding the slide.- Gently rinse the slide with buffered water after staining.[5] |
| False-negative results despite clinical suspicion of VL | - Low parasite load in the bone marrow aspirate- Poor quality of the aspirate (e.g., hemodilution)- Insufficient examination time of the smear- Technical errors in smear preparation or staining | - Consider alternative diagnostic methods with higher sensitivity, such as PCR on bone marrow or peripheral blood, or splenic aspirate microscopy (with caution).- Ensure the first 1-2 mL of the aspirate is collected to minimize blood contamination.- A thorough examination of the smear for at least 20-30 minutes is recommended to increase sensitivity.[1][2][3]- Adhere strictly to standardized protocols for smear preparation and staining. |
| Morphological structures confused with amastigotes | - Platelets- Fungal yeasts (e.g., Histoplasma capsulatum)- Cellular debris | - Platelets lack a nucleus and kinetoplast. Fungal yeasts are often larger and may show budding. Cellular debris will lack the characteristic internal structures of an amastigote.- Look for the characteristic dot-like kinetoplast within the amastigote, which is a key distinguishing feature.[2] |
Frequently Asked Questions (FAQs)
1. What is the expected sensitivity of bone marrow aspirate microscopy for VL diagnosis?
The sensitivity of bone marrow aspirate microscopy for VL diagnosis can vary widely, typically ranging from 52% to 85%.[4][7][8] However, the sensitivity is highly dependent on the duration of microscopic examination. One study demonstrated that sensitivity increased from 40.2% at 1 minute of observation to 95.4% after 60 minutes of thorough examination.[1][2][3]
2. How does the sensitivity of bone marrow aspirate microscopy compare to other diagnostic methods?
The following table summarizes the sensitivity of various diagnostic methods for VL:
| Diagnostic Method | Sample Type | Sensitivity (%) |
| Microscopy | Splenic Aspirate | 93.1 - 98.7 |
| Bone Marrow Aspirate | 52 - 85[7][8] | |
| Lymph Node Aspirate | 52 - 58[7] | |
| Serology (rK39-based) | Serum/Blood | 93 - 100[9] |
| PCR | Bone Marrow Aspirate | >95[10] |
| Peripheral Blood | 70 - 100[7] |
3. What are the critical steps in preparing a high-quality bone marrow smear?
-
Aspiration Technique: To avoid hemodilution, it is crucial to aspirate only 1-2 mL of bone marrow.
-
Smear Preparation: Prepare thin smears on clean, grease-free glass slides immediately after aspiration to prevent clotting.
-
Fixation: Air-dry the smears rapidly and then fix them with absolute methanol.[5][6]
4. What are some common morphological findings in a bone marrow aspirate from a VL patient?
Besides the presence of Leishmania donovani (LD) bodies (amastigotes), other common findings include:
-
Hemophagocytosis (macrophages engulfing other blood cells)[11]
-
Increased histiocytes[12]
-
Erythroid hyperplasia[12]
5. Can you provide a detailed protocol for Giemsa staining of bone marrow aspirates?
Yes, a detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Bone Marrow Aspirate Smear Preparation
-
Aspiration: Perform bone marrow aspiration from the posterior iliac crest or sternum under aseptic conditions.
-
Collection: Collect the first 1-2 mL of the aspirate to minimize peripheral blood contamination.
-
Smear Preparation: Immediately place a drop of the aspirate on a clean glass slide and prepare a thin smear, similar to a peripheral blood smear. Prepare multiple smears.
-
Drying: Allow the smears to air dry completely.
-
Fixation: Fix the dried smears by immersing them in absolute methanol for 1-3 minutes.[5]
-
Drying After Fixation: Let the slides air dry completely before staining.
Giemsa Staining Protocol
-
Reagents:
-
Giemsa stock solution
-
Buffered distilled water (pH 6.8 or 7.2)
-
Absolute methanol
-
-
Preparation of Working Giemsa Solution:
-
Prepare a 1:10 dilution of Giemsa stock solution with buffered water (e.g., 1 mL of Giemsa stock in 9 mL of buffered water).
-
Mix well. It is recommended to prepare this solution fresh daily.
-
-
Staining Procedure:
-
Place the fixed slides on a staining rack.
-
Flood the slides with the working Giemsa solution and let them stain for 20-30 minutes.
-
Gently rinse the slides with buffered water.
-
Allow the slides to air dry in a vertical position.
-
-
Microscopic Examination:
Visualizations
Caption: Workflow for VL diagnosis using bone marrow aspirate microscopy.
Caption: Troubleshooting decision tree for VL diagnosis via microscopy.
References
- 1. Sensitivity of bone marrow aspirates in the diagnosis of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giemsa Stain: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Diagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azerscientific.com [azerscientific.com]
- 6. microbenotes.com [microbenotes.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. brieflands.com [brieflands.com]
- 9. Lab Diagnosis of Visceral Leishmaniasis (Kala-Azar) • Microbe Online [microbeonline.com]
- 10. Visceral Leishmaniasis with Associated Common, Uncommon, and Atypical Morphological Features on Bone Marrow Aspirate Cytology in Nonendemic Region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Amphotericin B Deoxycholate Toxicity in Visceral Leishmaniasis Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on visceral leishmaniasis (VL) and utilizing amphotericin B deoxycholate (AmB-d). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing the toxicity of AmB-d during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant nephrotoxicity in our animal models treated with AmB-d. What are the primary strategies to reduce this?
A1: Amphotericin B deoxycholate-induced nephrotoxicity is a major concern.[1][2][3] The primary strategies to mitigate this include:
-
Lipid-Based Formulations: Switching to or comparing your results with lipid-based formulations of amphotericin B is the most effective strategy.[3][4] These formulations, such as liposomal amphotericin B (L-AmB), have been shown to be significantly less nephrotoxic.[3][4]
-
Modification of Infusion Rate: Administering AmB-d via a slower or continuous infusion over 24 hours can significantly reduce nephrotoxicity compared to a rapid infusion.[5][6][7]
-
Hydration and Electrolyte Supplementation: Implementing a pre-hydration protocol with normal saline can attenuate renal damage.[8] It is also crucial to monitor and correct electrolyte imbalances, particularly hypokalemia.[9]
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Combination Therapy: Employing AmB-d in combination with other anti-leishmanial drugs allows for a reduction in the total dose of AmB-d, thereby lowering its toxic effects while maintaining therapeutic efficacy.[10][11][12]
Q2: What are the different lipid formulations of amphotericin B, and how do they compare in terms of toxicity?
A2: There are three main lipid-based formulations of amphotericin B:
-
Liposomal Amphotericin B (L-AmB; e.g., AmBisome®): This formulation encapsulates the drug within a lipid bilayer, leading to reduced exposure of the kidneys to free AmB.[3][4] It is generally considered the least nephrotoxic of the lipid formulations.[3]
-
Amphotericin B Lipid Complex (ABLC; e.g., Abelcet®): This formulation consists of a complex of amphotericin B with two phospholipids.
-
Amphotericin B Colloidal Dispersion (ABCD; e.g., Amphotec®): This formulation involves a dispersion of amphotericin B with cholesteryl sulfate.
| Formulation | Incidence of Nephrotoxicity (Doubling of Serum Creatinine) | Infusion-Related Reactions |
| Amphotericin B Deoxycholate (AmB-d) | High | Frequent |
| Liposomal Amphotericin B (L-AmB) | Low | Less Frequent than AmB-d |
| Amphotericin B Lipid Complex (ABLC) | Low | Can be frequent |
| Amphotericin B Colloidal Dispersion (ABCD) | Low | Equivalent to or more frequent than AmB-d |
This table provides a general comparison; specific quantitative data can vary between studies.
Q3: Our experiments are showing high rates of infusion-related reactions (e.g., fever, chills). How can we manage these?
A3: Infusion-related reactions are common with AmB-d.[13] Here are some troubleshooting steps:
-
Pre-medication: Consider administering pre-medications such as acetaminophen, diphenhydramine, or hydrocortisone (B1673445) 30 to 60 minutes before the infusion.[8]
-
Slower Infusion Rate: As with nephrotoxicity, a slower infusion rate can help to reduce the incidence and severity of these reactions.[5][6][7]
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Test Dose: For initial experiments, a small test dose may help to gauge the sensitivity of the animal model.
-
Lipid Formulations: Liposomal amphotericin B (L-AmB) is associated with a lower frequency of infusion-related reactions compared to AmB-d.[4][13]
Experimental Protocols
Protocol 1: Preparation of Liposomal Amphotericin B (AmBisome®) for Preclinical Research
This protocol is adapted from manufacturer guidelines and common laboratory practices.[14][15][16][17]
Materials:
-
AmBisome® (liposomal amphotericin B) 50 mg vial
-
Sterile Water for Injection, USP
-
5% Dextrose Injection, USP
-
Sterile syringes and needles
-
5-micron filter (typically supplied with the product)
Procedure:
-
Reconstitution:
-
Aseptically add 12 mL of Sterile Water for Injection to the 50 mg AmBisome® vial.
-
Immediately shake the vial vigorously for 30 seconds to ensure complete dispersion of the lyophilized powder. The resulting suspension will be a yellow, translucent liquid with a concentration of 4 mg/mL.
-
-
Filtration and Dilution:
-
Withdraw the desired volume of the reconstituted AmBisome® suspension into a sterile syringe.
-
Attach the provided 5-micron filter to the syringe.
-
Inject the suspension through the filter into the appropriate volume of 5% Dextrose Injection to achieve the final desired concentration for your experiment (typically between 0.2 and 2.0 mg/mL).
-
-
Administration:
-
The final diluted solution should be administered intravenously. The infusion rate should be carefully controlled as per your experimental design.
-
Important Notes:
-
Do not reconstitute with saline solutions as this can cause the drug to precipitate.
-
Do not use a bacteriostatic agent in the water for injection.
-
The reconstituted product is stable for up to 24 hours if stored at 2-8°C. The final diluted solution should be used promptly.
Protocol 2: Assessment of Amphotericin B-Induced Nephrotoxicity in a Murine Model
This protocol outlines a general procedure for evaluating renal toxicity in mice.[18]
Materials:
-
Amphotericin B deoxycholate or lipid formulation
-
Vehicle control (e.g., 5% dextrose)
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Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
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Assay kits for blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602)
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Histopathology supplies (formalin, paraffin, sectioning and staining equipment)
Procedure:
-
Animal Dosing:
-
Acclimate mice to the experimental conditions.
-
Administer the designated dose of amphotericin B formulation or vehicle control intravenously via the tail vein.
-
-
Sample Collection:
-
House mice in metabolic cages for 24-hour urine collection at predetermined time points (e.g., baseline, 24h, 48h, etc., post-injection).
-
At the end of the experiment, collect blood via cardiac puncture or another approved method.
-
Euthanize the animals and harvest the kidneys for histopathological analysis.
-
-
Biochemical Analysis:
-
Centrifuge the blood to separate the serum.
-
Measure BUN and serum creatinine levels using commercially available assay kits.
-
-
Histopathology:
-
Fix the kidneys in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to evaluate for signs of tubular necrosis, cast formation, and other indicators of renal damage.
-
Visualizations
Signaling Pathway of Amphotericin B Deoxycholate-Induced Nephrotoxicity
Caption: Mechanism of Amphotericin B deoxycholate-induced nephrotoxicity.
Experimental Workflow for Comparing Amphotericin B Formulations
Caption: Workflow for in vivo comparison of Amphotericin B formulations.
Logical Relationship of Toxicity Reduction Strategies
Caption: Interrelationship of strategies to reduce AmB-d toxicity.
References
- 1. Amphotericin B-induced nephrotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of effects of amphotericin B deoxycholate infused over 4 or 24 hours: randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of effects of amphotericin B deoxycholate infused over 4 or 24 hours: randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sahealth.sa.gov.au [sahealth.sa.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. Amphotericin B Formulations and Other Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapy Against Indian Visceral Leishmaniasis with Liposomal Amphotericin B (FungisomeTM) and Short-Course Miltefosine in Comparison to Miltefosine Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. droracle.ai [droracle.ai]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. miravistalabs.com [miravistalabs.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Liposomal Amphotericin B (LAmB) Dosage for Pediatric Visceral Leishmaniasis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing liposomal amphotericin B (LAmB) dosage in pediatric patients with visceral leishmaniasis (VL).
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line dosage of LAmB for pediatric visceral leishmaniasis?
The recommended dosage of LAmB for pediatric VL varies significantly based on the geographic region of infection, which reflects regional differences in Leishmania species susceptibility.
-
North America and the Mediterranean Basin: The FDA-approved regimen is 3 mg/kg/day administered intravenously on days 1-5, 14, and 21, for a total cumulative dose of 21 mg/kg.[1] Alternative effective regimens in the Mediterranean region include 3-4 mg/kg/day on days 1-5 and 10, totaling 18-24 mg/kg.[1] One study concluded that a total dose of 18 mg/kg (3 mg/kg/day for 5 days, followed by a final 3 mg/kg dose on day 10) is optimal for immunocompetent children in this region.[2]
-
Indian Subcontinent: A single intravenous infusion of 10 mg/kg has shown high efficacy and is a preferred treatment option to improve compliance and reduce hospitalization time.[3][4] Total doses of 10-15 mg/kg may be sufficient in this region.[1]
-
East Africa: Higher total doses of 30-40 mg/kg may be necessary due to lower response rates observed in this region.[1]
Q2: How should LAmB dosage be adjusted for pediatric patients with HIV co-infection?
LAmB is the drug of choice for HIV-VL co-infected children. A recommended regimen is 3-5 mg/kg/day intermittently for 10 doses (days 1-5, 10, 17, 24, 31, and 38) to reach a total dose of 40 mg/kg.[3] Due to a high risk of relapse in this patient population, secondary prophylaxis with LAmB at a dose of 5 mg/kg every 3 weeks may be beneficial in preventing recurrence.[3]
Q3: What are the common adverse events associated with LAmB administration in children, and how can they be managed?
LAmB is generally well-tolerated in children, with a significantly better safety profile than conventional amphotericin B deoxycholate.[5] Common adverse events include:
-
Infusion-related reactions: Chills and rigors are the most frequently reported side effects.[4] These can often be managed by premedication with antipyretics and antihistamines. Slowing the infusion rate can also alleviate these reactions.
-
Nephrotoxicity: While less common than with conventional amphotericin B, renal function should be monitored.[1][5] Ensuring adequate hydration of the patient can help mitigate the risk of kidney injury.
-
Hypokalemia: Electrolyte monitoring is recommended, as low potassium levels can occur.[5]
Q4: What are the criteria for treatment failure, and what is the recommended course of action?
Treatment failure should be considered if a patient fails to show clinical improvement, such as the resolution of fever within a week of treatment initiation.[1] In cases of LAmB failure, the recommended options are to either switch to an alternative anti-leishmanial drug or to increase the dose or extend the duration of LAmB therapy.[1] For patients who initially respond but later relapse, treatment with an alternative drug or a repeated course of LAmB at a higher dose or longer duration is advised.[1]
Troubleshooting Guides
Scenario 1: A pediatric patient from the Mediterranean region is not responding to the standard 21 mg/kg total dose of LAmB.
-
Confirm the Diagnosis: Ensure the initial diagnosis of visceral leishmaniasis was accurate. Parasitological confirmation through the visualization of amastigotes in tissue samples (bone marrow, spleen, or lymph node aspirates) is the gold standard.
-
Assess for Immunocompromised Status: Underlying immunosuppression, such as HIV infection, can lead to a reduced therapeutic response.
-
Consider Geographic Variation in Susceptibility: Although the patient is from the Mediterranean, there could be a less susceptible strain of Leishmania infantum.
-
Action: For LAmB failure, consider increasing the total dose or extending the treatment duration.[1] Alternatively, switching to a different class of anti-leishmanial drugs, such as miltefosine (B1683995) (for children ≥12 years and weighing ≥30 kg), may be necessary.[1]
Scenario 2: A pediatric patient develops a severe infusion-related reaction during LAmB administration.
-
Temporarily Halt the Infusion: Stop the LAmB infusion immediately.
-
Administer Supportive Care: Provide supportive measures such as antipyretics, antihistamines, and, if necessary, corticosteroids to manage the reaction.
-
Re-challenge with a Slower Infusion Rate: Once the patient is stable, the infusion can be restarted at a significantly slower rate.
-
Premedication for Subsequent Doses: For all future doses, administer premedication with an antipyretic and an antihistamine 30-60 minutes before starting the LAmB infusion.
Data Presentation
Table 1: Recommended LAmB Dosage Regimens for Pediatric Visceral Leishmaniasis by Geographic Region
| Geographic Region | Recommended Dosage Regimen | Total Cumulative Dose | Reference(s) |
| North America & Mediterranean | 3 mg/kg/day on days 1-5, 14, and 21 | 21 mg/kg | [1] |
| 3-4 mg/kg/day on days 1-5 and 10 | 18-24 mg/kg | [1] | |
| 3 mg/kg/day for 5 days, then 3 mg/kg on day 10 | 18 mg/kg | [2] | |
| Indian Subcontinent | Single dose | 10 mg/kg | [3][4] |
| 10-15 mg/kg | [1] | ||
| East Africa | Varies | 30-40 mg/kg | [1] |
| HIV Co-infection | 3-5 mg/kg/day on days 1-5, 10, 17, 24, 31, 38 | 40 mg/kg | [3] |
Table 2: Efficacy of Different LAmB Regimens in Pediatric Visceral Leishmaniasis
| Study/Region | Dosage Regimen | Number of Patients | Initial Cure Rate | Final Cure Rate (at 6 months) | Reference(s) |
| India | 10 mg/kg single dose | 100 | 100% | 97.9% | [4] |
| Mediterranean | 18-22 mg/kg total dose | 43 | 100% | 98% | [6] |
| Greece | 10 mg/kg for 2 days | 41 | - | 97.6% | [7] |
| Greece | 4 mg/kg for 5 days | 30 | - | 90% | [7] |
| Italy | 18 mg/kg total dose | 42 | - | 97.6% | [8] |
| Italy | 15 mg/kg total dose | 32 | - | 90.6% | [8] |
Experimental Protocols
Protocol: Administration of a Single 10 mg/kg Dose of LAmB for Pediatric VL in the Indian Subcontinent
-
Patient Selection: Inclusion criteria include parasitologically confirmed visceral leishmaniasis in patients aged less than 15 years.[4] Exclusion criteria would typically include pregnancy, lactation, and known hypersensitivity to amphotericin B.
-
Drug Preparation and Administration:
-
Reconstitute the lyophilized LAmB powder with sterile water for injection to a concentration of 4 mg/mL.
-
Further dilute the reconstituted LAmB with 5% dextrose solution to a final concentration of 0.2-2.0 mg/mL.
-
Administer the diluted solution intravenously over a period of 1-2 hours.
-
-
Monitoring:
-
Monitor vital signs (temperature, heart rate, blood pressure, respiratory rate) before, during, and after the infusion.
-
Assess for any infusion-related reactions such as fever, chills, or rigors.
-
Collect blood samples for renal and liver function tests before treatment and as clinically indicated thereafter.
-
-
Efficacy Assessment:
-
Initial Cure: Assessed at the end of treatment (e.g., 1 month) and defined by the absence of signs and symptoms of visceral leishmaniasis.
-
Final Cure: Assessed at 6 months post-treatment and defined by the absence of parasites in a repeat aspirate (if clinically indicated) and continued clinical improvement.[4]
-
Visualizations
Caption: Experimental workflow for pediatric visceral leishmaniasis treatment with LAmB.
Caption: Decision tree for managing LAmB treatment failure in pediatric VL.
References
- 1. droracle.ai [droracle.ai]
- 2. Treatment of visceral leishmaniasis in children with liposomal amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visceral Leishmaniasis – Optimum Treatment Options in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Liposomal Amphotericin B for Visceral Leishmaniasis in Children and Adolescents at a Tertiary Care Center in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal amphotericin B. Therapeutic use in the management of fungal infections and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-course Regimens of Liposomal Amphotericin B for the Treatment of Mediterranean Visceral Leishmaniasis in Children: An 11-year Retrospective Study at a Tertiary Care Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal Amphotericin B and Leishmaniasis: Dose and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Challenges in developing a protective vaccine for visceral leishmaniasis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on a protective vaccine for visceral leishmaniasis (VL).
Frequently Asked Questions (FAQs)
Q1: Why has developing a successful vaccine for visceral leishmaniasis been so challenging?
A1: Developing a vaccine for visceral leishmaniasis (VL), a disease caused by Leishmania donovani or Leishmania infantum, is a complex challenge due to several factors. The parasite has evolved sophisticated mechanisms to evade the host's immune system, making it difficult to generate a robust and long-lasting protective response.[1][2] Key challenges include the parasite's ability to manipulate the host immune response, the lack of a suitable animal model that fully mimics human disease, and difficulties in standardizing vaccine formulations.[3][4]
Q2: What are the primary immunological hurdles in VL vaccine development?
A2: The main immunological challenge is to induce a strong and sustained T-helper 1 (Th1) cell-mediated immune response.[5][6] Protective immunity against Leishmania is dependent on the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which activate macrophages to kill the intracellular parasites.[1][5] However, Leishmania parasites actively suppress Th1 responses and can promote a non-protective T-helper 2 (Th2) response.[1][7] Furthermore, the parasite employs various immune evasion strategies, such as inhibiting the activation of key signaling pathways like MAP kinases in macrophages.[8]
Q3: What are the different types of vaccine candidates being explored for VL?
A3: Several types of vaccines are under investigation, each with its own set of advantages and challenges:
-
First-generation vaccines: These include whole-killed or live-attenuated parasites. While conceptually simple and cost-effective to produce, they face challenges in standardization, quality control, and potential safety concerns with live-attenuated strains.[4][9][10]
-
Second-generation vaccines: These are more defined and include subunit vaccines (using recombinant proteins or polyproteins), DNA vaccines, and viral-vectored vaccines.[4][5] These approaches offer better safety and standardization but may have lower immunogenicity compared to whole-organism vaccines.
-
Novel Approaches: Newer strategies include the use of genetically modified parasites and transmission-blocking vaccines that target parasite development within the sandfly vector.[5][11]
Q4: I am not seeing a strong Th1 response in my mouse model after vaccination. What could be the issue?
A4: A weak Th1 response is a common issue. Here are some potential causes and troubleshooting steps:
-
Inadequate Adjuvant: The choice of adjuvant is critical for driving a Th1 response. Alum, a common adjuvant, tends to promote a Th2 response and is not ideal for Leishmania vaccines.[12] Consider using adjuvants known to induce Th1 immunity, such as Monophosphoryl lipid A (MPL) or CpG oligonucleotides.[12][13] Liposomal formulations can also enhance Th1 responses.[10][14]
-
Antigen Selection: The chosen antigen may not contain strong Th1-polarizing epitopes. Ensure your antigen is a known target of protective T-cell responses. Several promising antigens have been identified, including KMP11, HASPB, A2, and gp63.[1][15]
-
Route of Administration: The route of immunization can influence the type of immune response. Subcutaneous or intradermal routes are often preferred for inducing cell-mediated immunity.
-
Mouse Strain: The genetic background of the mouse strain significantly impacts the immune response. BALB/c mice are generally susceptible to L. donovani and tend to mount a Th2 response, while C57BL/6 mice are more resistant and favor a Th1 response.[16][17] Ensure you are using the appropriate mouse model for your experimental question.
Troubleshooting Guides
Problem: High parasite burden in vaccinated animals after challenge.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Vaccine Formulation | 1. Antigen Dose: Titrate the antigen concentration to find the optimal dose that elicits a strong immune response without inducing tolerance. 2. Adjuvant Choice: As mentioned in FAQ 4, ensure you are using a Th1-polarizing adjuvant. Consider combinations of adjuvants, such as MPL with liposomes (e.g., AS01).[14] 3. Delivery System: Encapsulating antigens in delivery systems like liposomes or polymeric microparticles can improve antigen presentation and stability.[13][18] |
| Inappropriate Challenge Model | 1. Parasite Strain & Dose: Use a well-characterized, virulent strain of L. donovani for challenge. The challenge dose should be carefully titrated to establish a consistent infection model. 2. Route of Challenge: The intravenous route is commonly used for experimental VL to ensure systemic infection.[3] |
| Timing of Challenge | The challenge should be performed when the vaccine-induced immune response is at its peak. This is typically 2-4 weeks after the final booster immunization. |
| Immune Evasion by Parasite | The parasite may be actively suppressing the vaccine-induced immune response. Analyze cytokine profiles (e.g., IL-10, TGF-β) in vaccinated and challenged animals to assess for immunosuppression.[1] |
Problem: Difficulty in assessing vaccine efficacy due to limitations of animal models.
Background: No single animal model perfectly recapitulates human visceral leishmaniasis.[3] Mice, hamsters, and dogs are commonly used, each with distinct advantages and disadvantages.[16]
| Animal Model | Advantages | Disadvantages | Experimental Considerations |
| BALB/c Mice | Well-characterized immune system, susceptible to infection, widely available.[16][17] | Tends to mount a Th2 response and can control the infection over time, which may not reflect progressive human VL.[16][17] | Useful for studying initial immune responses and screening vaccine candidates. |
| Syrian Hamsters | Develop a progressive, fatal disease that closely mimics human VL, including hepatosplenomegaly and pancytopenia.[16] | Fewer immunological reagents are available compared to mice, making detailed immune analysis challenging.[17] | Ideal for studying the pathophysiology of severe VL and for late-stage preclinical vaccine efficacy studies. |
| Dogs | Natural reservoir for L. infantum, and the disease progression is similar to human VL.[3][11] | Genetically diverse, which can lead to variable results. Ethical considerations and high cost are also factors.[17] | Important for preclinical trials and for evaluating transmission-blocking vaccines.[11] |
| Non-human Primates | Closely resemble humans in terms of immunology and physiology.[17][19] | Expensive, difficult to handle, and associated with significant ethical concerns.[17] | Used for late-stage preclinical testing of promising vaccine candidates. |
Experimental Protocols
Protocol 1: Evaluation of Vaccine-Induced Cellular Immune Response in Mice
-
Immunization: Immunize BALB/c mice subcutaneously with the vaccine candidate formulated with a Th1-polarizing adjuvant (e.g., 25 µg of recombinant antigen with 20 µg of MPL-A in a stable emulsion). Administer a booster dose 2 weeks later.
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Spleen and Lymph Node Harvesting: Two weeks after the final immunization, euthanize the mice and aseptically harvest the spleens and draining lymph nodes.
-
Single-Cell Suspension: Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
In Vitro Restimulation: Plate splenocytes or lymph node cells at a density of 2 x 10^6 cells/well in a 96-well plate. Restimulate the cells with the vaccine antigen (5 µg/mL) or a positive control (e.g., Concanavalin A) for 72 hours.
-
Cytokine Analysis (ELISA): Collect the culture supernatants and measure the concentration of IFN-γ, TNF-α, IL-4, and IL-10 using commercially available ELISA kits.
-
Flow Cytometry for Intracellular Cytokine Staining: For a more detailed analysis, add a protein transport inhibitor (e.g., Brefeldin A) during the last 4-6 hours of restimulation. Then, stain the cells for surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (IFN-γ, TNF-α) using fluorescently labeled antibodies. Analyze the cells using a flow cytometer.
Protocol 2: Assessment of Parasite Burden in Hamsters
-
Vaccination and Challenge: Vaccinate Syrian golden hamsters according to the optimized protocol. Two to four weeks after the final booster, challenge the hamsters intravenously with 1 x 10^7 L. donovani promastigotes.
-
Tissue Harvesting: At a predetermined time point post-challenge (e.g., 4-8 weeks), euthanize the hamsters and aseptically remove the liver and spleen.
-
Impression Smears: Make impression smears from the cut surface of the liver and spleen onto glass slides. Fix the smears with methanol (B129727) and stain with Giemsa.
-
Leishman-Donovan Units (LDU): Under a microscope (100x oil immersion), count the number of amastigotes per 1000 host cell nuclei. Calculate the LDU using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x organ weight (in grams)
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Limiting Dilution Assay (LDA): For a more quantitative assessment, weigh a small piece of the liver and spleen and homogenize it in a complete culture medium. Prepare serial dilutions of the homogenate and plate them in 96-well plates containing a suitable culture medium for Leishmania promastigotes. Incubate the plates at 26°C for 7-10 days and determine the highest dilution at which viable promastigotes are observed.
Visualizations
Signaling Pathway: Leishmania Evasion of Macrophage Activation
Caption: Leishmania donovani immune evasion of macrophage activation pathways.
Experimental Workflow: Vaccine Efficacy Testing
Caption: General workflow for preclinical evaluation of a VL vaccine candidate.
Logical Relationship: Th1 vs. Th2 Response in Leishmaniasis
Caption: Dichotomy of Th1 and Th2 immune responses in visceral leishmaniasis.
References
- 1. Vaccine Development Against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Determinants of Innate Immunity in Visceral Leishmaniasis and Their Implication in Vaccine Development [frontiersin.org]
- 3. Animal models for vaccine studies for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Vaccines against Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The development and maintenance of immunity against visceral leishmaniasis [frontiersin.org]
- 7. Immunity to Visceral Leishmaniasis Using Genetically Defined Live-Attenuated Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Immune Evasion in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possibilities and challenges for developing a successful vaccine for leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Visceral Leishmaniasis: Advancements in Vaccine Development via Classical and Molecular Approaches [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Adjuvants for Leishmania vaccines: from models to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annals-parasitology.eu [annals-parasitology.eu]
- 14. Liposomal adjuvant development for leishmaniasis vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Leishmania donovani Antigens that Help Define Correlates of Vaccine-Mediated Protection in Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ias.ac.in [repository.ias.ac.in]
- 17. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polymeric Delivery Systems as a Potential Vaccine against Visceral Leishmaniasis: Formulation Development and Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Troubleshooting poor growth of Leishmania promastigotes in culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cultivating Leishmania promastigotes.
Troubleshooting Guide
Poor growth of Leishmania promastigotes can be attributed to several factors, ranging from suboptimal culture conditions to contamination. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Slow or No Growth
Possible Causes and Solutions:
-
Suboptimal Temperature: Leishmania promastigotes are sensitive to temperature fluctuations. The optimal temperature for most species is between 24-28°C.[1][2][3] Temperatures outside this range can significantly impede growth.[1]
-
Solution: Ensure your incubator is calibrated and maintaining a stable temperature within the optimal range. For specific strains, it is recommended to consult the literature for the ideal temperature.[2]
-
-
Incorrect pH: The pH of the culture medium is critical for promastigote viability. The optimal pH range is typically between 7.0 and 7.4.[1] Deviations can lead to altered morphology and reduced proliferation.[1]
-
Solution: Check the pH of your prepared medium after all supplements have been added. Adjust if necessary using sterile HCl or NaOH. Ensure your water source is of high purity.
-
-
Inappropriate Inoculum Density: Cultures initiated with a very low density of promastigotes may fail to grow.[4][5] Conversely, starting with too high a density can lead to rapid nutrient depletion and accumulation of toxic byproducts.
-
Depleted or Inadequate Medium: The culture medium may lack essential nutrients for sustained growth.
-
Solution: Use a well-established medium such as M199, RPMI-1640, or Schneider's Drosophila Medium, supplemented with essential components.[6][7] Ensure all components are within their expiration dates and have been stored correctly. For some species, biphasic media like NNN may be required for initial isolation and growth.[1][8]
-
-
Serum Quality: Fetal Bovine Serum (FBS) is a critical supplement providing growth factors.[1] Batch-to-batch variability can impact growth.
-
Loss of Virulence: Long-term in vitro cultivation can lead to a progressive loss of virulence and a decrease in growth rate.[9]
-
Solution: Keep the number of passages low, ideally under 15 if the parasites are intended for in vivo studies.[10] Regularly restart cultures from low-passage frozen stocks.
-
Issue 2: Presence of Contaminants
Possible Causes and Solutions:
-
Bacterial Contamination: The most common type of contamination, characterized by a cloudy appearance of the medium, a rapid drop in pH, and a distinct odor. Under the microscope, bacteria are visible as small, motile rods or cocci.
-
Solution: The addition of antibiotics like penicillin and streptomycin (B1217042) to the culture medium can prevent bacterial growth.[1][11] If contamination occurs, it is best to discard the culture. In valuable cultures, it may be possible to eliminate bacteria by plating the culture on a solid medium and isolating individual Leishmania colonies.[12]
-
-
Yeast Contamination: Appears as oval or budding particles, often in chains. The medium may become cloudy.
-
Solution: Antifungal agents such as 5-flucytosine can be added to the medium.[11] Similar to bacterial contamination, discarding the culture is the safest option.
-
-
Fungal (Mold) Contamination: Visible as filamentous structures (hyphae) floating in the culture.
-
Solution: Discard the culture immediately. Review aseptic techniques to prevent future contamination. Ensure all solutions and equipment are properly sterilized.
-
Issue 3: Clumping of Promastigotes
Possible Causes and Solutions:
-
High Parasite Density: As the culture reaches a high density, promastigotes may aggregate.
-
Solution: Subculture the parasites more frequently to maintain them in the logarithmic growth phase. Gently pipette the culture to break up clumps before subculturing or counting.[10]
-
-
Cell Debris: An accumulation of dead cells and debris can contribute to clumping.
-
Solution: When subculturing, allow heavy clumps and debris to settle for a moment and transfer the more motile promastigotes from the upper portion of the culture.
-
Frequently Asked Questions (FAQs)
1. What is the optimal temperature and pH for culturing Leishmania promastigotes?
The optimal temperature for the in vitro cultivation of Leishmania promastigotes is typically between 24-28°C.[1] The ideal pH of the culture medium should be maintained in a slightly acidic to neutral range, approximately 7.0 to 7.4.[1]
2. Which culture medium is best for my Leishmania species?
Several types of media can be used for Leishmania promastigote culture. Commonly used liquid media include M199, RPMI-1640, and Schneider's Drosophila Medium, often supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).[6][7] For primary isolation from clinical samples, biphasic media like Novy-MacNeal-Nicolle (NNN) medium are often employed.[1][8][13] The choice of medium can be species-specific, so it is advisable to consult the literature for the particular species you are working with.[6]
3. How often should I subculture my promastigotes?
Promastigotes should be subcultured every 2 to 3 days to maintain them in the logarithmic (exponential) growth phase.[10][14] The exact frequency will depend on the growth rate of your specific Leishmania strain. It is crucial to split the cultures before they reach the stationary phase to ensure optimal health and viability.[14]
4. My culture is growing slowly. What can I do?
Slow growth can be due to several factors. First, verify that the incubator temperature and the pH of your medium are within the optimal ranges.[1] Ensure you are using an appropriate initial seeding density (e.g., 1 x 10^5 promastigotes/mL).[6] The quality of your FBS and other medium supplements is also crucial.[1] Consider adding supplements like hemin (B1673052) (5 µg/mL) and L-glutamine, which are essential for Leishmania growth.[6] For some strains, adding biopterin (B10759762) or human urine has been shown to stimulate growth.[1][8]
5. How can I tell if my culture is contaminated?
Bacterial contamination often results in the culture medium becoming turbid or cloudy, sometimes with a change in color due to a rapid drop in pH. Microscopically, you will see small, motile organisms. Yeast contamination appears as oval or budding cells. Fungal contamination is characterized by the presence of filamentous hyphae.[11][12] Any suspected contamination should be confirmed by microscopic examination.
6. What is the best way to cryopreserve Leishmania promastigotes?
For long-term storage, promastigotes should be cryopreserved. A common method involves centrifuging late-log phase parasites and resuspending the pellet in a cryopreservation medium consisting of 40% RPMI, 50% FBS, and 10% DMSO or glycerol.[6] The cell suspension is then slowly frozen in a freezing container before being transferred to liquid nitrogen for long-term storage.
Quantitative Data Summary
Table 1: Optimal Growth Parameters for Leishmania Promastigotes
| Parameter | Optimal Range | Source(s) |
| Temperature | 24 - 28 °C | [1][3] |
| pH | 7.0 - 7.4 | [1] |
| Initial Seeding Density | 1 x 10^5 - 5 x 10^5 cells/mL | [4][6] |
| Subculture Frequency | Every 2-3 days | [10][14] |
Table 2: Common Media Supplements for Leishmania Promastigote Culture
| Supplement | Typical Concentration | Purpose | Source(s) |
| Heat-Inactivated Fetal Bovine Serum (FBS) | 10% (v/v) | Provides growth factors | [1][6] |
| Hemin | 5 µg/mL | Essential for heme synthesis | [6] |
| Penicillin/Streptomycin | 100 U/mL / 100 µg/mL | Prevents bacterial contamination | [1] |
| L-Glutamine | 2 mM | Amino acid source | [15] |
| Adenosine | ~25 µg/mL | Purine source | [6] |
Experimental Protocols
Protocol 1: Establishing a Growth Curve for Leishmania Promastigotes
Objective: To determine the growth kinetics of a Leishmania promastigote culture.
Methodology:
-
Initiate a new culture in a T25 flask with a starting concentration of 1 x 10^5 promastigotes/mL in 10 mL of complete medium.[6]
-
Incubate the flask at the optimal temperature (e.g., 26°C).
-
At 24-hour intervals for 7-10 days, gently mix the culture to ensure a homogenous suspension.
-
Aseptically remove a small aliquot (e.g., 50 µL) of the culture.
-
Fix the parasites by mixing the aliquot with an equal volume of 2% formaldehyde.[10]
-
Load 10 µL of the fixed cell suspension into a Neubauer hemocytometer.
-
Allow the cells to settle for 5 minutes.[10]
-
Count the number of promastigotes in the central grid of the hemocytometer under a light microscope at 400x magnification.[4]
-
Calculate the parasite concentration (parasites/mL) using the appropriate formula for the hemocytometer used.
-
Plot the parasite concentration (on a logarithmic scale) against time (in days) to generate the growth curve.[16]
Protocol 2: Assessing Promastigote Viability using MTT Assay
Objective: To quantify the viability of Leishmania promastigotes.
Methodology:
-
Harvest promastigotes from the culture by centrifugation (e.g., 1500 x g for 10 minutes).
-
Wash the cell pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the parasites in fresh medium and adjust the concentration to approximately 3 x 10^6 cells/mL.[17]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
-
If testing compounds, add them at the desired concentrations to the respective wells.
-
Incubate the plate for the desired period (e.g., 12 to 72 hours).[17][18]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]
Visualizations
Caption: Troubleshooting workflow for poor Leishmania promastigote growth.
Caption: The four distinct phases of a typical Leishmania growth curve.
References
- 1. mdpi.com [mdpi.com]
- 2. [The effect of temperature on the growth of the promastigotes of different species of Leishmania] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Requirements of defined cultivation conditions for standard growth of Leishmania promastigotes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Different Culture Media on the Growth and Recombinant Protein Production of Iranian Lizard Leishmania Promastigote - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolscigroup.us [biolscigroup.us]
- 9. researchgate.net [researchgate.net]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. Laboratory Diagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Protocol to culture Leishmania protozoans for lipophosphoglycan extraction and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leishmania donovani: a chemically defined medium suitable for cultivation and cloning of promastigotes and transformation of amastigotes to to promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Leishmania promastigote cell viability. [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Relapse in HIV-Visceral Leishmaniasis (VL) Co-infection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding experimental strategies to prevent relapse in patients co-infected with HIV and Visceral Leishmaniasis (VL).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work focused on preventing relapse in HIV-VL co-infected patients.
Pharmacological Prophylaxis
Q1: What are the primary pharmacological strategies for preventing VL relapse in HIV-co-infected patients?
Secondary prophylaxis with anti-leishmanial drugs is the cornerstone of relapse prevention in this patient population. The choice of drug often depends on the geographic region and the Leishmania species.[1] Concomitant antiretroviral therapy (ART) is crucial for immune reconstitution and reducing the risk of relapse.[2][3]
Q2: We are observing a high rate of VL relapse in our cohort despite secondary prophylaxis with pentamidine (B1679287). What could be the underlying reasons?
Several factors could contribute to this observation:
-
Low CD4+ T-cell count: Patients with profound immunosuppression (CD4+ count < 200 cells/mm³) are at a significantly higher risk of relapse, even with prophylaxis.[1][4] It is critical to monitor CD4+ counts and ensure patients are on effective ART.
-
Drug Resistance: Although less common for pentamidine compared to other agents, the potential for drug resistance should be considered, especially in regions with high VL-HIV prevalence.[1]
-
Adherence: Poor adherence to both secondary prophylaxis and ART can lead to treatment failure and relapse.
-
Previous Relapses: A history of VL relapse is a strong predictor of subsequent relapses.[2][3]
Troubleshooting Guide: High Relapse Rate on Pentamidine Prophylaxis
| Potential Issue | Recommended Action |
| Suboptimal Immune Reconstitution | - Verify ART adherence and effectiveness (viral load testing). - Monitor CD4+ T-cell counts regularly. Consider prophylaxis until a sustained CD4 count of >200-350 cells/mm³ is achieved for at least 6 months.[1] |
| Possible Drug Resistance | - If feasible, perform in vitro drug susceptibility testing on Leishmania isolates. - Consider switching to an alternative prophylactic agent such as liposomal amphotericin B.[1] |
| Adherence Issues | - Implement adherence counseling and support for both ART and anti-leishmanial prophylaxis. |
| High-Risk Patient Population | - For patients with a history of multiple relapses, consider combination therapy for the initial treatment of VL episodes and a more prolonged course of secondary prophylaxis.[1][5] |
Immunological Monitoring
Q3: We are using a whole blood interferon-gamma (IFN-γ) release assay (IGRA) to assess cellular immunity, but the results are inconsistent. What are the common pitfalls?
Whole blood assays can be sensitive to pre-analytical variables.[6]
Troubleshooting Guide: Inconsistent IFN-γ Release Assay Results
| Potential Issue | Recommended Action |
| Sample Handling and Processing | - Collect blood in heparinized tubes and process within 2-4 hours.[6][7] - Avoid leaving samples at room temperature for extended periods, as this can alter cytokine levels.[6] - Ensure standardized procedures for blood collection, including time of day and patient's fasting state.[6] |
| Antigen Quality | - Use a standardized and validated soluble Leishmania antigen (SLA).[7] - Include positive (e.g., phytohemagglutinin) and negative (e.g., saline) controls in every assay to validate the run.[7] |
| Incubation Conditions | - Maintain a consistent incubation time (typically 16-24 hours) and temperature (37°C).[7] |
| ELISA Performance | - Validate the ELISA kit for IFN-γ detection. - Ensure proper washing steps to minimize background noise. |
Q4: Our flow cytometry analysis of PD-1 expression on T-cells shows high background staining. How can we improve the signal-to-noise ratio?
High background in flow cytometry can obscure true positive signals.
Troubleshooting Guide: High Background in PD-1 Flow Cytometry
| Potential Issue | Recommended Action |
| Non-specific Antibody Binding | - Include an Fc block step before staining to prevent antibodies from binding to Fc receptors on monocytes and B cells.[1][4] - Use an isotype control to determine the level of non-specific binding.[1] - Titrate the anti-PD-1 antibody to determine the optimal concentration that maximizes the signal from positive cells while minimizing background. |
| Dead Cells | - Use a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[8] |
| Instrument Settings | - Optimize photomultiplier tube (PMT) voltages to ensure adequate separation of positive and negative populations. |
| Compensation Issues | - If using multiple fluorochromes, ensure proper compensation to correct for spectral overlap. |
Parasitological Assessment
Q5: We are having difficulty detecting Leishmania amastigotes in bone marrow aspirates from HIV-co-infected patients post-treatment. Does this confirm a cure?
While a negative parasitological result is a good indicator, it does not definitively confirm a cure, especially in immunocompromised individuals.[1]
Troubleshooting Guide: Parasite Detection in Post-Treatment Aspirates
| Potential Issue | Recommended Action |
| Low Parasite Load | - Increase the number of fields examined under the microscope. - Consider using more sensitive techniques like quantitative PCR (qPCR) to detect low levels of parasite DNA.[2][9] |
| Sampling Error | - Ensure the aspirate is of good quality and contains bone marrow particles. |
| Observer Expertise | - Have the slides reviewed by an experienced microscopist. |
Q6: Our Leishmania PCR results from peripheral blood show intermittent positives in a patient on secondary prophylaxis. How should we interpret this?
Intermittent low-level parasitemia can occur in HIV-VL co-infected patients.
Interpretation and Action:
-
Subclinical Reactivation: This may indicate subclinical reactivation of the parasite that is being controlled by the prophylactic drug and the patient's recovering immune system.
-
Monitoring: Continue to monitor the patient clinically and with serial qPCR. A significant and sustained increase in parasite load may predict an impending clinical relapse.
-
Clinical Correlation: Correlate PCR results with the patient's clinical status, CD4+ count, and HIV viral load.
Quantitative Data Summary
Table 1: Efficacy of Secondary Prophylaxis in Preventing VL Relapse in HIV-Co-infected Patients
| Study Location | Prophylactic Agent | Dosage | Relapse Rate (with Prophylaxis) | Relapse Rate (without Prophylaxis) | Reference |
| Eastern India | Amphotericin B (liposomal or deoxycholate) | 1 mg/kg monthly | 0% (at 6 months) | 75% (18/24) | [8][10] |
| Ethiopia | Pentamidine | 4 mg/kg monthly | 29% (at 12 months) | 50-100% (historical controls) | [4] |
Table 2: Predictors of VL Relapse in HIV-Co-infected Patients
| Predictor | Finding | Reference |
| CD4+ T-cell count | A baseline count >100 cells/mm³ and an increase during follow-up are associated with a lower relapse rate. | [3] |
| Previous VL episodes | A history of VL relapse is a strong risk factor for future relapses. | [2][3] |
| Secondary Prophylaxis | Lack of secondary prophylaxis is a significant predictor of relapse. | [3] |
| Immunological Markers | Failure to restore antigen-specific IFN-γ production and high expression of PD-1 on CD4+ T-cells are associated with relapse. | [6][7][11] |
Experimental Protocols
Protocol 1: Microscopic Detection of Leishmania Amastigotes in Tissue Aspirates
-
Sample Collection: Obtain bone marrow or spleen aspirates using standard clinical procedures.
-
Smear Preparation: Prepare thin smears of the aspirate on clean glass slides.
-
Fixation: Air dry the smears and then fix with absolute methanol (B129727) for 5-10 minutes.
-
Staining: Stain the smears with Giemsa or Leishman stain according to the manufacturer's instructions.[2][12]
-
Microscopy: Examine the stained smears under oil immersion (1000x magnification). Identify amastigotes, which appear as small, oval bodies (2-5 µm) with a nucleus and a characteristic dot-like kinetoplast, often within macrophages.[2]
Protocol 2: Quantitative PCR (qPCR) for Leishmania DNA Detection
-
DNA Extraction: Extract DNA from whole blood, buffy coat, or tissue aspirates using a commercial DNA extraction kit.[9][13]
-
Primer and Probe Design: Use primers and a probe targeting a conserved region of the Leishmania kinetoplast DNA (kDNA) or the 18S rRNA gene.
-
qPCR Reaction: Set up the qPCR reaction using a commercial master mix, the extracted DNA, and the specific primers and probe.
-
Cycling Conditions: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[14]
-
Data Analysis: Quantify the parasite load by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from known quantities of Leishmania DNA.
Protocol 3: Flow Cytometry for PD-1 Expression on T-Cells
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with an Fc blocking reagent.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, CD8, and PD-1.
-
Include a viability dye to exclude dead cells.
-
-
Fixation: Fix the cells with 1-2% paraformaldehyde.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Determine the percentage and mean fluorescence intensity (MFI) of PD-1 expression on each T-cell subset.
Visualizations
Caption: Experimental workflow for monitoring relapse prevention in HIV-VL co-infected patients.
References
- 1. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 2. Laboratory Diagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Diagnosis of Visceral Leishmaniasis (Kala-Azar) • Microbe Online [microbeonline.com]
- 4. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 5. Flow-Cytometry Intracellular Detection and Quantification of HIV1 p24 Antigen and Immunocheckpoint Molecules in T Cells among HIV/AIDS Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole blood Assay and Visceral Leishmaniasis: Challenges and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Molecular Diagnosis of Leishmaniasis: Current Status and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Real-Time PCR Screening for Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
- 13. media.tghn.org [media.tghn.org]
- 14. Parasite Detection in Visceral Leishmaniasis Samples by Dye-Based qPCR Using New Gene Targets of Leishmania infantum and Crithidia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Direct Agglutination Test (DAT) for Visceral Leishmaniasis (VL)
Welcome to the technical support center for the Direct Agglutination Test (DAT) for the diagnosis of Visceral Leishmaniasis (VL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you overcome the limitations of the DAT and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Direct Agglutination Test (DAT) for VL?
The Direct Agglutination Test (DAT) is a serological assay used for the diagnosis of visceral leishmaniasis (VL). It detects the presence of anti-Leishmania antibodies in a patient's serum or blood. The test utilizes stained, killed promastigotes of Leishmania donovani or Leishmania infantum as an antigen.[1][2] In the presence of specific antibodies in the sample, the promastigotes agglutinate, forming a characteristic mat or film at the bottom of a microtiter plate well. In the absence of these antibodies, the promastigotes settle to form a sharp, dark blue dot.[3][4]
Q2: What are the primary limitations of the DAT for VL?
Despite its high sensitivity and specificity, the DAT has several limitations, including:
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Subjectivity in Reading Results: The interpretation of the agglutination endpoint can be subjective, leading to inter-reader variability.[3][4]
-
Long Incubation Time: The standard protocol requires an overnight incubation of about 18 hours.[1][2]
-
Requirement for Skilled Technicians: Proper performance and interpretation of the DAT require well-trained laboratory personnel.[1]
-
Cold Chain Requirement for Liquid Antigen: Liquid DAT antigen needs to be stored and transported under refrigerated conditions, which can be challenging in resource-limited settings.[1][5] Freeze-dried antigen is more stable at ambient temperatures.[5]
-
Cross-reactivity: Cross-reactions with other diseases such as cutaneous leishmaniasis, malaria, Chagas disease, and leukemia have been reported.[2]
-
Inability to Distinguish Past from Active Infection: Like other serological tests, the DAT detects antibodies that can persist for years after a cure, making it unsuitable for detecting relapse or reinfection.[6][7]
-
Reduced Sensitivity in Immunocompromised Patients: The test may show lower sensitivity in HIV-positive or other immunocompromised individuals who may have low or undetectable antibody levels.[2][6]
Q3: What is the typical sensitivity and specificity of the DAT for VL?
The DAT generally exhibits high diagnostic accuracy. A meta-analysis of multiple studies has shown a pooled sensitivity of around 95-96% and a pooled specificity of 86-97%.[1][7][8] However, the performance can vary depending on the geographical region, the type of antigen used (liquid vs. freeze-dried), and the patient population (e.g., immunocompetent vs. immunocompromised).[1][6][9]
Q4: Can the DAT be used to monitor treatment response?
No, the DAT is not suitable for monitoring treatment response. Anti-Leishmania antibodies can persist for a long time after successful treatment, so a positive DAT result does not necessarily indicate an active infection or treatment failure.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the DAT procedure.
Issue 1: High Inter-Reader or Inter-Laboratory Variability in Titer Readings
-
Possible Cause: Subjective interpretation of the endpoint, lack of standardized reading procedures, or inexperienced technicians.[3][4]
-
Solution:
-
Standardized Training: Implement comprehensive training for all technicians using pictorial guides that clearly illustrate positive, negative, and borderline results.[3]
-
Establish Clear Endpoint Criteria: Define the endpoint as the last well showing a clear mat or film of agglutination before the formation of a distinct blue dot, which is characteristic of a negative result.[3]
-
Use of Control Sera: Always include well-characterized positive and negative control sera in each test run to ensure consistency.[10][11]
-
Blinded Readings: Whenever possible, have two independent technicians read the plates without knowledge of the sample identity.
-
Issue 2: False Positive Results
-
Possible Cause:
-
Cross-reactivity: Antibodies against other pathogens (e.g., Trypanosoma cruzi) or conditions like malaria and certain malignancies can cross-react with the Leishmania antigen.[2]
-
Auto-agglutination of Antigen: Improperly prepared or stored antigen can clump on its own.
-
Poor Quality of Saline/Diluent: The quality of the saline solution used as a diluent can sometimes cause non-specific precipitation.[4]
-
-
Solution:
-
Inclusion of 2-Mercaptoethanol (2-ME) or Urea (B33335): The addition of a denaturing agent like 2-ME or urea to the serum diluent can help reduce non-specific agglutination by breaking down IgM antibodies, which are often responsible for cross-reactivity.[12][13]
-
Antigen Quality Control: Regularly check the antigen for auto-agglutination by including an antigen control well (antigen plus diluent only) with each test.[10]
-
Use High-Quality Reagents: Ensure that all reagents, including the saline diluent, are of high quality and properly prepared.
-
Issue 3: False Negative Results
-
Possible Cause:
-
Immunocompromised Patients: Patients with compromised immune systems, such as those with HIV co-infection, may have very low antibody titers that fall below the detection limit of the test.[2][6]
-
Early Stage of Infection: In the early stages of VL, antibody levels may not yet be high enough to be detected.
-
Improper Antigen Storage: Degradation of the antigen due to improper storage (e.g., temperature fluctuations for liquid antigen) can lead to a loss of sensitivity.[1]
-
Procedural Errors: Incorrect dilution of serum or antigen, or using incorrect incubation times and temperatures.
-
-
Solution:
-
Consider Alternative Tests for High-Risk Groups: For immunocompromised individuals, consider supplementing the DAT with other diagnostic methods like molecular tests (PCR) or antigen detection assays.[14][15] Combining DAT with an rK39 rapid test can also increase diagnostic reliability in HIV-positive populations.[16]
-
Strict Adherence to Protocol: Ensure that all experimental steps, including reagent preparation, dilutions, incubation, and storage, are performed according to the validated protocol.
-
Use of Freeze-Dried Antigen: In settings where a stable cold chain cannot be guaranteed, using a freeze-dried (FD-DAT) antigen is recommended as it is more thermostable.[1][5]
-
Issue 4: Antigen Instability and Short Shelf-Life
-
Possible Cause: Liquid DAT antigen is susceptible to degradation, especially at elevated temperatures, leading to a loss of reactivity and reproducibility.[1]
-
Solution:
-
Use of Freeze-Dried Antigen (FD-DAT): FD-DAT is more stable than the liquid version and does not require a strict cold chain, making it more suitable for field use.[1][5]
-
Improved Antigen Suspension Medium: The use of citrate-saline/formaldehyde (CSF) as a reconstitution and suspension medium has been shown to improve the stability of the antigen, even for expired batches.[12]
-
Data Presentation
Table 1: Performance Characteristics of DAT for VL Diagnosis
| Study Reference | Region | Sample Size | Sensitivity (%) | Specificity (%) | Cut-off Titer |
| Chappuis et al. (Meta-analysis)[6] | Endemic Settings | 2,817 cases, 6,552 controls | 94.8 | 85.9 | Variable |
| Systematic Review[7] | Global | 24 studies | 96 | 95 | Variable |
| Systematic Review[8] | Global | 30 studies | 96 | 95 | Variable |
| Nepal Study[17] | Nepal | 15 cases, 251 controls | 100 | 99.2 | ≥ 1:3,200 |
| Sudan Study[18] | Sudan | 148 suspected, 176 controls | 95.9 | 99.4 | ≥ 1:8,000 |
Table 2: Comparison of DAT with rK39 Rapid Diagnostic Test
| Feature | Direct Agglutination Test (DAT) | rK39 Immunochromatographic Test (ICT) |
| Principle | Detects antibodies to whole Leishmania promastigotes | Detects antibodies to the recombinant K39 antigen |
| Overall Sensitivity | ~95%[1] | ~94%[6] |
| Sensitivity in East Africa | Generally high | Lower than in the Indian subcontinent (~85%)[9] |
| Overall Specificity | ~86-97%[1][7] | ~91%[6] |
| Format | Microtiter plate-based, semi-quantitative | Dipstick/cassette, qualitative |
| Time to Result | ~18-24 hours[2] | 15-20 minutes |
| Equipment Required | Pipettes, microtiter plates, incubator | Minimal to none |
| Skill Level | Requires trained technician[1] | Can be performed by minimally trained staff |
| Cost | Relatively high per test[1] | Generally lower cost per test |
| Treatment Monitoring | Not suitable[6] | Not suitable |
Experimental Protocols
Protocol 1: Standard Direct Agglutination Test (Liquid Antigen)
This protocol is a generalized procedure based on common practices.
-
Serum Dilution: a. Prepare serial two-fold dilutions of the patient's serum in a V-bottom 96-well microtiter plate using a suitable diluent (e.g., saline supplemented with 0.2% gelatin).[1][19] Dilutions typically range from 1:100 to 1:102,400. b. Include a negative control well with diluent only and positive and negative control sera.
-
Addition of 2-Mercaptoethanol (2-ME): a. Add 2-ME to the diluent to a final concentration of 0.1 M to reduce non-specific agglutination.[13] Alternatively, urea can be used as a safer replacement.[12]
-
Antigen Preparation and Addition: a. Gently resuspend the liquid DAT antigen (stained, killed L. donovani promastigotes). b. Add 50 µL of the antigen suspension to each well containing the diluted serum and controls.[10]
-
Incubation: a. Cover the microtiter plate to prevent evaporation. b. Incubate the plate overnight (approximately 18 hours) at ambient temperature.[2][10]
-
Reading and Interpretation: a. Read the results visually. b. Positive Reaction: A uniform mat or a fine, pale blue film covering the bottom of the well. c. Negative Reaction: A sharp, dark blue dot or button at the center of the well bottom. d. The titer is the reciprocal of the highest serum dilution that shows a clear positive agglutination. e. A titer of ≥ 1:3,200 is commonly considered positive for active VL, although the cut-off may vary by region.[12][20]
Protocol 2: Improved DAT using Citrate-Saline/Formaldehyde (CSF) Diluent
This modified protocol aims to improve antigen stability.[12]
-
Antigen Reconstitution (for Freeze-Dried Antigen): a. Instead of normal saline, reconstitute the freeze-dried antigen with a citrate-saline/formaldehyde (CSF) solution. This acts as an anti-clumping agent and preservative.[12]
-
Serum Dilution: a. Proceed with serum dilutions as described in Protocol 1. The use of gelatin (0.2% w/v) in the diluent can replace fetal bovine serum.[21]
-
Replacement of 2-ME: a. To enhance safety, replace the hazardous β-mercaptoethanol (β-ME) with urea (e.g., 0.3% w/v) in the serum diluent.[12][21]
-
Incubation and Reading: a. Follow the incubation and reading steps as outlined in Protocol 1. The CSF-reconstituted antigen has shown good stability for over 12 months at 4°C.[12]
Visualizations
Caption: A troubleshooting workflow for addressing common issues in the DAT for VL.
Caption: A step-by-step experimental workflow for the Direct Agglutination Test.
References
- 1. ajtmh.org [ajtmh.org]
- 2. Accuracy of the direct agglutination test for diagnosis of visceral leishmaniasis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmaniasis Direct Agglutination Test: Using Pictorials as Training Materials to Reduce Inter-Reader Variability and Improve Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmaniasis Direct Agglutination Test: Using Pictorials as Training Materials to Reduce Inter-Reader Variability and Improve Accuracy | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. The direct agglutination test for diagnosis of visceral leishmaniasis under field conditions in Sudan: comparison of aqueous and freeze-dried antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serological tests for visceral leishmaniasis: Have high sensitivity, but several limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The diagnostic accuracy of direct agglutination test for serodiagnosis of human visceral leishmaniasis: a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic Accuracy of the Direct Agglutination Test for Human Visceral Leishmaniasis: A Systematic Review - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 9. Rapid tests for the diagnosis of visceral leishmaniasis in patients with suspected disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Evaluation of the Performance of Direct Agglutination Test on Filter Paper Blood Sample for the Diagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local Production of a Liquid Direct Agglutination Test as a Sustainable Measure for Control of Visceral Leishmaniasis in Sudan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajtmh.org [ajtmh.org]
- 13. Improvement of a direct agglutination test for field studies of visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Testing and Diagnosis for Leishmaniasis | Leishmaniasis | CDC [cdc.gov]
- 15. Diagnosis of visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct agglutination test: Evolution and significance as a simple and safe alternative to tissue aspiration procedures in the diagnosis of visceral leishmaniasis | PLOS One [journals.plos.org]
- 17. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 18. semanticscholar.org [semanticscholar.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Direct agglutination test: Evolution and significance as a simple and safe alternative to tissue aspiration procedures in the diagnosis of visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modifications in a Reference Freeze-Dried Direct Agglutination Test to Improve Visceral Leishmaniasis Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability and Reliability of rK39 Diagnostic Kits in Tropical Environments
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability and performance of rK39 rapid diagnostic tests (RDTs) in the challenging conditions of tropical climates. Adherence to these guidelines is critical for accurate diagnosis of visceral leishmaniasis (VL).
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that affect the stability of rK39 RDTs in tropical climates?
A1: The two primary environmental factors are high temperature and high humidity.[1][2] Most rK39 RDTs are designed to be stored within a temperature range of 4-30°C.[1][3] Exposure to temperatures exceeding this range can accelerate the degradation of the biological components of the test, such as the rK39 antigen and the antibodies, leading to reduced sensitivity and a shorter shelf life.[1][4] Similarly, high humidity can compromise the integrity of the test strip if the pouch is damaged or left open, causing the reagents to degrade rapidly.[1]
Q2: How can I ensure the quality of rK39 RDTs upon delivery and during storage?
A2: Proper supply chain management and storage are crucial.[1][3] Upon receiving a shipment, immediately move the kits to a cool, shaded, and dry storage location.[3][5] If possible, use a temperature-controlled room.[5] Regularly monitor and record the temperature of the storage area.[5] Always follow the "first-to-expire, first-out" (FEFO) principle to ensure that older kits are used before newly delivered ones.[3] Never use expired RDTs.[3]
Q3: What does an invalid test result look like, and what are the common causes?
A3: An invalid result is indicated by the absence of the control line, regardless of whether the test line appears.[1][6] The most common reasons for an invalid result include:
-
Improper test procedure: Not adding the correct volume of buffer or sample.
-
Kit degradation: The reagents on the strip may have degraded due to exposure to excessive heat or humidity.[1]
-
Manufacturing defect: Although less common, this is a possibility.
In the event of an invalid result, the test should be repeated with a new test strip and a fresh sample.[1][6]
Q4: Can a faint test line be considered a positive result?
A4: Yes, even a faint test line should be interpreted as a positive result, indicating the presence of antibodies against the rK39 antigen.[1][6] The intensity of the test line can vary depending on the concentration of antibodies in the sample.[6]
Q5: What is the recommended timeframe for reading the test results?
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of rK39 RDTs in the field.
| Problem | Possible Causes | Recommended Actions |
| False Negative Result | 1. Low Antibody Titer: The patient may be in the early stages of infection.[7] 2. Reduced Kit Sensitivity: The kit may have been exposed to high temperatures, leading to reagent degradation.[1][4] 3. Immunocompromised Patient: Patients with conditions like HIV may have a weaker antibody response.[1] 4. Incorrect Sample Type: Using whole blood when the test is optimized for serum might reduce sensitivity for low-titer samples.[7] | 1. If clinical suspicion remains high, re-test after 2-3 weeks.[7] 2. Review storage conditions and ensure kits are stored within the recommended temperature range. 3. For immunocompromised patients, consider supplementary diagnostic methods.[1] 4. Always refer to the manufacturer's instructions for the appropriate sample type. |
| No Control Line Appears (Invalid Test) | 1. Procedural Error: Insufficient sample or buffer volume. 2. Expired or Improperly Stored Kit: Reagents may be degraded.[1] | 1. Repeat the test with a new kit, ensuring the correct procedure is followed.[1][6] 2. Discard the batch of kits if the problem persists and report it to the manufacturer. |
| Faint or Unclear Test/Control Lines | 1. Deterioration of Kit Components: Exposure to heat and humidity can affect the clarity of the lines.[1] 2. Insufficient Sample Migration: This can be due to a procedural error. | 1. Ensure the test pouch is only opened immediately before use.[1] 2. Verify that the correct volume of buffer has been added to facilitate proper sample flow. |
| Inconsistent Results Between Different Batches | 1. Lot-to-Lot Variability: Manufacturing differences can exist between batches.[8] 2. Different Storage Conditions: One batch may have been exposed to adverse conditions while the other was not. | 1. Perform quality control checks on new batches using known positive and negative controls. 2. Maintain a detailed log of storage conditions for each batch. |
Experimental Protocols
Protocol for Accelerated Stability Testing of rK39 RDTs
This protocol is designed to assess the heat stability of rK39 RDTs by exposing them to elevated temperatures over a defined period.
Objective: To evaluate the performance of rK39 RDTs after incubation at temperatures that simulate tropical conditions.
Materials:
-
rK39 RDT kits from the same batch
-
Incubators set at 35°C and 45°C[4]
-
Validated positive and negative control samples (e.g., quality control panels, well-characterized patient sera)
-
Standard laboratory equipment for handling samples (pipettes, timers, etc.)
Methodology:
-
Baseline Testing (Day 0):
-
Select a set of RDTs from a single batch.
-
Test known positive (high, medium, and low titer) and negative control samples according to the manufacturer's instructions.
-
Record the results, including the intensity of the test and control lines. This will serve as the baseline performance.
-
-
Incubation:
-
Place a subset of the RDTs in an incubator at 35°C.
-
Place another subset in a separate incubator at 45°C.[4]
-
Ensure the kits remain in their original, sealed pouches.
-
-
Time-Point Testing:
-
At predetermined intervals (e.g., Day 7, Day 14, Day 30, Day 60), remove a set of RDTs from each incubator.[4]
-
Allow the tests to return to room temperature for at least 30 minutes before use.
-
Test the same positive and negative control samples as used for the baseline testing.
-
Record the results meticulously.
-
-
Data Analysis:
-
Compare the results from the incubated kits to the baseline results.
-
Note any decrease in the intensity of the test line for positive samples or any occurrence of false negative or invalid results.
-
Summarize the findings in a table to show the degradation profile at each temperature and time point.
-
Quantitative Data Summary
| Temperature | Time Point | Performance vs. Baseline (Low Titer Positive Control) | Performance vs. Baseline (High Titer Positive Control) |
| 35°C | Day 7 | No significant change | No significant change |
| Day 14 | Slight decrease in line intensity | No significant change | |
| Day 30 | Faint line / Potential false negative | Slight decrease in line intensity | |
| Day 60 | False negative | Faint line | |
| 45°C | Day 7 | Faint line / Potential false negative | Slight decrease in line intensity |
| Day 14 | False negative | Faint line | |
| Day 30 | False negative | Faint line / Potential false negative | |
| Day 60 | False negative | False negative |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific RDT brand and formulation.
Visualizations
Experimental Workflow for Accelerated Stability Testing
Caption: Workflow for assessing rK39 RDT heat stability.
Troubleshooting Logic for an Invalid rK39 Test Result
Caption: Troubleshooting steps for an invalid rK39 RDT result.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. mdpi.com [mdpi.com]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 7. Diagnosis of Visceral Leishmaniasis in Bihar India: Comparison of the rK39 Rapid Diagnostic Test on Whole Blood Versus Serum | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Drug Delivery to Macrophages for Visceral Leishmaniasis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel therapeutic strategies for visceral leishmaniasis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My nanoparticle formulation is showing high toxicity to macrophages in vitro. What are the possible causes and solutions?
A1: High cytotoxicity is a common issue. Consider the following troubleshooting steps:
-
Inherent Toxicity of Components: The drug itself, the nanoparticle material (e.g., polymer, lipid), or surfactants used in the formulation can be inherently toxic at the tested concentrations.
-
Solution: Perform a dose-response analysis for each component of your formulation to identify the cytotoxic agent. Consider using more biocompatible materials or reducing the concentration of toxic components.[1] Encapsulating drugs within nanoparticles can often reduce their cytotoxicity compared to the free drug.[1]
-
-
Particle Characteristics: Nanoparticle size, surface charge, and surface chemistry can significantly influence cytotoxicity.
-
Solution: Characterize your nanoparticles thoroughly. Very small nanoparticles (<10 nm) or highly cationic nanoparticles can sometimes induce more significant cellular stress. Optimizing the particle size to the range of 50-200 nm for macrophage uptake and modifying the surface charge to be neutral or slightly negative can reduce toxicity.[2]
-
-
Contamination: Endotoxin (B1171834) contamination from glassware, reagents, or the nanoparticles themselves can induce a strong inflammatory response in macrophages, leading to cell death.[3]
-
Solution: Use pyrogen-free labware and reagents. Test your nanoparticle formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[3]
-
Q2: I am observing low uptake of my drug-loaded nanoparticles by macrophages. How can I improve this?
A2: Inefficient nanoparticle uptake can be due to several factors related to both the nanoparticles and the experimental setup.
-
Particle Size and Surface Properties: Macrophages preferentially phagocytose particles in a specific size range. Opsonization, the process of proteins coating the nanoparticles in serum-containing media, can also influence uptake.
-
Solution: Aim for a particle size between 50 nm and 500 nm, as this range is generally optimal for macrophage uptake.[4] Surface modification with specific ligands can enhance active targeting. For instance, mannose-functionalized nanoparticles can target the mannose receptors highly expressed on macrophages.[1]
-
-
Macrophage Activation State: The phenotype of your macrophages (e.g., M1 vs. M2) can influence their phagocytic capacity.
-
Experimental Conditions: The cell density, nanoparticle concentration, and incubation time are critical parameters.
Q3: The drug release from my nanoparticles inside the macrophage is too slow/fast. How can I modulate the release kinetics?
A3: Controlling the drug release profile is crucial for therapeutic efficacy.
-
Nanoparticle Composition: The type of polymer or lipid used and the method of drug encapsulation will dictate the release rate.
-
Solution: For slower release, consider using polymers with a slower degradation rate or a more crystalline structure. For faster release, more porous or rapidly degrading materials can be used. The drug's interaction with the nanoparticle matrix (e.g., hydrophobic or electrostatic interactions) also plays a significant role.
-
-
Intracellular Environment: The acidic environment of the phagolysosome (pH 4.5-5.0) can be exploited to trigger drug release.
-
Solution: Design pH-sensitive nanoparticles that destabilize and release their cargo in acidic conditions. This can be achieved by incorporating pH-responsive polymers or lipids into your formulation.
-
Troubleshooting Guides
Guide 1: In Vitro Anti-leishmanial Drug Screening
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in parasite infection rates in macrophages. | Inconsistent parasite viability or infectivity. Variation in macrophage cell density or health. | Ensure you are using stationary-phase promastigotes for infection, as they are more infective. Standardize the parasite-to-macrophage ratio (multiplicity of infection, MOI). Seed macrophages at a consistent density and ensure they are healthy and adherent before infection.[9] |
| Discrepancy between results from axenic amastigote and intramacrophage assays. | The host cell environment influences drug efficacy. The drug may not effectively penetrate the macrophage or the parasitophorous vacuole. | While axenic amastigote assays are useful for initial screening, the intramacrophage model is more physiologically relevant.[9] Investigate the cellular uptake and intracellular trafficking of your drug or nanoparticle formulation. |
| Difficulty in quantifying intracellular amastigotes accurately. | Manual counting using Giemsa staining is laborious and prone to user bias. | Consider using reporter gene assays (e.g., luciferase or GFP-expressing parasites) for a more high-throughput and quantitative analysis.[9] |
Guide 2: In Vivo Efficacy Studies in Murine Models
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent parasite burden in control animals. | Variation in the infectivity of the parasite inoculum. Differences in the mouse strain, age, or sex. | Use a standardized inoculum of freshly transformed amastigotes or stationary-phase promastigotes from a low-passage culture. Use age- and sex-matched mice from a well-characterized strain (e.g., BALB/c for susceptibility or C57BL/6 for a more resistant phenotype).[10] |
| Toxicity and adverse effects of the treatment. | High dose of the drug or nanoparticle formulation. Off-target accumulation of the delivery system. | Perform a maximum tolerated dose (MTD) study before the efficacy experiment. Evaluate the biodistribution of your nanoparticles to identify any unintended accumulation in organs like the kidneys or lungs.[11] |
| Lack of correlation between in vitro and in vivo efficacy. | Poor pharmacokinetic properties of the formulation (e.g., rapid clearance). The immune response in the animal model affects the drug's efficacy. | Conduct pharmacokinetic studies to determine the circulation half-life and biodistribution of your formulation. Analyze the immune response in treated animals (e.g., cytokine profiles, macrophage polarization) to understand the immunomodulatory effects of your treatment.[11] |
Quantitative Data Summary
Table 1: Comparative Efficacy of Different Amphotericin B Formulations against Visceral Leishmaniasis in BALB/c Mice
| Formulation | Dose (mg/kg) | Parasite Load Reduction (Liver) (%) | Parasite Load Reduction (Spleen) (%) | Reference |
| Free Amphotericin B | 1 | ~50 | ~40 | [11] |
| Liposomal Amphotericin B (AmBisome®) | 5 | >95 | >95 | [11][12] |
| Polymeric Micelle Amphotericin B | 5 | >95 | >95 | [11] |
Table 2: In Vitro IC50 Values of Antileishmanial Drugs against L. donovani Amastigotes
| Drug | Delivery System | IC50 (µg/mL) | Reference |
| Amphotericin B | Free drug | 0.05 - 0.2 | [1] |
| Amphotericin B | Solid Lipid Nanoparticles | 0.02 - 0.1 | [1] |
| Miltefosine | Free drug | 0.5 - 2.0 | [13] |
| Miltefosine | Lipid Nanoparticles | 0.2 - 1.0 | [13] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Uptake of Nanoparticles
-
Cell Culture: Seed RAW 264.7 or J774A.1 macrophages in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Preparation: Disperse the fluorescently labeled nanoparticles in serum-free cell culture medium at various concentrations.
-
Uptake Assay: Remove the culture medium from the cells and add the nanoparticle suspensions. Incubate for a predetermined time (e.g., 1, 2, 4, and 24 hours).
-
Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized particles.
-
Quantification:
-
Fluorometry: Lyse the cells with a suitable lysis buffer and measure the fluorescence intensity using a plate reader. Create a standard curve to correlate fluorescence with nanoparticle concentration.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell stripper, resuspend them in PBS, and analyze the fluorescence per cell using a flow cytometer.
-
Confocal Microscopy: For qualitative analysis, grow the cells on glass coverslips, perform the uptake assay, and then fix and mount the cells for imaging.
-
Protocol 2: Assessment of Nanoparticle Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the nanoparticles for 24 or 48 hours. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for developing macrophage-targeted drug delivery systems.
References
- 1. Drug delivery strategies for therapy of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between Macrophages and Nanoparticles: In Vitro 3D Cultures for the Realistic Assessment of Inflammatory Activation and Modulation of Innate Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Development of Nano-Drug Delivery to Target Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmaniasis: Immune Cells Crosstalk in Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Macrophage Polarization in Leishmaniasis: Broadening Horizons [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Understanding Resistance vs. Susceptibility in Visceral Leishmaniasis Using Mouse Models of Leishmania infantum Infection [frontiersin.org]
- 11. Comparing the therapeutic efficacy of different amphotericin B-carrying delivery systems against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precision Medicine in Control of Visceral Leishmaniasis Caused by L. donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MACROPHAGE TARGETING: A STRATEGY FOR LEISHMANIASIS SPECIFIC DELIVERY | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Miltefosine and Liposomal Amphotericin B for the Treatment of Kala-azar
For Researchers, Scientists, and Drug Development Professionals
Kala-azar, also known as visceral leishmaniasis (VL), is a severe parasitic disease that remains a significant public health concern in various parts of the world. The landscape of its treatment has evolved considerably, with miltefosine (B1683995) and liposomal amphotericin B emerging as two of the most critical therapeutic agents. This guide provides an objective comparison of their efficacy, supported by data from key clinical studies, to inform research and development in this field.
Executive Summary
Both miltefosine, the only oral medication for visceral leishmaniasis, and liposomal amphotericin B, an intravenous formulation with an improved safety profile over conventional amphotericin B, are effective treatments for this compound-azar.[1][2] Clinical trials have demonstrated high cure rates for both drugs. However, their efficacy can be influenced by geographical region, parasite resistance, and patient characteristics. Notably, combination therapy, particularly a single dose of liposomal amphotericin B followed by a short course of miltefosine, has shown significant promise in increasing cure rates, reducing treatment duration, and potentially mitigating the development of drug resistance.[3][4][5]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the quantitative data from pivotal clinical trials comparing the efficacy of miltefosine and liposomal amphotericin B, both as monotherapies and in combination, for the treatment of visceral leishmaniasis and its sequel, post-kala-azar dermal leishmaniasis (PKDL).
Visceral Leishmaniasis (this compound-azar)
| Treatment Regimen | Initial Cure Rate | Definitive Cure Rate (at 6 months) | Relapse Rate | Study Population | Reference |
| Miltefosine Monotherapy (2.5 mg/kg/day for 28 days) | 100% | 82.6% | 17.4% | India | [4][5] |
| Liposomal Amphotericin B (single dose of 10 mg/kg) | - | 91% | - | India | [4] |
| Liposomal Amphotericin B (single dose of 5 mg/kg) | - | 91% | - | India | [3] |
| Liposomal Amphotericin B (single dose) + Miltefosine (10-14 days) | 100% | 96-98% | 0% | India | [3][4] |
| Amphotericin B Deoxycholate | 100% | 97% | 0% | India | [6] |
Post-Kala-Azar Dermal Leishmaniasis (PKDL)
| Treatment Regimen | Initial Cure Rate | Final Cure Rate (at 12 months) | Relapse Rate | Study Population | Reference |
| Miltefosine (100 mg/day for 12 weeks) | 100% | 86.9% | 13% | India | [7][8] |
| Liposomal Amphotericin B (30 mg/kg total dose) | 98% | 74.5% | 25.5% | India | [7][8] |
| Miltefosine Monotherapy (100 mg/day for 90 days) | - | - | 25% (at 18 months) | India | [9] |
| Liposomal Amphotericin B + Miltefosine (45 days) | - | 100% | 0% | India | [9] |
Experimental Protocols: A Closer Look at the Methodologies
The data presented above are derived from randomized controlled trials. Understanding the methodologies of these studies is crucial for interpreting the results accurately.
Study on Visceral Leishmaniasis in India
A key study compared miltefosine monotherapy with a combination of a single dose of liposomal amphotericin B and a shorter course of miltefosine.[4][5][10]
-
Study Design: Randomized, open-label, parallel-group trial.
-
Participants: 144 patients diagnosed with visceral leishmaniasis.
-
Treatment Arms:
-
Group A (Miltefosine Monotherapy): Miltefosine administered at a dose of 2.5 mg/kg/day for 28 days.[4][10]
-
Group B (Combination Therapy): A single intravenous infusion of an Indian preparation of liposomal amphotericin B (Fungisome™) at a dose of 7.5 mg/kg, followed by oral miltefosine at 2.5 mg/kg/day for 14 days.[4][10]
-
-
Follow-up: Patients were monitored for 5 years to assess for any relapse and the development of PKDL.[4][5]
Study on Post-Kala-Azar Dermal Leishmaniasis
A randomized, open-label study was conducted to compare the efficacy of miltefosine and liposomal amphotericin B for the treatment of PKDL.[7][8]
-
Study Design: Randomized, open-label, parallel-group study.[7]
-
Participants: 100 patients with post-kala-azar dermal leishmaniasis, aged between 5 and 65 years.[7][8]
-
Treatment Arms:
-
Follow-up: Patients were followed up at 3, 6, and 12 months after the completion of treatment.[7][8]
Visualizing the Research and Treatment Pathways
To further elucidate the experimental process and the logical flow of treatment decisions, the following diagrams are provided.
Caption: A typical experimental workflow for a comparative clinical trial of this compound-azar treatments.
Caption: A logical flow for selecting a treatment regimen for visceral leishmaniasis.
Conclusion
The choice between miltefosine and liposomal amphotericin B for the treatment of this compound-azar is nuanced. While both are effective, combination therapy with liposomal amphotericin B and miltefosine appears to offer superior long-term outcomes for visceral leishmaniasis, with a lower relapse rate.[4][5] For PKDL, miltefosine monotherapy has shown better efficacy than liposomal amphotericin B monotherapy in some studies, although combination therapy also demonstrates excellent results with no relapses.[7][8][9]
Future research should continue to explore optimal combination regimens, including shorter durations and different dosing schedules, to enhance efficacy, improve patient adherence, and combat the threat of emerging drug resistance. The development of new, safe, and effective oral therapies remains a high priority for the global effort to eliminate this compound-azar.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 3. academic.oup.com [academic.oup.com]
- 4. Combination Therapy Against Indian Visceral Leishmaniasis with Liposomal Amphotericin B (FungisomeTM) and Short-Course Miltefosine in Comparison to Miltefosine Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy Against Indian Visceral Leishmaniasis with Liposomal Amphotericin B (FungisomeTM) and Short-Course Miltefosine in Comparison to Miltefosine Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A randomized, open-label study to evaluate the efficacy and safety of liposomal amphotericin B (AmBisome) versus miltefosine in patients with post-kala-azar dermal leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, open-label study to evaluate the efficacy and safety of liposomal amphotericin B (AmBisome) versus miltefosine in patients with post-kala-azar dermal leishmaniasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Assessing the Efficacy and Safety of Liposomal Amphotericin B and Miltefosine in Combination for Treatment of Post this compound-Azar Dermal Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to New Biomarkers for Early Visceral Leishmaniasis Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of visceral leishmaniasis (VL) is critical for timely treatment and reducing disease transmission. While established methods like the rK39 immunochromatographic test (ICT) and quantitative PCR (qPCR) are widely used, they possess limitations in distinguishing active from past infections and in resource-limited settings, respectively. This guide provides an objective comparison of emerging biomarkers—urinary antigens and host immune response markers—against current diagnostic standards, supported by experimental data and detailed protocols.
Performance of New vs. Established Diagnostic Biomarkers
The diagnostic landscape of visceral leishmaniasis (VL) is evolving, with new biomarkers showing promise in addressing the limitations of existing tests. This section compares the performance of emerging urinary antigen and cytokine/chemokine-based assays with the widely used rK39 rapid diagnostic test and quantitative PCR (qPCR).
Urinary Antigen-Based Assays
The detection of Leishmania-specific antigens in urine is a non-invasive approach that holds significant potential for diagnosing active VL. Recent studies have focused on both crude and specific recombinant protein antigens.
| Biomarker/Test | Methodology | Sensitivity | Specificity | Sample Size (VL Patients/Controls) | Key Findings & Limitations |
| New: Multiplex Protein ELISA | mAb-based capture ELISA for 6 L. infantum/donovani proteins | 93%[1] | 100%[1] | 69 VL / 65+ Controls[1] | High specificity, promising for active disease diagnosis. Requires further large-scale validation. |
| New: rKRP42 Antigen ELISA | ELISA for IgG against recombinant KRP42 in urine | Not specified for diagnosis, predictive value assessed | Not specified for diagnosis | 585 initially healthy individuals in a longitudinal study | High urinary IgG titers (≥ 1,000 U) predicted clinical VL development in 95.5% of cases. More a prognostic/predictive marker. |
| New: IgG ELISA (Acetone-Treated Antigen) | ELISA for anti-L. donovani IgG in urine | 95.0%[2] | 95.3%[2] | 60 VL / 214 Controls[2] | Improved performance over crude antigen. As it detects antibodies, may not differentiate active from past infection. |
| Established: rK39 ICT (Urine) | Immunochromatographic strip test | 95% - 98.0% | 93.3% - 95.5% | 100 VL / 75 Controls & 100 VL / 200 Controls | Non-invasive alternative to serum-based rK39. Performance can be comparable to serum test. |
| Established: rK39 ICT (Serum) | Immunochromatographic strip test | ~94% (meta-analysis) | ~89% (meta-analysis) | Meta-analysis of 13 studies | Widely used, simple, and rapid. Cannot distinguish between active and past infections, and specificity can vary.[3] |
Host Immune Response-Based Assays
Measuring host cytokines and chemokines in response to Leishmania antigens can provide insights into the host's immune status and potentially identify active infections.
| Biomarker/Test | Methodology | Sensitivity | Specificity | Sample Size (Asymptomatic/Controls) | Key Findings & Limitations |
| New: IP-10 | Whole blood stimulation with Leishmania antigen, followed by cytokine measurement | 98.2% (L. infantum), 91.7% (L. donovani) | Not explicitly stated, but high AUC values reported | 55 L. infantum / 12 L. donovani asymptomatic individuals | An accurate global marker for identifying asymptomatic individuals exposed to Leishmania.[4] |
| New: MIG | Whole blood stimulation with Leishmania antigen, followed by cytokine measurement | Not explicitly stated for L. infantum, 100% (L. donovani) | Not explicitly stated, 100% (L. donovani) | 55 L. infantum / 12 L. donovani asymptomatic individuals | A highly sensitive and specific marker for contact with L. donovani.[4] |
| Established: qPCR (Blood) | Real-time PCR for Leishmania kDNA | 97.9% - 100%[5] | 87.5% - 100%[5][6] | Varies by study | Highly sensitive and specific, considered a gold standard for confirming active infection. Requires laboratory infrastructure and trained personnel. |
Experimental Protocols
Capture ELISA for Urinary Antigen Detection
This protocol is adapted from a method for detecting a specific Leishmania urinary antigen using a monoclonal antibody.
Materials:
-
96-well microtiter plates (e.g., Immulon II)
-
Rabbit anti-promastigote IgG
-
Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20, pH 7.4 - PBST)
-
Urine samples (from patients and controls)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated anti-leishmanial monoclonal antibody
-
Streptavidin-HRP conjugate
-
Chromogen/substrate solution (e.g., ABTS with H₂O₂)
-
Stop solution (if required)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL/well of rabbit anti-promastigote IgG at a concentration of 5 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with PBST.
-
Blocking: Add 200 µL/well of blocking buffer to prevent non-specific binding. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample Incubation: Add 100 µL of undiluted urine samples to the respective wells. Include positive and negative controls. Incubate for 1.5 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Detection Antibody: Add 100 µL/well of the biotinylated anti-leishmanial monoclonal antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Enzyme Conjugate: Add 100 µL/well of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the plate five times with PBST.
-
Substrate Addition: Add 100 µL/well of the chromogen/substrate solution. Incubate at room temperature for 45 minutes or until sufficient color development.
-
Reading: Measure the optical density (OD) at the appropriate wavelength (e.g., 415 nm for ABTS).
Quantitative PCR (qPCR) for Leishmania donovani DNA in Blood
This protocol provides a general framework for the TaqMan-based qPCR detection of Leishmania kinetoplast DNA (kDNA).
Materials:
-
DNA extraction kit for blood
-
TaqMan Gene Expression Master Mix (2X)
-
Forward and reverse primers specific for L. donovani kDNA
-
TaqMan probe with a fluorescent reporter and quencher
-
PCR-grade water
-
qPCR instrument (e.g., Biorad CFX96)
-
DNA from patient and control blood samples
-
Standard curve DNA (e.g., serial dilutions of L. donovani genomic DNA)
Procedure:
-
DNA Extraction: Extract total DNA from whole blood or buffy coat samples using a commercial kit according to the manufacturer's instructions.
-
Reaction Setup: Prepare the qPCR reaction mix in a final volume of 20 µL. For each reaction, combine:
-
10 µL of TaqMan Gene Expression Master Mix (2X)
-
1 µL of the pre-ordered primer-probe mix (or individual primers and probe to their final optimized concentration)
-
5 µL of template DNA
-
4 µL of PCR-grade water
-
-
qPCR Program: Run the samples on a qPCR instrument with the following thermal cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis:
-
Generate a standard curve using the serial dilutions of known quantities of Leishmania DNA.
-
Quantify the parasite load in each patient sample by interpolating its quantification cycle (Cq) value against the standard curve.
-
A sample is considered positive if its Cq value is below a validated cutoff (e.g., < 36), and negative controls show no amplification.[7]
-
Visualizing Pathways and Workflows
Host Immune Response in Visceral Leishmaniasis
The outcome of Leishmania infection is largely determined by the balance between Th1 (cell-mediated) and Th2 (humoral) immune responses. A dominant Th1 response is associated with parasite control and resolution of the infection, while a dominant Th2 response is linked to disease progression.
Caption: Th1/Th2 signaling pathway in visceral leishmaniasis.
Experimental Workflow for Biomarker Validation
The validation of a new diagnostic biomarker typically follows a multi-stage process, from initial discovery to clinical validation.
Caption: General experimental workflow for biomarker validation.
References
- 1. ELISA with Recombinant rKRP42 Antigen Using Urine Samples: A Tool for Predicting Clinical Visceral Leishmaniasis Cases and Its Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis of Visceral Leishmaniasis by Enzyme-Linked Immunosorbent Assay Using Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Real-Time PCR Assay for Detection and Quantification of Leishmania (Viannia) Organisms in Skin and Mucosal Lesions: Exploratory Study of Parasite Load and Clinical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of Quantitative PCR in the Diagnosis and Evaluating Treatment Efficacy of Leishmaniasis [frontiersin.org]
- 7. Simplified molecular diagnosis of visceral leishmaniasis: Laboratory evaluation of miniature direct-on-blood PCR nucleic acid lateral flow immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Splenic Versus Bone Marrow Aspirates for the Diagnosis of Visceral Leishmaniasis
A definitive diagnosis of visceral leishmaniasis (VL), a life-threatening parasitic disease, hinges on the microscopic identification of Leishmania amastigotes in tissue samples. For decades, splenic and bone marrow aspirates have been the primary specimens for this purpose. This guide provides a comprehensive comparison of these two diagnostic methods, evaluating their performance, procedural details, and associated risks to aid researchers and clinicians in making informed decisions.
Performance Data: A Head-to-Head Comparison
The diagnostic accuracy of splenic and bone marrow aspirates is a critical factor in the management of VL. The following table summarizes key performance indicators from various studies, highlighting the generally superior sensitivity of splenic aspiration.
| Diagnostic Parameter | Splenic Aspirate | Bone Marrow Aspirate | Source(s) |
| Sensitivity | 90% - 99% | 52% - 85% | [1][2][3][4][5][6] |
| 93% | 95.4% (with extended examination) | [7][8][9] | |
| 92% (compared to splenic aspirate) | 72% | [1][2] | |
| 76% (intercostal route, first aspiration) | 46% (first aspiration) | [10] | |
| Specificity | Approaching 100% | High (quantitative data not consistently reported) | [2] |
| Patient Acceptability | 96% (less painful) | Lower than splenic aspirate | [1][2] |
Note: The sensitivity of bone marrow aspiration can be significantly increased with meticulous and prolonged microscopic examination of the smear.[7][8][9]
Experimental Workflows and Logical Comparison
The following diagrams illustrate the general experimental workflow for VL diagnosis using tissue aspirates and the logical relationship in comparing the two methods.
Caption: Experimental workflow for VL diagnosis using splenic or bone marrow aspirates.
Caption: Logical comparison of splenic and bone marrow aspirates for VL diagnosis.
Experimental Protocols
The definitive diagnosis of VL through microscopic examination of splenic or bone marrow aspirates involves a series of standardized steps. While specific institutional protocols may vary, the core methodology is as follows:
Patient Selection and Preparation
-
Inclusion Criteria: Patients presenting with clinical signs suggestive of VL, such as prolonged fever, splenomegaly, and weight loss, residing in or with a travel history to endemic areas are considered for the procedure.
-
Informed Consent: A thorough explanation of the procedure, including potential risks and benefits, is provided to the patient or their legal guardian, and written informed consent is obtained.
-
Pre-procedural Assessment: Coagulation status (platelet count, prothrombin time) is assessed to minimize bleeding risks, especially for splenic aspiration.
Sample Collection
Splenic Aspiration:
-
Positioning: The patient is placed in the supine position.
-
Site Preparation: The skin over the spleen is cleaned with an antiseptic solution.
-
Aspiration: A fine-gauge needle attached to a syringe is inserted into the spleen, either through an intercostal or abdominal route. A small amount of splenic tissue is aspirated.[10] The procedure is typically quick.[2][11]
-
Post-procedure Monitoring: The patient is monitored for any signs of complications, such as hemorrhage.[2]
Bone Marrow Aspiration:
-
Positioning: The patient is usually positioned in the prone or lateral decubitus position.
-
Site Preparation: The posterior iliac crest is the most common site for aspiration. The overlying skin is sterilized.
-
Anesthesia: Local anesthesia is administered to numb the skin and periosteum.
-
Aspiration: A bone marrow aspiration needle is introduced into the marrow cavity, and a small amount of marrow is aspirated. This procedure is often reported to be more painful than splenic aspiration.[1][2]
Smear Preparation and Staining
-
Smear Preparation: Thin films of the aspirate are made on at least three clean glass slides immediately after collection to prevent clotting.[7]
-
Fixation: The smears are air-dried and then fixed with methanol.
-
Staining: The slides are stained with Giemsa or Leishman stain to visualize the cellular components and parasites.[3]
Microscopic Examination
-
Identification of Amastigotes: The stained smears are examined under a light microscope using an oil immersion lens. Leishmania amastigotes (Leishman-Donovan bodies) are identified as small, oval bodies with a distinct nucleus and a smaller, rod-shaped kinetoplast.[3] They are typically found within macrophages or, less commonly, extracellularly.
-
Parasite Grading: The parasite density can be graded using a logarithmic scale, which can be useful for monitoring treatment response.[3]
-
Duration of Examination: For bone marrow smears, a prolonged examination time (up to 60 minutes) can significantly increase the diagnostic sensitivity.[7][8][9]
Discussion and Conclusion
The choice between splenic and bone marrow aspiration for the diagnosis of VL involves a trade-off between diagnostic sensitivity and procedural safety. Splenic aspiration consistently demonstrates higher sensitivity, often considered the gold standard for parasitological confirmation.[2][3] However, it carries a small but significant risk of life-threatening hemorrhage and should only be performed by experienced personnel in settings with access to surgical and blood transfusion facilities.[2][3]
Bone marrow aspiration is a safer alternative, but its sensitivity is generally lower.[4][7][8][9] This can lead to false-negative results, potentially delaying crucial treatment. It is important to note that the sensitivity of bone marrow examination can be enhanced by a more thorough and time-consuming microscopic evaluation.
References
- 1. Sensitivity of splenic and bone marrow aspirate study for diagnosis of kala-azar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Diagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Molecular Tools for Diagnosis of Visceral Leishmaniasis: Systematic Review and Meta-Analysis of Diagnostic Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Late Diagnosis of Visceral Leishmaniasis Using Tru-Cut Biopsy of the Spleen and Malaria Co-Infection – A Diagnostic Challenge: A Case Report in Somalia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity of bone marrow aspirates in the diagnosis of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajtmh.org [ajtmh.org]
- 10. A comparison of intercostal and abdominal routes of splenic aspiration and bone marrow aspiration in the diagnosis of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Splenic aspiration in the diagnosis and follow up of this compound-azar - Publications of the IAS Fellows [repository.ias.ac.in]
- 12. A Correlative Study of Splenic Parasite Score and Peripheral Blood Parasite Load Estimation by Quantitative PCR in Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Case report: Diagnosis of visceral leishmaniasis using metagenomic next-generation sequencing and bone marrow smear [frontiersin.org]
- 14. Comparison of PCR with direct examination of bone marrow aspiration, myeloculture, and serology for diagnosis of visceral Leishmaniasis in immunocompromised patients - PMC [pmc.ncbi.nlm.nih.gov]
Immune Response in Leishmania Infection: A Comparative Guide for Symptomatic vs. Asymptomatic Cases
For Researchers, Scientists, and Drug Development Professionals
Leishmania infection presents a complex spectrum of clinical outcomes, ranging from asymptomatic, self-resolving infections to severe, potentially fatal visceral or disfiguring cutaneous and mucocutaneous diseases. The host's immune response is the primary determinant of this clinical dichotomy. Understanding the immunological mechanisms that lead to protection in asymptomatic individuals versus pathology in symptomatic patients is critical for the development of effective vaccines and immunotherapies. This guide provides an objective comparison of the immune responses in these two states, supported by experimental data and detailed methodologies.
At a Glance: Key Immunological Differences
The fundamental difference lies in the nature and balance of the immune response. Asymptomatic infection is characterized by a well-regulated, parasite-controlling Th1-dominant cellular immunity. In contrast, symptomatic disease is often associated with an uncontrolled inflammatory response, a mixed Th1/Th2 cytokine profile, and a significant humoral response that is non-protective.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the immune response between asymptomatic and symptomatic Leishmania infections, compiled from various human and canine studies.
Table 1: Cellular Immune Response
| Immune Cell Population | Asymptomatic Infection | Symptomatic Infection | Species Context |
| CD4+ T Cells | Increased numbers, produce IFN-γ and IL-2.[1][2] A unique population producing both IFN-γ and IL-5 has been noted.[1][2] | Often show signs of exhaustion; produce a mix of Th1 and Th2 cytokines. | Human, Canine |
| CD8+ T Cells | Increased numbers, produce high amounts of IFN-γ, associated with resistance.[1][2] | Lower IFN-γ production, may show increased activation and senescence markers (in HIV co-infection).[3] | Human |
| Lymphocyte Proliferation | Strong proliferative response to Leishmania antigens.[4][5] | Weak or absent proliferative response to Leishmania antigens.[5] | Human, Canine |
| Regulatory T Cells (Tregs) | Present and functional, likely controlling excessive inflammation. | Increased frequency, high producers of IL-10, contributing to immunosuppression.[6][7] | Human, Canine |
| Macrophage Phenotype | Predominantly M1 (classically activated), promoting parasite killing via ROS/RNI.[8] | Predominantly M2 (alternatively activated), permissive to parasite replication.[8][9] | Human, Canine |
Table 2: Cytokine Profiles (Plasma/Serum or Stimulated PBMCs)
| Cytokine | Asymptomatic Infection | Symptomatic Infection | Species Context |
| IFN-γ | Higher production by stimulated PBMCs, associated with parasite control.[4] | High plasma levels, but ineffective at controlling parasite load due to immunosuppressive environment.[10][11] | Human |
| IL-10 | Low or undetectable levels in response to antigen stimulation.[2][4] | Significantly elevated levels, a key driver of immunosuppression.[10][11][12] | Human |
| TNF-α | Produced at levels sufficient to control parasite growth without causing tissue damage.[13] | High plasma levels, contributes to inflammation and cachexia.[10] | Human |
| IL-12 | Produced by innate cells, driving a protective Th1 response.[1] | Elevated plasma levels, but its Th1-promoting effect is counteracted by IL-10.[10][11] | Human |
| IL-4 & IL-5 | Generally low levels. | Significantly elevated levels, associated with a non-protective Th2 response.[10][14] | Human |
| IL-6 | Low levels. | Significantly elevated levels, associated with active disease and inflammation.[11][12] | Human |
| IL-17 & IL-22 | Detected in exposed, resistant individuals, suggesting a protective role for Th17 cells.[1] | Elevated levels observed in some symptomatic patients.[11][12] | Human |
Table 3: Humoral Immune Response
| Antibody Parameter | Asymptomatic Infection | Symptomatic Infection | Species Context |
| Total IgG Titers | Low to moderate.[1] | Very high (hypergammaglobulinemia).[15] | Human, Canine |
| IgG Subclasses | Predominantly IgG2 (in canines), associated with a Th1 response.[5] | Predominantly IgG1 (in canines), associated with a Th2 response and disease progression.[5] | Canine |
| IgE & IgA | Low levels. | Increased levels observed.[5] | Canine |
Key Signaling Pathways
The decision for a macrophage to eliminate or harbor Leishmania is governed by its activation state, which is dictated by the surrounding cytokine milieu.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing findings. Below are generalized protocols for key experiments used to assess the immune response in leishmaniasis.
Lymphocyte Proliferation Assay by CFSE Staining
This assay measures the ability of T cells from an infected individual to proliferate in response to Leishmania antigen.
Principle: Peripheral Blood Mononuclear Cells (PBMCs) are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division. A reduction in fluorescence intensity, measured by flow cytometry, indicates cell proliferation.
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
Cell Culture: Wash cells twice and resuspend in complete RPMI medium. Plate 2x10⁵ cells per well in a 96-well plate.
-
Antigen Stimulation: Add soluble Leishmania antigen (SLA) at a final concentration of 10 µg/mL. Use Phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest cells, wash, and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8). Acquire data on a flow cytometer.
-
Data Interpretation: Gate on the lymphocyte population (e.g., CD3+ cells) and analyze the CFSE fluorescence histogram. Proliferating cells will show successive peaks with halved fluorescence intensity compared to the non-proliferating control.
Cytokine Quantification by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IFN-γ, IL-10) in serum, plasma, or cell culture supernatants.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards (known concentrations of recombinant cytokine) and samples (serum or supernatant) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin conjugated to Horseradish Peroxidase (HRP). Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur in proportion to the amount of cytokine present.
-
Stop Reaction: Stop the reaction by adding an acid solution (e.g., 2N H₂SO₄).
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve from the standards and calculate the cytokine concentration in the samples.
Macrophage Permissiveness Assay
Principle: This in vitro assay assesses the ability of macrophages from asymptomatic vs. symptomatic individuals to control Leishmania infection.
Methodology:
-
Macrophage Derivation: Isolate PBMCs and culture them in the presence of M-CSF to differentiate them into macrophages over 5-7 days.
-
Infection: Infect the macrophages with Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubation: Allow parasites to invade for 4 hours, then wash away extracellular promastigotes. Culture the infected cells for 24, 48, and 72 hours.
-
Assessment of Parasite Load:
-
Microscopy: At each time point, fix the cells on coverslips, stain with Giemsa, and count the number of amastigotes per 100 macrophages and the percentage of infected macrophages using a light microscope.
-
qPCR: Alternatively, lyse the cells, extract DNA, and perform quantitative PCR targeting a Leishmania-specific gene (e.g., kDNA) to quantify the parasite burden.
-
-
Data Interpretation: Macrophages from asymptomatic individuals are expected to show a lower percentage of infected cells and a lower number of amastigotes per cell over time compared to those from symptomatic patients.[1]
Conclusion
The immune response to Leishmania is a delicate balance. Asymptomatic individuals mount a targeted and effective cell-mediated immune response, characterized by Th1 cytokines and cytotoxic T cells that activate macrophages to kill the parasite while regulatory mechanisms prevent excessive tissue damage. In contrast, symptomatic disease is marked by an immunological breakdown, where high levels of suppressive cytokines like IL-10 impair macrophage function and T-cell responses, allowing for uncontrolled parasite replication and chronic inflammation. These distinct immunological signatures offer clear targets for the development of novel diagnostics, prognostic markers, and host-directed therapies aimed at shifting the immune balance from a permissive to a protective state.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Asymptomatic Leishmania Infection: A New Challenge for Leishmania Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-cell activation and senescence in asymptomatic HIV/Leishmania infantum co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T cell response of asymptomatic Leishmania chagasi infected subjects to recombinant leishmania antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Humoral and Cellular Immune Response in Asymptomatic Dogs with Visceral Leishmaniasis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. Targeting and activation of macrophages in leishmaniasis. A focus on iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Macrophage Polarization in Leishmaniasis: Broadening Horizons [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. cambridge.org [cambridge.org]
- 12. Comparison of serum cytokine levels in symptomatic and asymptomatic HIV-Leishmania coinfected individuals from a Brazilian visceral leishmaniasis endemic area - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymptomatic infection with American cutaneous leishmaniasis: epidemiological and immunological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visceral Leishmaniasis in Immunocompetent Hosts in Brescia: A Case Series and Analysis of Cytokine Cascade [mdpi.com]
- 15. Frontiers | The immune response in canine and human leishmaniasis and how this influences the diagnosis- a review and assessment of recent research [frontiersin.org]
A Comparative Guide to Sodium Stibogluconate (SSG) Resistance Mechanisms in Clinical Isolates of Leishmania
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key mechanisms underlying sodium stibogluconate (B12781985) (SSG) resistance in clinical isolates of Leishmania, the causative agent of leishmaniasis. The emergence of SSG resistance is a major obstacle to effective treatment, making a thorough understanding of the molecular basis of this phenomenon critical for the development of new therapeutic strategies and diagnostic tools. This document summarizes quantitative data from various studies, presents detailed experimental protocols for assessing resistance, and visualizes the complex biological pathways involved.
Core Resistance Mechanisms at a Glance
SSG, a pentavalent antimonial (SbV), is a prodrug that requires reduction to its active trivalent form (SbIII) within the host macrophage and the parasite to exert its leishmanicidal effect. Resistance to SSG in clinical isolates is a multifactorial phenomenon, primarily involving:
-
Decreased Drug Uptake: Reduced influx of the active drug, SbIII.
-
Increased Drug Efflux: Active removal of the drug from the parasite.
-
Altered Drug Metabolism: Inefficient conversion of SbV to SbIII.
-
Enhanced Thiol Metabolism: Increased detoxification and sequestration of SbIII.
The following sections provide a detailed comparison of these mechanisms, supported by experimental data.
Quantitative Comparison of Resistance Markers
The following tables summarize key quantitative data from studies on SSG-resistant and -sensitive Leishmania clinical isolates.
Table 1: In Vitro Susceptibility of Leishmania donovani Clinical Isolates to Sodium Stibogluconate (SSG)
| Isolate Phenotype | Parasite Stage | IC50 (µg/mL SbV) - Range | Reference(s) |
| SSG-Sensitive | Promastigotes | Inactive (>64) | [1][2] |
| SSG-Resistant | Promastigotes | Inactive (>64) | [1][2] |
| SSG-Sensitive | Amastigotes | 2.5 - 28.0 | [1][3][4] |
| SSG-Resistant | Amastigotes | 7.5 - >45.0 | [4][5] |
Note: IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 2: Fold Change in Gene Expression in SSG-Resistant vs. SSG-Sensitive Leishmania Clinical Isolates
| Gene | Function | Fold Change in Resistant Isolates | Leishmania Species | Reference(s) |
| Drug Transport | ||||
| Aquaglyceroporin 1 (AQP1) | SbIII Uptake | ~4-fold decrease | L. donovani, L. tropica | [5] |
| ABC Transporter (MRPA/PGPA) | Sb-thiol Conjugate Efflux | ~4 to 4.4-fold increase | L. donovani, L. tropica | [5] |
| Drug Metabolism | ||||
| Thiol-dependent reductase 1 (TDR1) | SbV to SbIII Reduction | ~3.2 to 3.5-fold increase | L. donovani, L. tropica | [5] |
| Arsenate Reductase 2 (ACR2) | SbV to SbIII Reduction | ~3.2 to 3.8-fold increase | L. donovani, L. tropica | [5] |
| Thiol Metabolism | ||||
| γ-glutamylcysteine synthetase (γ-GCS) | Glutathione Biosynthesis | Increased expression | L. donovani | [6][7] |
| Ornithine decarboxylase (ODC) | Spermidine Biosynthesis | Increased expression | L. donovani | [8] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the major signaling pathways implicated in SSG resistance and the workflows of key experimental protocols.
Signaling Pathways
Caption: Key molecular pathways contributing to SSG resistance in Leishmania.
Experimental Workflows
Caption: Workflow for in vitro SSG susceptibility testing in a macrophage-amastigote model.
Detailed Experimental Protocols
In Vitro Drug Susceptibility Assay (Macrophage-Amastigote Model)
This protocol is essential for determining the IC50 of SSG against the clinically relevant intracellular amastigote stage of Leishmania.
a. Cell Culture and Maintenance:
-
Culture a suitable macrophage cell line (e.g., human THP-1 or murine J774) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[9]
-
Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 25°C.
b. Macrophage Infection:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 4-24 hours.[9][10]
-
For THP-1 cells, induce differentiation to a macrophage-like state with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period.[11]
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[10][12]
-
Incubate for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[11][12]
-
Wash the wells with pre-warmed medium to remove extracellular promastigotes.[12]
c. Drug Treatment:
-
Prepare serial dilutions of SSG in the appropriate culture medium.
-
Add the drug dilutions to the infected macrophages and incubate for 72 hours at 37°C in a 5% CO2 incubator.[11]
d. Quantification and Data Analysis:
-
After incubation, fix the cells with methanol (B129727) and stain with Giemsa.[13]
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of infection inhibition for each drug concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[14]
Quantification of Gene Expression by Real-Time PCR (qPCR)
This protocol allows for the relative quantification of mRNA levels of genes implicated in SSG resistance.
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from Leishmania promastigotes or amastigotes using a commercial RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.[5]
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3]
c. Data Analysis:
-
Determine the cycle threshold (Ct) value for both the target and reference genes in each sample.
-
Calculate the relative fold change in gene expression using the ΔΔCt method. The expression level of the target gene is normalized to the reference gene and then compared between the resistant and sensitive isolates.[2]
Measurement of Intracellular Thiol Levels
This protocol is used to quantify the levels of non-protein thiols, such as trypanothione, which are involved in the detoxification of SbIII.
a. Sample Preparation:
-
Harvest Leishmania promastigotes by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
To preserve the native redox state of thiols, it is crucial to include a thiol-blocking agent like N-Ethylmaleimide (NEM) during cell lysis.[15]
b. Thiol Quantification:
-
HPLC-based methods: This is a highly sensitive and specific method.
-
Lyse the cells and derivatize the thiols with a fluorescent labeling reagent.
-
Separate the derivatized thiols by high-performance liquid chromatography (HPLC) and detect them using a fluorescence detector.[15]
-
Quantify the amount of each thiol by comparing the peak areas to those of known standards.
-
-
Flow cytometry-based methods: This method allows for rapid analysis of total non-protein thiols.
-
Incubate the parasites with a thiol-reactive fluorescent probe, such as 5-chloromethylfluorescein diacetate (CMFDA).[6]
-
Analyze the fluorescence intensity of the stained cells using a flow cytometer. The mean fluorescence intensity is proportional to the intracellular thiol concentration.
-
Conclusion
The mechanisms of SSG resistance in Leishmania are complex and multifaceted. This guide provides a comparative overview of the key molecular players and pathways involved, supported by quantitative data and detailed experimental protocols. By understanding these resistance mechanisms, researchers and drug development professionals can better devise strategies to overcome SSG resistance, including the development of novel therapeutics that target these pathways, the identification of biomarkers for early detection of resistance, and the implementation of combination therapies to enhance treatment efficacy.
References
- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antileishmanial activity of sodium stibogluconate fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimony resistance mechanism in genetically different clinical isolates of Indian Kala-azar patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of Leishmania donovani to Sodium Stibogluconate Is Related to the Expression of Host and Parasite γ-Glutamylcysteine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance of Leishmania donovani to sodium stibogluconate is related to the expression of host and parasite gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. med.nyu.edu [med.nyu.edu]
- 11. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. LC-MS Evaluation of the Redox Trypanothione Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Animal Models for Visceral Leishmaniasis Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Visceral Leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex, remains a significant global health challenge. The development of effective therapeutics and vaccines is heavily reliant on the use of appropriate animal models that can accurately recapitulate the complex host-parasite interactions and immunopathology observed in human VL. This guide provides an objective, head-to-head comparison of the most commonly used animal models in VL research, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of Key Animal Models
The choice of an animal model for VL research is critical and depends on the specific scientific question being addressed. The most frequently utilized models include mice, hamsters, dogs, and non-human primates, each with distinct advantages and limitations.
Data Presentation: A Quantitative Comparison
The following table summarizes key characteristics and experimental parameters of the principal animal models for VL, offering a comparative overview for informed model selection.
| Feature | Mouse (e.g., BALB/c) | Syrian Hamster (Mesocricetus auratus) | Dog (e.g., Beagle) | Non-Human Primate (e.g., Rhesus Macaque) |
| Susceptibility to L. donovani/infantum | Variable; BALB/c are susceptible but can control visceral disease.[1][2] | Highly susceptible, develops progressive and fatal disease.[1][3][4] | Natural reservoir; develops a spectrum of clinical signs from asymptomatic to severe.[1][5] | Susceptible, can mimic human VL, but disease progression varies.[6] |
| Clinical Manifestations | Often subclinical or self-healing; splenomegaly is common.[1] | Progressive weight loss, hepatosplenomegaly, anemia, cachexia, and death, closely mimicking human VL.[4][7][8] | Skin lesions, weight loss, lymphadenopathy, ocular lesions, kidney failure.[9] | Weight loss, anemia, hepatosplenomegaly.[1] |
| Immunopathology | Organ-specific immune response; Th1 response in the liver leads to parasite clearance, while persistence in the spleen is associated with granuloma failure.[1][10] | Strong Th1-like cytokine response but impaired macrophage effector function (lack of nitric oxide production), leading to uncontrolled parasite replication.[11] | A spectrum of immune responses; cellular immunity is associated with resistance, while a strong humoral response is linked to susceptibility.[5] | Can reproduce a spectrum of immune responses seen in humans.[6] |
| Utility in Drug Efficacy Testing | Widely used for primary screening of anti-leishmanial compounds.[12][13] | Considered the gold standard for preclinical drug efficacy studies due to the progressive nature of the disease.[3][7][12] | Used in secondary testing, particularly for drugs intended for veterinary use or to study transmission dynamics.[12] | Used in late-stage preclinical evaluation due to their phylogenetic proximity to humans.[6] |
| Utility in Vaccine Development | Commonly used for initial vaccine candidate screening and immunological studies.[14] | Limited by the scarcity of hamster-specific immunological reagents, but valuable for assessing protective efficacy against progressive disease.[1][3] | Important for developing veterinary vaccines, which can also impact human transmission.[1][14] | Considered a crucial model for preclinical vaccine testing before human trials.[1][15] |
| Key Advantages | Well-characterized genetics, availability of immunological reagents, cost-effective. | Closely mimics human VL clinicopathology.[3][4][7] | Natural host, relevant for studying zoonotic transmission.[1][16] | Closest phylogenetic relationship to humans, providing highly relevant data.[6] |
| Key Disadvantages | Often does not reproduce the progressive, fatal outcome of human VL.[1][17] | Scarcity of specific immunological reagents, genetically outbred.[1][7][12] | High cost, ethical considerations, genetic heterogeneity, and longer disease progression.[16] | Extremely high cost, significant ethical concerns, and specialized housing requirements.[6][15] |
Experimental Protocols: Methodologies for Key Experiments
Reproducibility in VL research is contingent on standardized experimental protocols. Below are detailed methodologies for establishing infection in the most common animal models.
Infection of BALB/c Mice with Leishmania donovani
-
Parasite Culture: Leishmania donovani promastigotes (e.g., strain AG83) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 25°C.
-
Inoculum Preparation: Stationary-phase promastigotes are harvested, washed three times with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1 x 10⁸ parasites/mL.
-
Infection Procedure: Six- to eight-week-old female BALB/c mice are infected via intravenous (i.v.) injection into the lateral tail vein with 100 µL of the parasite suspension (1 x 10⁷ promastigotes per mouse).[12]
-
Assessment of Parasite Burden: At desired time points post-infection, mice are euthanized, and the liver and spleen are aseptically removed and weighed. Parasite burden is determined by stamping the organs onto slides for Giemsa staining and microscopic counting of amastigotes per 1000 host cell nuclei, or by quantitative PCR (qPCR) targeting Leishmania-specific DNA.
Infection of Syrian Hamsters with Leishmania infantum
-
Parasite Culture and Inoculum: Leishmania infantum promastigotes are cultured as described for L. donovani. For infection, stationary-phase promastigotes are prepared at a concentration of 1 x 10⁸ parasites/mL in PBS.
-
Infection Procedure: Eight- to ten-week-old male Syrian hamsters are anesthetized, and 100 µL of the parasite suspension (1 x 10⁷ promastigotes) is administered via intracardiac (i.c.) injection.[18] Alternatively, intraperitoneal (i.p.) or retro-orbital (r.o.) routes can be used.[7][18]
-
Monitoring and Endpoint: Animals are monitored weekly for weight loss and clinical signs of disease (e.g., hunched posture, scruffy fur).[8] The experiment is typically terminated when hamsters exhibit significant weight loss (e.g., >20%) or other signs of severe disease.
-
Parasite Quantification: Liver and spleen parasite loads are determined as described for mice.
Experimental Infection of Dogs with Leishmania infantum
-
Parasite and Inoculum: Amastigotes are often preferred for experimental canine infections to better mimic natural infection. Amastigotes can be isolated from the spleen of a previously infected hamster.[19] Alternatively, cultured promastigotes can be used.
-
Infection: Young adult beagle dogs are typically used. Intravenous injection of 1 x 10⁸ amastigotes is a common method.[19]
-
Clinical and Immunological Monitoring: Dogs are monitored for an extended period (months to years) for the development of clinical signs.[19] Blood samples are collected regularly to assess hematological and biochemical parameters, as well as humoral (antibody titers) and cellular immune responses.[19][20]
-
Parasitological Assessment: Parasite presence can be confirmed in tissue biopsies (e.g., lymph node, bone marrow) by microscopy, culture, or PCR.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of VL research.
Immune Response in Visceral Leishmaniasis
Caption: Simplified signaling pathway of the dichotomous Th1/Th2 immune response in visceral leishmaniasis.
Experimental Workflow for Drug Efficacy Testing in Hamsters
References
- 1. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding Resistance vs. Susceptibility in Visceral Leishmaniasis Using Mouse Models of Leishmania infantum Infection [frontiersin.org]
- 3. Hamster, a close model for visceral leishmaniasis: Opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathogenesis of Visceral Leishmaniasis: the dog model [arca.fiocruz.br]
- 6. Non-human primates and Leishmania immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leishmaniosis (Visceral Leishmaniasis) in Dogs - Dog Owners - MSD Veterinary Manual [msdvetmanual.com]
- 10. The immunopathology of experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The hamster as a model of human visceral leishmaniasis: progressive disease and impaired generation of nitric oxide in the face of a prominent Th1-like cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of Vaccines against Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. Immunobiology of visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models for vaccine studies for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An experimental model for canine visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An experimental challenge model for Leishmania donovani in beagle dogs, showing a similar pattern of parasite burden in the peripheral blood and liver - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Leishmaniasis Diagnosis: A Guide to Serological Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate diagnosis of leishmaniasis is a critical first step in patient management and the evaluation of new therapies. However, the serological tests widely used for this purpose are often confounded by cross-reactivity with other endemic infections, leading to potential misdiagnosis and inappropriate treatment. This guide provides an objective comparison of the performance of common serological assays for leishmaniasis, with a focus on their cross-reactivity with other pathogens, supported by experimental data and detailed methodologies.
Leishmaniasis, a parasitic disease with a spectrum of clinical manifestations, relies heavily on serological methods for diagnosis, particularly in its visceral form. These tests detect antibodies against Leishmania antigens. However, the presence of shared antigens among different microorganisms can lead to antibodies produced in response to one infection binding to the antigens of another in a serological assay, resulting in a false-positive result. This phenomenon, known as cross-reactivity, is a significant challenge in areas where leishmaniasis is co-endemic with other diseases like Chagas disease, malaria, tuberculosis, and leprosy.[1][2]
Performance of Key Serological Assays
The most commonly employed serological tests for leishmaniasis include the Enzyme-Linked Immunosorbent Assay (ELISA), the Indirect Fluorescent Antibody Test (IFAT), and immunochromatographic rapid diagnostic tests (RDTs) based on the recombinant K39 (rK39) antigen.[1][2] The sensitivity and specificity of these tests can vary depending on the antigen preparation, the specific Leishmania species, and the host's immune status.[1][2][3]
Cross-Reactivity with Other Pathogens: A Quantitative Overview
The following tables summarize the cross-reactivity of various leishmaniasis serological tests with sera from patients with other confirmed infections. These data are compiled from multiple studies to provide a comparative overview.
| Infectious Agent | Serological Test | Number of Samples Tested | Cross-Reactivity Rate (%) | Reference |
| Trypanosoma cruzi (Chagas Disease) | ELISA (crude antigen) | Not Specified | High | [4] |
| IFAT | Not Specified | High | [4] | |
| rK39-based RDT | Not Specified | Low to None | [4][5] | |
| ELISA (chimeric antigens IBMP-8.2, IBMP-8.3) | 172 (VL samples) | 3.49% (IBMP-8.2), 0.58% (IBMP-8.3) | [6] | |
| Malaria | IFAT | Not Specified | Can occur | [1][7] |
| rK39-based RDT | Not Specified | False positives reported | [1][8] | |
| Tuberculosis | ELISA | Not Specified | Can occur | [1][9] |
| IFAT | Not Specified | Can occur | [1][7] | |
| Leishmanin Skin Test (LST) | Not Specified | False positives can occur | [7] | |
| Leprosy | IFAT | Not Specified | Can occur | [7] |
| Complement Fixation | Not Specified | Cross-reactivity observed | [10] | |
| Ehrlichia canis (in dogs) | ELISA | 13 | 7.7% | [4] |
| IFAT | Not Specified | Can occur | [11] | |
| Toxoplasma gondii (in dogs) | IFAT | 10 | 50% | [4] |
Table 1: Cross-Reactivity of Leishmaniasis Serological Tests with Various Infectious Agents. This table highlights the significant cross-reactivity observed, particularly between leishmaniasis and Chagas disease when using traditional ELISA and IFAT methods. Recombinant antigen-based tests, such as those using rK39 and chimeric proteins, generally exhibit higher specificity.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are generalized protocols for the key serological assays discussed.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Antigen Coating: 96-well microplates are coated with Leishmania antigen (either crude soluble antigen or a specific recombinant protein like rK39) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and a blocking buffer (e.g., 5% non-fat milk in PBS-Tween) is added to prevent non-specific binding. The plates are then incubated for 1-2 hours at room temperature.
-
Serum Incubation: Patient serum samples, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at 37°C.
-
Secondary Antibody Incubation: After washing, a peroxidase-conjugated anti-human IgG (or IgM) secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., H₂SO₄).
-
Reading: The optical density (OD) is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A cut-off value is established using known positive and negative controls to determine the seropositivity of the samples.[12]
Indirect Fluorescent Antibody Test (IFAT)
-
Antigen Preparation: Leishmania promastigotes are cultured, harvested, and fixed onto glass slides.
-
Serum Application: Serial dilutions of patient serum are applied to the wells on the slides and incubated in a humid chamber for 30-60 minutes at 37°C.
-
Washing: The slides are washed with phosphate-buffered saline (PBS) to remove unbound antibodies.
-
Conjugate Application: A fluorescein-isothiocyanate (FITC)-conjugated anti-human immunoglobulin is applied to the slides and incubated for another 30-60 minutes at 37°C in the dark.
-
Final Wash and Mounting: The slides are washed again, mounted with a coverslip using buffered glycerol, and examined under a fluorescence microscope.
-
Interpretation: The presence of apple-green fluorescence on the parasites at a certain serum dilution (e.g., 1:40 or higher) is considered a positive result.[13]
rK39-Based Immunochromatographic Rapid Diagnostic Test (RDT)
-
Sample Application: A small volume of the patient's whole blood, serum, or plasma is applied to the sample pad of the RDT device.
-
Buffer Addition: A few drops of a specific chase buffer are added to the buffer well.
-
Migration: The sample and buffer migrate along the nitrocellulose strip via capillary action.
-
Antibody-Antigen Interaction: If anti-rK39 antibodies are present in the sample, they bind to the gold-conjugated rK39 antigen in the conjugate pad. This complex then moves up the strip and is captured by a band of immobilized rK39 antigen, forming a visible test line.
-
Control Line: A control line, which captures the gold conjugate, should always appear to indicate the test is working correctly.
-
Reading: The result is read visually within a specified time (usually 10-20 minutes). The presence of both a test line and a control line indicates a positive result.[5]
Visualizing Serological Cross-Reactivity
To better understand the mechanisms and workflows, the following diagrams have been generated.
Caption: Workflow of a typical serological test for leishmaniasis.
Caption: Mechanism of serological cross-reactivity in leishmaniasis diagnosis.
Conclusion and Recommendations
The data clearly indicate that while serological tests are invaluable tools for the diagnosis of leishmaniasis, their potential for cross-reactivity with other infections, particularly Chagas disease, must be carefully considered.
For researchers and drug development professionals, the following recommendations are crucial:
-
Utilize High-Specificity Assays: Whenever possible, employ tests with higher specificity, such as those based on the rK39 antigen or other well-characterized recombinant proteins.[14][15]
-
Consider Co-endemicity: In regions where leishmaniasis is co-endemic with other diseases, particularly Chagas disease, a positive serological result from a traditional ELISA or IFAT should be interpreted with caution.[4][16]
-
Confirmatory Testing: In cases of suspected cross-reactivity, confirmatory testing using a different method with a distinct antigen or a molecular technique like PCR is highly recommended.[1][2]
-
Further Research: There is a continuing need for the development of novel antigens and serological assays with improved specificity to overcome the challenge of cross-reactivity and enhance the accuracy of leishmaniasis diagnosis.[14][15]
By understanding the limitations of current serological tests and adopting a strategic approach to diagnosis, the scientific community can improve the accuracy of leishmaniasis detection, leading to better patient outcomes and more reliable data in clinical research and drug development.
References
- 1. Place of Serology in the Diagnosis of Zoonotic Leishmaniases With a Focus on Visceral Leishmaniasis Due to Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Place of Serology in the Diagnosis of Zoonotic Leishmaniases With a Focus on Visceral Leishmaniasis Due to Leishmania infantum [frontiersin.org]
- 3. Laboratory Diagnosis of Cutaneous and Visceral Leishmaniasis: Current and Future Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Specificity of the rapid rK39 antigen-based immunochromatographic test Kalazar Detect(r) in patients with cutaneous leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. False-positive rapid diagnostic test for malaria in new world cutaneous leishmaniasis: a tale of two travelers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory diagnostics for human Leishmania infections: a polymerase chain reaction-focussed review of detection and identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [iris.who.int]
- 11. Evaluation of Immunofluorescence Antibody Test Used for the Diagnosis of Canine Leishmaniasis in the Mediterranean Basin: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Comparison of ELISA and IFAT for Leishmania infantum by European and Middle Eastern diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A systematic review of peptide-based serological tests for the diagnosis of leishmaniasis | Parasite [parasite-journal.org]
- 15. A systematic review of peptide-based serological tests for the diagnosis of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trypanosoma cruzi and Leishmania spp. human mixed infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Drug-Sensitive and Drug-Resistant Leishmania Strains: A Guide for Researchers
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, poses a significant global health threat, with drug resistance increasingly undermining treatment efficacy.[1][2][3] Comparative genomic studies, pitting drug-sensitive against resistant parasite strains, have become instrumental in elucidating the molecular underpinnings of this resistance. These analyses reveal a landscape of genomic plasticity, where mutations, gene amplifications, and aneuploidy drive the parasite's adaptation to therapeutic pressure.[1][3][4] This guide provides an objective comparison of the genomic alterations found in drug-sensitive versus drug-resistant Leishmania strains, supported by experimental data and detailed methodologies.
Key Genomic Mechanisms of Drug Resistance
The evolution of drug resistance in Leishmania is not monolithic; rather, it is a multifaceted process involving various genomic adaptations tailored to circumvent the specific mechanism of action of each drug. Key mechanisms include altered drug transport (both uptake and efflux), modifications of the drug target, and enhanced cellular stress responses.[1][2][5][6][7]
Pentavalent Antimonial Resistance
Pentavalent antimonials (SbV), such as sodium stibogluconate, have long been the first line of treatment. Resistance is complex and often involves multiple genetic changes.[8] The active form of the drug, trivalent antimony (SbIII), is taken up by the parasite, where it disrupts thiol redox homeostasis.[1]
-
Reduced Drug Uptake: A primary mechanism of resistance is the decreased influx of SbIII. This is frequently caused by the downregulation or mutation of the Aquaglyceroporin 1 (AQP1) gene, which facilitates the transport of the active drug into the parasite.[1][9][10][11]
-
Increased Drug Efflux: Resistant parasites often exhibit enhanced efflux of SbIII, frequently complexed with thiols. This is mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably MRPA (or PGPA) and MDR1 (or PGP-1) .[9][11][12][13] The amplification of the genomic regions containing these transporter genes is a common finding in resistant strains.[10][12][13]
-
Altered Thiol Metabolism: Leishmania counteracts the oxidative stress induced by antimonials through its thiol-based redox system, centered on trypanothione (B104310) (TSH). Resistant strains often show increased levels of intracellular thiols, achieved by upregulating enzymes in the trypanothione biosynthesis pathway, such as gamma-glutamylcysteine (B196262) synthetase (γ-GCS) and trypanothione reductase (TR).[8][12]
Amphotericin B Resistance
Amphotericin B (AmB), a polyene antifungal, is a crucial second-line treatment, especially in regions with high antimonial resistance.[1] Its mode of action involves binding to ergosterol (B1671047), the primary sterol in the parasite's cell membrane, leading to pore formation and cell death.[14][15]
-
Altered Sterol Biosynthesis: The most prominent mechanism of AmB resistance involves mutations or altered expression of genes in the ergosterol biosynthesis pathway.[1][16] Key affected genes include sterol C24-methyltransferase (C24SMT) and sterol C5-desaturase (C5DS) .[1][15][16] These genetic changes lead to a decrease or complete loss of ergosterol in the cell membrane, which is replaced by other sterol precursors that have a lower binding affinity for AmB.[1][6]
-
Increased Drug Efflux: Upregulation of the MDR1 ABC transporter has also been reported in AmB-resistant parasites, suggesting a role in pumping the drug out of the cell.[6]
-
Oxidative Stress Response: Elevated levels of the protein Sir2 in resistant parasites have been linked to increased MDR1 expression and reduced levels of reactive oxygen species (ROS), contributing to higher tolerance to AmB.[1]
Miltefosine (B1683995) Resistance
Miltefosine (MIL) is the only oral drug available for treating leishmaniasis and its efficacy is threatened by the emergence of resistance.[17][18][19] Its uptake into the parasite is mediated by a specific transporter complex.
-
Decreased Drug Uptake: The most common resistance mechanism is the inactivation of the miltefosine transporter complex. This occurs through mutations, often leading to premature stop codons or frameshifts, in the genes encoding the miltefosine transporter (LdMT) and its beta subunit, LdRos3 .[6][17][18][19] Inactivation of this transporter severely reduces the intracellular accumulation of the drug.[17][18]
-
Increased Drug Efflux: Overexpression of ABC transporters, specifically the P-glycoprotein (MDR1) , can also contribute to miltefosine resistance by actively pumping the drug out of the parasite.[17][18][20]
-
Suppression of Apoptosis: Miltefosine is known to induce an apoptosis-like cell death pathway in Leishmania. Resistant strains have been shown to upregulate genes like FeSODA and SIR2 , which are involved in mitigating oxidative stress and suppressing programmed cell death.[21]
Data Presentation: Genomic Alterations in Drug-Resistant Leishmania
The following tables summarize the key genes and quantitative changes associated with drug resistance, compiled from various genomic studies.
Table 1: Key Genes and Genomic Alterations Associated with Drug Resistance in Leishmania
| Drug Class | Gene/Locus | Gene ID (Example) | Genomic Alteration | Mechanism of Resistance |
| Pentavalent Antimonials | AQP1 | LdBPK_310570.1 | Mutation, Downregulation | Reduced drug uptake[1][10] |
| MRPA (PGPA) | LdBPK_230230.1 | Gene Amplification (CNV), Overexpression | Increased drug efflux/sequestration[12][13] | |
| γ-GCS | LdBPK_131100.1 | Overexpression | Increased thiol biosynthesis[8] | |
| TR | LdBPK_332450.1 | Overexpression | Increased thiol regeneration[9] | |
| Amphotericin B | C24SMT | LdBPK_292410.1 | Mutation, Gene Deletion (CNV) | Altered sterol biosynthesis, reduced ergosterol[1][15][16] |
| C5DS | LdBPK_332060.1 | Mutation | Altered sterol biosynthesis, reduced ergosterol[1][16] | |
| MDR1 (PGP-1) | LdBPK_110910.1 | Overexpression | Increased drug efflux[1][6] | |
| Miltefosine | LdMT | LdBPK_130590.1 | Inactivating Mutation, Deletion | Impaired drug uptake[6][17][18] |
| LdRos3 | LdBPK_322440.1 | Inactivating Mutation | Impaired drug uptake (transporter subunit)[6][17][18] | |
| MDR1 (PGP-1) | LdBPK_110910.1 | Overexpression | Increased drug efflux[17][18] | |
| Paromomycin | MDR1, MRPA | LdBPK_110910.1, LdBPK_230230.1 | Upregulation | Increased drug efflux[1] |
Table 2: Examples of Quantitative Changes in Gene Expression and Copy Number in Resistant Strains
| Species | Drug Resistance | Gene/Chromosome | Quantitative Change | Reference |
| L. braziliensis / L. panamensis | Antimony (SSG) | >100 differentially expressed genes | >2-fold change in expression | [10][12] |
| L. donovani | Antimony (SSG) | H locus (contains MRPA) | 3-fold increased resistance with overexpression | [12] |
| L. amazonensis | Antimony (SbIII) | Chromosome 23 (contains MRPA) | Increased ploidy correlated with high MRPA RNA levels | [13] |
| L. donovani | Antimony (SSG) | Chromosome 31 | Aneuploidy (tetrasomy) observed in resistant strains | [22] |
| L. donovani | Miltefosine | LdMT, LdRos3 | Complete inactivation/loss of function | [18] |
Experimental Protocols
The identification of these genomic markers of resistance relies on a suite of established molecular and bioinformatics techniques.
Whole Genome Sequencing (WGS)
WGS is the cornerstone of comparative genomics, enabling the comprehensive identification of all genetic variations between sensitive and resistant strains.[23][24][25]
-
Sample Preparation: Leishmania promastigotes are cultured in vitro, and high-quality genomic DNA is extracted. For clinical isolates, this often follows parasite isolation from patient tissues.
-
Sequencing: High-throughput sequencing platforms (e.g., Illumina) are used to generate millions of short DNA reads.
-
Bioinformatic Analysis:
-
Reads are aligned to a high-quality reference genome (e.g., L. donovani BPK282A1).[26]
-
Single Nucleotide Polymorphism (SNP) and Indel Calling: Algorithms are used to identify small-scale mutations and insertions/deletions by comparing the aligned reads to the reference.
-
Copy Number Variation (CNV) Analysis: Changes in gene or chromosomal copy number (aneuploidy) are detected by analyzing the read depth coverage across the genome. An increased read depth for a specific gene or entire chromosome indicates amplification.[22][23][27]
-
Transcriptomics (RNA-Seq)
RNA-Seq quantifies gene expression levels, providing a snapshot of the parasite's response to drug pressure.
-
RNA Extraction and Library Preparation: Total RNA is extracted from drug-sensitive and resistant parasites (with and without drug exposure). mRNA is then isolated and converted into a cDNA library for sequencing.
-
Sequencing and Analysis: The resulting sequence reads are mapped to the reference genome, and the number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly up- or downregulated in resistant strains compared to sensitive controls. This is how the overexpression of ABC transporters and other resistance-associated genes is typically confirmed.[12][27]
In Vitro Drug Susceptibility Testing
Phenotypic confirmation of resistance is crucial. This is typically done by measuring the 50% inhibitory concentration (IC50) of a drug.
-
Assay Principle: Leishmania promastigotes or intracellular amastigotes (infecting macrophages in culture) are exposed to serial dilutions of the drug for a set period (e.g., 72 hours).
-
Viability Measurement: Parasite viability is assessed using various methods, such as metabolic assays (e.g., AlamarBlue) or microscopic counting.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration. A significantly higher IC50 value in a test strain compared to a sensitive reference strain indicates resistance.
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and molecular pathways involved in Leishmania drug resistance.
Caption: Experimental workflow for comparative genomics analysis.
Caption: Key pathways in pentavalent antimonial resistance.
Caption: Logical relationship in Amphotericin B resistance.
Caption: Miltefosine resistance via transport modulation.
Conclusion
Comparative genomics has revolutionized our understanding of drug resistance in Leishmania. The parasite's remarkable genomic plasticity, characterized by aneuploidy, gene copy number variations, and point mutations, allows for rapid adaptation to drug pressure.[1][3][4] Key resistance mechanisms consistently involve the modulation of drug transporter genes (e.g., AQP1, MRPA, MDR1, LdMT) and alterations in the drug's target pathway, as seen with ergosterol biosynthesis for Amphotericin B.[1][2][5] The data clearly show that different drugs select for distinct and specific genomic changes. This knowledge is critical for the development of molecular tools to survey for drug resistance in the field and for designing novel therapeutic strategies that can either bypass these resistance mechanisms or inhibit them directly. Continued genomic surveillance of clinical isolates is essential to track the evolution of resistance and to ensure the longevity of current and future anti-leishmanial therapies.[2][7]
References
- 1. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic Insight of Leishmania Parasite: In-Depth Review of Drug Resistance Mechanisms and Genetic Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 4. Frontiers | The paradigm of intracellular parasite survival and drug resistance in leishmanial parasite through genome plasticity and epigenetics: Perception and future perspective [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 7. Genomic Insight of Leishmania Parasite: In-Depth Review of Drug Resistance Mechanisms and Genetic Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leishmania spp. genetic factors associated with cutaneous leishmaniasis antimony pentavalent drug resistance: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects | Parasitology | Cambridge Core [cambridge.org]
- 11. Memórias do Instituto Oswaldo Cruz - 0240_Leishmania spp. Genetic Factors Associated with Cutaneous Leishmaniasis Antimony Pentavalent Drug Resistance: a systematic review [memorias.ioc.fiocruz.br]
- 12. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Expression Profiling and Molecular Characterization of Antimony Resistance in Leishmania amazonensis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. Genome alteration of Leishmania orientalis under Amphotericin B inhibiting conditions | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Genomic instability at the locus of sterol C24-methyltransferase promotes amphotericin B resistance in Leishmania parasites | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Amphotericin B resistance in Leishmania mexicana: Alterations to sterol metabolism and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of experimental resistance of Leishmania to miltefosine: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. um.es [um.es]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. researchgate.net [researchgate.net]
- 21. Miltefosine resistance in Leishmania donovani involves suppression of oxidative stress-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Different paths to drug resistance in Leishmania [sanger.ac.uk]
- 23. Drug resistance analysis by next generation sequencing in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole genome sequencing of multiple Leishmania donovani clinical isolates provides insights into population structure and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research.itg.be [research.itg.be]
- 26. Whole genome sequencing of multiple Leishmania donovani clinical isolates provides insights into population structure and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. (Post-) Genomic approaches to tackle drug resistance in Leishmania | Parasitology | Cambridge Core [cambridge.org]
A Comparative Guide to the Cost-Effectiveness of Kala-azar Treatment Regimens
For Researchers, Scientists, and Drug Development Professionals
Kala-azar, or visceral leishmaniasis (VL), remains a significant public health challenge in several parts of the world. The choice of treatment regimen is a critical determinant of both patient outcomes and the economic burden of the disease. This guide provides a comparative analysis of the cost-effectiveness of different therapeutic approaches to this compound-azar, supported by experimental data and detailed methodologies, to inform research, clinical trial design, and drug development strategies.
The landscape of this compound-azar treatment has evolved significantly, moving from toxic and lengthy monotherapies to shorter, safer, and more effective combination regimens. The primary goal of current research and public health initiatives is to identify treatment strategies that are not only highly efficacious but also cost-effective, particularly in resource-limited settings where the disease is most prevalent.
Comparative Analysis of Treatment Regimens
The cost-effectiveness of various this compound-azar treatment regimens has been the subject of numerous studies, particularly in the Indian subcontinent, a region heavily burdened by the disease. The key metrics used in these evaluations are typically the cost per death averted or the cost per Disability-Adjusted Life Year (DALY) averted.
A pivotal study assessing mono- and combination therapies from a societal perspective in the Indian subcontinent found that combination treatments are a cost-effective alternative to monotherapy.[1][2][3] While single-dose liposomal amphotericin B (LAmB) is highly effective, its cost can be a significant barrier.[1][3] Combination therapies, such as miltefosine (B1683995) with paromomycin (B158545), have been identified as highly cost-effective options.[1][2]
The following table summarizes the quantitative data from key studies on the cost-effectiveness of different this compound-azar treatment regimens.
| Treatment Regimen | Efficacy (Cure Rate) | Cost per Patient (USD) | Cost-Effectiveness (USD per Death Averted) | Key Findings |
| Monotherapies | ||||
| Liposomal Amphotericin B (LAmB) - Single Dose (10mg/kg) | >95%[1] | Varies | Higher average cost-effectiveness due to drug price[1][3] | Highly effective but cost can be a barrier.[1][4] |
| Miltefosine | High initial cure, but relapse rates can be significant (17.4% in one study)[5][6] | Varies | Generally considered cost-effective, especially for in-home administration[4] | Risk of relapse and development of post-kala-azar dermal leishmaniasis (PKDL).[5][6] |
| Paromomycin | Varies | Lower | Can be cost-effective, particularly in an outpatient setting[7] | Often used in combination therapies.[1][2] |
| Combination Therapies | ||||
| Miltefosine + Paromomycin | High | Varies | $92[1][2] | Identified as the most cost-effective treatment strategy in a major study.[1][2] |
| LAmB + Paromomycin | High | Varies | $652 (incremental)[1][2] | A highly effective and cost-effective alternative.[1][2] |
| LAmB (single dose) + Miltefosine (short course) | 100% initial cure rate, no relapses in a key study[5][6] | Varies | Favorable | Offers benefits over miltefosine monotherapy by preventing relapses and PKDL.[5][6] |
Experimental Protocols
The assessment of cost-effectiveness for this compound-azar treatments typically involves decision-analytic models that simulate the clinical and economic outcomes of different treatment strategies. These models are populated with data from clinical trials, epidemiological studies, and economic databases.
Key Methodological Components:
-
Model Type: Decision tree or Markov models are commonly used to map the potential pathways a patient might take, including treatment success, failure, relapse, and death.[8][9]
-
Perspective: Analyses are often conducted from a societal perspective, which includes both direct costs to the healthcare system (drugs, hospitalization, personnel) and indirect costs to the patient and their family (loss of income, travel expenses).[1][2][3]
-
Data Sources: Efficacy data (cure rates, relapse rates, mortality) are derived from randomized controlled trials and systematic reviews. Cost data are collected from healthcare facilities, pharmaceutical price lists, and patient surveys.
-
Outcome Measures: The primary outcomes are typically the cost per death averted or the cost per DALY averted.
Visualizing the Cost-Effectiveness Analysis Workflow
The following diagram illustrates the typical workflow of a cost-effectiveness analysis for this compound-azar treatment regimens.
Caption: Workflow of a cost-effectiveness analysis for this compound-azar treatments.
Signaling Pathways in Drug Action (Illustrative Example)
While a detailed depiction of all signaling pathways for every anti-leishmanial drug is beyond the scope of this guide, the following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a novel drug candidate. This serves as an example of the type of visualization that can be used in drug development research.
Caption: Hypothetical signaling pathway targeted by a novel anti-leishmanial drug.
Conclusion
The evidence strongly suggests that combination therapies are the most cost-effective approach for treating this compound-azar, offering high cure rates while mitigating the risk of drug resistance.[1][2][10] Specifically, the combination of miltefosine and paromomycin has been highlighted as a particularly cost-effective option.[1][2] While single-dose LAmB is highly effective, its higher cost may limit its widespread use in resource-poor settings unless preferential pricing is available.[1][3]
For researchers and drug development professionals, these findings underscore the importance of considering cost-effectiveness early in the development pipeline. The development of new chemical entities should aim for high efficacy, a good safety profile, a short treatment course, and affordability to ensure they can be deployed effectively in the regions most affected by this compound-azar. Furthermore, the methodologies outlined in this guide provide a framework for conducting robust economic evaluations of novel treatment regimens.
References
- 1. Cost-Effectiveness Analysis of Combination Therapies for Visceral Leishmaniasis in the Indian Subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-Effectiveness Analysis of Combination Therapies for Visceral Leishmaniasis in the Indian Subcontinent | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajtmh.org [ajtmh.org]
- 6. benchchem.com [benchchem.com]
- 7. Cost-effectiveness projections of single and combination therapies for visceral leishmaniasis in Bihar, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Health Economic Evaluations of Visceral Leishmaniasis Treatments: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Health economic evaluations of visceral leishmaniasis treatments: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination therapy for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Invasive Diagnostics for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Visceral leishmaniasis (VL), a severe systemic disease caused by Leishmania parasites, presents a significant diagnostic challenge, particularly in resource-limited settings. The gold standard for diagnosis has traditionally relied on the invasive and painful procedure of spleen or bone marrow aspiration to demonstrate the presence of amastigotes. This guide provides a comprehensive comparison of emerging non-invasive diagnostic methods, offering a less invasive and more field-friendly approach to VL detection. The performance of these methods is compared against established techniques, supported by experimental data.
Performance of Non-Invasive Diagnostic Methods
The following tables summarize the performance of various non-invasive diagnostic tests for visceral leishmaniasis based on sensitivity and specificity data from multiple studies.
Table 1: Urine-Based Diagnostic Tests
| Test Type | Antigen/Antibody Detected | Sensitivity (%) | Specificity (%) | Sample Type | Key Advantages | Key Limitations | Reference |
| Dipstick | Anti-Leishmania IgG | 100 | 100 | Urine | Simple, rapid, field-adaptable, can indicate treatment efficacy.[1][2][3] | Performance may vary with antigen used. | [1][2][3] |
| ELISA | Anti-Leishmania IgG | 97.94 | 100 | Urine | High sensitivity and specificity, quantitative.[1][2][3] | Requires laboratory infrastructure and trained personnel. | [1][2][3] |
| Capture ELISA | Leishmania Antigens (6 proteins) | ≥93 | 100 | Urine | High specificity, potential for monitoring treatment.[4] | Newer technology, may not be widely available. | [4] |
| KAtex | Leishmania Carbohydrate Antigens | 47.7 - 85.7 | 96 - 98.7 | Urine | Rapid agglutination test. | Conflicting results, may require sample boiling.[5] | [5] |
Table 2: Saliva, Sputum, and Blood-Based Rapid Diagnostic Tests (RDTs)
| Test Type | Antigen | Sensitivity (%) | Specificity (%) | Sample Type | Key Advantages | Key Limitations | Reference |
| rK39 RDT | Recombinant K39 | 82.5 - 90.6 | 100 | Saliva | Non-invasive, good specificity.[6][7][8] | Lower sensitivity compared to blood-based tests.[6] | [6][7][8] |
| rK39 RDT | Recombinant K39 | 99.2 | 100 (in non-endemic controls) | Sputum | Highly sensitive and specific. | Sample collection may be difficult in some patients. | [9] |
| IT-Leish (rK39) | Recombinant K39 | 99 - 100 | 95 - 100 | Blood/Serum | High sensitivity and specificity, rapid. | Antibodies persist after cure. | [10][11] |
| Kalazar Detect (rK39) | Recombinant K39 | 98 - 100 | High | Blood/Serum | Comparable to IT-Leish, widely used. | Antibodies persist after cure. | [10] |
| rK28 RDTs | Recombinant K28 | 95.8 - 98.9 | Adequate | Serum | Improved sensitivity over rK39 in some regions (e.g., East Africa). | Newer antigen, availability may be limited. | [12] |
Experimental Protocols
Urine-Based Dipstick Test for Anti-Leishmania IgG
This protocol is a generalized procedure based on published studies.[1][3]
Materials:
-
Urine collection cup
-
Dipstick test strip
-
Chase buffer (if provided with the kit)
-
Timer
Procedure:
-
Collect a fresh midstream urine sample in a clean, dry container.
-
Remove the dipstick from its sealed pouch.
-
Immerse the absorbent end of the dipstick into the urine sample up to the marked line. Do not immerse past the maximum line.
-
Alternatively, place a few drops of urine onto the sample pad of the dipstick.
-
If required by the manufacturer, add 2-3 drops of chase buffer to the designated well.
-
Place the dipstick on a clean, flat surface.
-
Read the results at the time specified by the manufacturer (typically 10-15 minutes).
-
Interpretation:
-
Positive: Two distinct colored lines appear. One line will be in the control region (C) and another line will be in the test region (T).
-
Negative: Only one colored line appears in the control region (C).
-
Invalid: No line appears in the control region (C). The test should be repeated with a new dipstick.
-
rK39-Based Rapid Immunochromatographic Test (Blood/Serum)
This is a general protocol for rK39 RDTs.[4][5]
Materials:
-
Lancet for finger-prick
-
Alcohol swab
-
Capillary tube or micropipette
-
rK39 test cassette/strip
-
Chase buffer
-
Timer
Procedure:
-
Clean the patient's fingertip with an alcohol swab and allow it to air dry.
-
Prick the fingertip with a sterile lancet.
-
Collect the required volume of whole blood using a capillary tube or micropipette (typically 1-2 drops).
-
Apply the collected blood or serum to the sample well (S) of the test cassette.
-
Add the specified number of drops of chase buffer (usually 2-3 drops) to the buffer well (B).
-
Start the timer.
-
Read the results at the time specified by the manufacturer (usually 10-20 minutes).
-
Interpretation:
-
Positive: The presence of both a control line and a test line indicates a positive result.
-
Negative: The presence of only the control line indicates a negative result.
-
Invalid: The absence of the control line indicates an invalid test.
-
Experimental and Signaling Pathway Diagrams
Experimental Workflow for Non-Invasive Diagnosis
The following diagram illustrates a typical workflow for the validation of a non-invasive diagnostic test for visceral leishmaniasis.
Caption: Workflow for validating a non-invasive diagnostic test for Visceral Leishmaniasis.
Leishmania donovani Infection and Host Immune Evasion Signaling Pathway
This diagram depicts some of the key signaling pathways that Leishmania donovani manipulates to evade the host's immune response.
Caption: Leishmania donovani manipulates host signaling pathways for immune evasion.
References
- 1. From Infection to Death: An Overview of the Pathogenesis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pathogenicity and virulence of Leishmania - interplay of virulence factors with host defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 6. rK39 antigen for the diagnosis of visceral leishmaniasis by using human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urine-Based Antigen (Protein) Detection Test for the Diagnosis of Visceral Leishmaniasis | MDPI [mdpi.com]
- 8. ELISA with Recombinant rKRP42 Antigen Using Urine Samples: A Tool for Predicting Clinical Visceral Leishmaniasis Cases and Its Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG GENOME: Leishmania donovani [kegg.jp]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: map05140 [genome.jp]
- 12. encyclopedia.pub [encyclopedia.pub]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
